molecular formula C6H16ClN5 B023751 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride CAS No. 1190-53-0

1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

Cat. No.: B023751
CAS No.: 1190-53-0
M. Wt: 193.68 g/mol
InChI Key: KKLWSPPIRBIEOV-UHFFFAOYSA-N
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Description

Buformin Hydrochloride is the hydrochloride salt form of buformin, an agent belonging to the biguanide class of antidiabetics with antihyperglycemic activity. Buformin is not metabolized and is excreted in the urine. This agent has an elevated risk of causing lactic acidosis, and has been withdrawn from the market.

Properties

CAS No.

1190-53-0

Molecular Formula

C6H16ClN5

Molecular Weight

193.68 g/mol

IUPAC Name

1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

InChI

InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H

InChI Key

KKLWSPPIRBIEOV-UHFFFAOYSA-N

Isomeric SMILES

CCCCN=C(N)/N=C(\[NH3+])/N.[Cl-]

Canonical SMILES

CCCCN=C(N)N=C([NH3+])N.[Cl-]

Appearance

Assay:≥95%A crystalline solid

Other CAS No.

1190-53-0
15537-73-2

Pictograms

Irritant

Synonyms

N-Butylidodicarbonimidic Diamide Hydrochloride;  1-Butylbiguanide Hydrochloride;  1-Butylbiguanide Hydrochloride;  Buformine;  Butformin;  Butylbiguanide;  Butyldiguanide;  DBV;  Dibetos B;  Glybigid;  Panformin;  Sindiatil;  Tidemol;  Ziavetine; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Synonyms: Buformin Hydrochloride, 1-Butylbiguanide Monohydrochloride

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride, commonly known as Buformin hydrochloride. This document is intended for researchers, scientists, and drug development professionals, summarizing the available data from public sources. It is important to note that while the systematic IUPAC name is this compound, the majority of scientific literature and experimental data refer to this compound as Buformin hydrochloride.

Chemical and Physical Properties

This compound is a white to off-white, crystalline, and hygroscopic solid. It is a member of the biguanide class of organic compounds.

Quantitative Physicochemical Data

The following table summarizes the key quantitative chemical and physical properties of Buformin hydrochloride.

PropertyValueReference(s)
Molecular Formula C6H16ClN5[1]
Molecular Weight 193.7 g/mol [2]
Melting Point 177-179 °C[3]
Solubility Soluble in DMSO (Slightly), Methanol (Slightly), Water (Slightly). Soluble in PBS (pH 7.2) at 1 mg/ml.[2][3]
Appearance White to Off-White Solid[3]
Stability Hygroscopic[3]
UV Maximum (λmax) 235 nm[2]
Structural and Identifier Information
IdentifierValueReference(s)
IUPAC Name This compound[1]
CAS Number 1190-53-0[2]
PubChem CID 176516705[1]
SMILES CCCCN=C(N)N=C(N)N.Cl[2]
InChI Key KKLWSPPIRBIEOV-UHFFFAOYSA-N[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. However, a general synthetic approach has been described.

Synthesis

A common manufacturing process for biguanides involves the reaction of a primary amine hydrochloride with dicyandiamide. For Buformin hydrochloride, this would involve the reaction of n-butylamine hydrochloride with dicyandiamide.[3] The reaction is typically carried out by intimately grinding and mixing the reactants and heating the mixture.[3] Further purification would likely involve recrystallization from a suitable solvent.

Mechanism of Action

Buformin hydrochloride is a potent activator of AMP-activated protein kinase (AMPK).[4] Its primary mechanism of action as an antidiabetic agent involves the reduction of hepatic gluconeogenesis, thereby lowering blood glucose levels.[4] It also has demonstrated anti-cancer properties, which are currently under investigation.[4] The biguanide class of drugs, including buformin, are known to inhibit the mitochondrial respiratory complex I.[3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Buformin hydrochloride.

Buformin_Mechanism Buformin Buformin Hydrochloride Mito Mitochondrial Respiratory Chain (Complex I) Buformin->Mito AMPK AMPK (Activation) Buformin->AMPK Mito->AMPK Inhibition Gluconeo Hepatic Gluconeogenesis (Inhibition) AMPK->Gluconeo Glucose Blood Glucose (Lowering) Gluconeo->Glucose

References

An In-depth Technical Guide to 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride (Buformin Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride, an oral antihyperglycemic agent of the biguanide class, more commonly known as buformin hydrochloride. This document details its molecular structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it elucidates the compound's mechanism of action, primarily centered on the inhibition of mitochondrial respiratory chain complex I and subsequent activation of AMP-activated protein kinase (AMPK), and summarizes its biological effects. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug development and metabolic disease research.

Molecular Structure and Chemical Identity

This compound is the hydrochloride salt of buformin. The chemical identity of the compound is as follows:

IdentifierValue
Common Name Buformin Hydrochloride
IUPAC Name 2-butyl-1-(diaminomethylidene)guanidine;hydrochloride[1]
Synonyms 1-Butylbiguanide hydrochloride, N-Butylbiguanide HCl[1][2][3]
CAS Number 1190-53-0[1][2][3]
Molecular Formula C6H16ClN5[1][4]
Molecular Weight 193.68 g/mol [1][2]
InChI Key KKLWSPPIRBIEOV-UHFFFAOYSA-N[2]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

Buformin hydrochloride is a white to off-white solid.[3] It is hygroscopic in nature. Key physicochemical data are summarized in the table below.

PropertyValueReference
Melting Point 177-179 °C[3]
Solubility Water: 25 mg/mL (clear solution)[2]
DMSO: Slightly soluble[3]
Methanol: Slightly soluble[3]
Storage Temperature -20°C[2]

Synthesis and Characterization

Synthesis

The synthesis of N-alkylbiguanides such as buformin hydrochloride can be achieved through the reaction of an amine with a cyanoguanidine derivative. A reported method involves the reaction of n-butylamine with cyanoguanidine in the presence of copper(II) chloride. The resulting copper complex is then treated with hydrogen sulfide to yield the final hydrochloride salt.

Experimental Protocol: Synthesis of Buformin Hydrochloride

This protocol is a general representation based on literature for N-alkylbiguanide synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyanoguanidine and a molar equivalent of copper(II) chloride in water.

  • Addition of Amine: To the stirred solution, add a molar equivalent of n-butylamine.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The formation of a pink copper complex may be observed.

  • Isolation of Intermediate: Cool the reaction mixture and collect the precipitated copper complex by filtration.

  • Liberation of Biguanide: Suspend the copper complex in water and bubble hydrogen sulfide gas through the suspension until the precipitation of copper(II) sulfide is complete.

  • Purification: Filter off the copper(II) sulfide. The filtrate, containing buformin hydrochloride, can be concentrated under reduced pressure and the product crystallized, for example, from ethanol.

Characterization Data

Detailed spectral data for buformin hydrochloride is not widely available in the public domain. However, characterization is typically performed using standard analytical techniques. Below are the expected characteristics based on the analysis of similar biguanide compounds like metformin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for buformin hydrochloride are not readily available, the 1H NMR spectrum is expected to show signals corresponding to the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups) and broad signals for the exchangeable N-H protons of the biguanide moiety. The 13C NMR would show four distinct signals for the butyl chain carbons and two signals for the carbons of the biguanide core.

Infrared (IR) Spectroscopy: The IR spectrum of buformin hydrochloride would be expected to exhibit characteristic absorption bands for N-H stretching vibrations (typically in the 3100-3400 cm⁻¹ region), C-N stretching, and N-H bending vibrations. For comparison, the FTIR spectrum of metformin hydrochloride shows prominent peaks for N-H stretching around 3370 cm⁻¹, C-N stretching around 1568 cm⁻¹, and N-H bending vibrations around 1625 cm⁻¹.[5][6][7]

Mass Spectrometry (MS): Mass spectral analysis of buformin would show a molecular ion peak corresponding to the free base. Fragmentation patterns would likely involve the loss of the butyl group and cleavage of the biguanide structure.

Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for the quantification of buformin in biological matrices.

Experimental Protocol: HPLC Analysis of Buformin in Plasma

This protocol is adapted from a validated method for buformin determination.[8]

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., metformin).

    • Deproteinize the sample by adding acetonitrile, followed by vortexing and centrifugation.

    • Wash the supernatant with dichloromethane to remove lipids.

    • Collect the resulting supernatant for injection.

  • Chromatographic Conditions:

    • Column: Silica-based column.

    • Mobile Phase: A mixture of methanol and a buffer such as 0.03 M diammonium hydrogen phosphate (pH 7), for example in a 750:250 (v/v) ratio.[8]

    • Flow Rate: 1 mL/min.[8]

    • Detection: UV detection at approximately 236 nm.[8]

    • Retention Time: Under these conditions, buformin elutes at approximately 9.8 minutes.[8]

  • Quantification:

    • Construct a calibration curve using standards of known concentrations (e.g., 20-2000 ng/mL).[8]

    • The limit of quantitation for this method has been reported as 20 ng/mL.[8]

Biological Activity and Mechanism of Action

Biological Activity

Buformin hydrochloride is primarily known for its antihyperglycemic activity . It effectively lowers blood glucose levels in individuals with type 2 diabetes. Like other biguanides, it does not stimulate insulin secretion and therefore has a low risk of causing hypoglycemia.

In recent years, buformin has also garnered significant interest for its anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in preclinical models.

Mechanism of Action

The primary molecular mechanism of buformin, and other biguanides, involves the inhibition of mitochondrial respiratory chain complex I . This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ATP ratio. The elevated AMP levels allosterically activate AMP-activated protein kinase (AMPK) , a central regulator of cellular energy metabolism.

Signaling Pathway:

AMPK_Pathway cluster_cell Cell cluster_mito Mitochondrion Buformin Buformin ComplexI Complex I Buformin->ComplexI Inhibits ATP ATP Synthesis ↓ AMP_ATP AMP/ATP Ratio ↑ ATP->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates mTORC1 mTORC1 Pathway AMPK->mTORC1 Inhibits Gluconeogenesis Hepatic Gluconeogenesis ↓ AMPK->Gluconeogenesis Inhibits GlucoseUptake Peripheral Glucose Uptake ↑ AMPK->GlucoseUptake Stimulates CellGrowth Cell Growth and Proliferation ↓ mTORC1->CellGrowth Inhibits

Caption: Mechanism of action of Buformin via AMPK pathway.

Activated AMPK orchestrates a metabolic shift:

  • Inhibition of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key enzymes involved in glucose production in the liver, thereby reducing hepatic glucose output.[9]

  • Increased Peripheral Glucose Uptake: AMPK promotes the translocation of glucose transporters (e.g., GLUT4) to the cell surface in muscle and fat cells, enhancing glucose uptake from the bloodstream.[9]

  • Inhibition of Anabolic Pathways: AMPK activation leads to the inhibition of energy-consuming processes such as protein and lipid synthesis, partly through the suppression of the mTORC1 signaling pathway. This is a key aspect of its anticancer effects.

Quantitative Biological Data

The following table summarizes some quantitative data on the biological effects of buformin.

ParameterCell Line(s)ValueReference
IC50 (Cell Growth) SKBR3 (breast cancer)246.7 µM[10]
BT474 (breast cancer)98.6 µM[10]
C33A (cervical cancer)236.2 µM[4]
Hcc94 (cervical cancer)166.1 µM[4]
SiHa (cervical cancer)622.8 µM[4]
HeLa (cervical cancer)1202 µM[4]
Effect on IGF-1 (in vivo, rats) -30.4% decrease vs. control[11]
Effect on Glucagon (in vivo, rats) -63.0% decrease vs. control[11]
Effect on Adiponectin (in vivo, rats) -19.1% increase vs. control[11]

Conclusion

This compound (buformin hydrochloride) is a well-characterized biguanide with potent antihyperglycemic and emerging anticancer activities. Its mechanism of action, centered on the inhibition of mitochondrial complex I and activation of the AMPK signaling pathway, makes it a valuable tool for research in metabolic diseases and oncology. This guide provides essential technical information to support further investigation and development of this and related compounds.

References

Synthesis of 1-Butyl-3-(diaminomethylidene)guanidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride, a biguanide derivative. The document outlines the primary synthetic methodologies, presents quantitative data from the literature, and offers detailed experimental protocols. Visual diagrams of the synthetic pathway and a general experimental workflow are included to facilitate understanding.

Introduction

1-Butyl-3-(diaminomethylidene)guanidine, also known as N¹-butylbiguanide or Buformin, belongs to the biguanide class of compounds, which are of significant interest in medicinal chemistry.[1] The hydrochloride salt is a common form for administration and study. The synthesis of biguanides generally involves the addition of an amine to a cyanoguanidine precursor.[2][3] Several methods have been developed to achieve this transformation, each with its own advantages and limitations. This guide will focus on the most prevalent and effective methods for the preparation of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride.

Synthetic Methodologies

The synthesis of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride primarily proceeds through the reaction of a butylamine source with cyanoguanidine (dicyandiamide). The main approaches include:

  • Copper(II) Chloride Catalyzed Reaction: This method involves reacting a primary amine with cyanoguanidine in the presence of a copper salt, such as CuCl₂.[1] The reaction typically takes place in refluxing water and forms a pink copper-biguanide complex. The desired biguanide is then liberated by treatment with hydrogen sulfide.[1]

  • Direct Fusion of Amine Hydrochloride and Cyanoguanidine: This is one of the earliest methods and involves the direct heating of an amine hydrochloride salt with cyanoguanidine at high temperatures (135–200 °C).[1]

  • Heating in a Solvent: A common and straightforward method involves heating the amine hydrochloride and cyanoguanidine in a suitable polar solvent, such as water or an alcohol.[1][3] The reaction is typically acid-catalyzed to activate the nitrile group of cyanoguanidine for nucleophilic attack by the amine.[3][4]

The following diagram illustrates the general synthetic pathway for the formation of a biguanide from a primary amine and cyanoguanidine.

Synthesis_Pathway Butylamine_HCl Butylamine Hydrochloride Intermediate Protonated Cyanoguanidine Butylamine_HCl->Intermediate Heat, Solvent Cyanoguanidine Cyanoguanidine (Dicyandiamide) Cyanoguanidine->Intermediate H+ Product 1-Butyl-3-(diaminomethylidene)guanidine Hydrochloride Intermediate->Product + Butylamine

Caption: General synthesis pathway for 1-butyl-3-(diaminomethylidene)guanidine hydrochloride.

Quantitative Data

The following table summarizes the quantitative data found in the literature for various methods of biguanide synthesis, including a specific example for N¹-butylbiguanide.

MethodCatalyst/ActivatorSolventTemperatureTimeYield RangeReference
Conventional HeatingHClAqueous/OrganicReflux6 - 12 h51% - 84%[3][4]
Lewis Acid CatalysisFeCl₃ (stoichiometric)1,4-Dioxane100 °C90 min55% - 99%[4][5]
Microwave IrradiationHClVarious polar~125 °C< 30 minModerate[4]
Microwave IrradiationTMSClAcetonitrile130 - 150 °C10 - 15 min66% - 84%[4]
Direct FusionAmine HydrochlorideNone180 - 200 °C1 h69% - 84%[1][4]
Copper Salt Method (Buformin)CuCl₂WaterRefluxNot specified~47%[1]

Experimental Protocols

Based on the reviewed literature, two detailed protocols for the synthesis of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride are provided below.

Protocol 1: Conventional Heating with Hydrochloric Acid

This protocol is adapted from the general procedure of heating an amine hydrochloride with cyanoguanidine in a solvent.[1][4]

Materials:

  • Butylamine hydrochloride

  • Cyanoguanidine (Dicyandiamide)

  • Concentrated Hydrochloric Acid

  • Water or Ethanol

  • Activated Charcoal

  • Suitable reaction vessel with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve butylamine hydrochloride (1 equivalent) in water or ethanol.

  • Add cyanoguanidine (1 equivalent) to the solution.

  • If starting with free butylamine, add concentrated hydrochloric acid dropwise to adjust the pH to approximately 2.6.[3][4]

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the solution is colored, add a small amount of activated charcoal and stir for 15-20 minutes.

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the product.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Copper(II) Chloride Catalyzed Synthesis

This protocol is based on the method described for the synthesis of N¹-butylbiguanide (Buformin).[1]

Materials:

  • Butylamine

  • Cyanoguanidine

  • Copper(II) Chloride (CuCl₂)

  • Water

  • Hydrogen Sulfide (H₂S) gas or a source of sulfide ions

  • Hydrochloric Acid

  • Reaction vessel with reflux condenser

  • Gas dispersion tube

  • Filtration apparatus

Procedure:

  • In a reaction vessel, dissolve butylamine (1 equivalent) and cyanoguanidine (1 equivalent) in water.

  • Add a solution of Copper(II) Chloride (CuCl₂) in water to the mixture.

  • Heat the reaction mixture to reflux. A pink copper-biguanide complex should precipitate.

  • After the reaction is complete (monitor by TLC of the supernatant), cool the mixture and filter to collect the pink copper complex.

  • Suspend the copper complex in water and bubble hydrogen sulfide gas through the suspension until the pink color disappears and a black precipitate of copper sulfide forms. Alternatively, an aqueous solution of a sulfide salt can be used.

  • Filter off the copper sulfide precipitate.

  • Acidify the filtrate with hydrochloric acid to precipitate the 1-butyl-3-(diaminomethylidene)guanidine hydrochloride.

  • Collect the product by filtration, wash with cold water, and dry.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the synthesis, purification, and analysis of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Butylamine Source and Cyanoguanidine Reaction Heat under Reflux (with or without catalyst) Reactants->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Filtration1 Filter (if necessary) Cooling->Filtration1 Crystallization Crystallization Filtration1->Crystallization Filtration2 Collect Crystals by Filtration Crystallization->Filtration2 Drying Dry Product Filtration2->Drying Characterization Characterization (NMR, IR, MS) Drying->Characterization Purity Purity Analysis (HPLC, Melting Point) Characterization->Purity

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The synthesis of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride can be achieved through several established methods. The choice of method may depend on factors such as available equipment, desired yield, and safety considerations. The conventional heating method in a solvent is a robust and widely applicable procedure. For all methods, careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product. The provided protocols and data serve as a comprehensive guide for researchers undertaking the synthesis of this and related biguanide compounds.

References

The Potent Biological Activities of Alkyl Guanidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the antimicrobial and anticancer properties of alkyl guanidine derivatives, detailing their mechanisms of action, quantitative biological data, and key experimental protocols.

The growing challenge of antimicrobial resistance and the persistent need for novel anticancer therapeutics have spurred the investigation of new chemical entities with potent biological activities. Among these, alkyl guanidine derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a broad spectrum of pathogens and various cancer cell lines. This technical guide provides a comprehensive overview of the biological activities of these derivatives for researchers, scientists, and drug development professionals.

Antimicrobial Activity of Alkyl Guanidine Derivatives

Alkyl guanidine derivatives exhibit potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Their primary mechanism of action involves the disruption of the bacterial cell membrane, a process driven by the electrostatic interaction between the positively charged guanidinium head groups and the negatively charged components of the bacterial cell envelope.

Mechanism of Action: Bacterial Membrane Disruption

The antimicrobial activity of alkyl guanidine derivatives is largely attributed to their ability to permeabilize and disrupt the bacterial cell membrane. This process can be conceptualized through several models, with the "carpet" and "toroidal pore" models being the most widely accepted.

  • Carpet Model: In this model, the cationic alkyl guanidine molecules accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. This disrupts the membrane's integrity, leading to the formation of transient pores and ultimately causing cell lysis.

  • Toroidal Pore Model: This model proposes that the alkyl guanidine derivatives insert into the lipid bilayer, inducing the lipids to bend inward and form a pore where the water core is lined by both the inserted molecules and the lipid head groups. This leads to leakage of cellular contents and cell death.

G cluster_0 Initial Interaction cluster_1 Membrane Disruption Cascade a Alkyl Guanidine Derivative (Cationic) b Bacterial Cell Membrane (Anionic) a->b Electrostatic Attraction c Accumulation on Membrane Surface b->c Binding d Membrane Destabilization c->d e Pore Formation (Carpet/Toroidal) d->e f Leakage of Cellular Contents e->f g Cell Lysis & Death f->g

Figure 1: Antimicrobial workflow of alkyl guanidine derivatives.
Quantitative Antimicrobial Activity

The antimicrobial efficacy of alkyl guanidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassDerivativeOrganismMIC (µg/mL)Reference
Symmetric Dimeric Alkyl Guanidine Symmetric Dimer (2)Staphylococcus aureus ATCC 259230.5 - 1[1]
Symmetric Dimer (2)Escherichia coli CCUG4 - 8[1]
Symmetric Dimer (2)Pseudomonas aeruginosa ATCC 2785316[1]
Symmetric Dimer (2)Acinetobacter baumannii ATCC 179784[1]
Compound 2gStaphylococcus aureus0.5
Compound 2hStaphylococcus aureus0.5
Guanidine-Functionalized Dihydropyrimidin-2(1H)-imines Compound 5aStaphylococcus aureus (MRSA)4.68[2]
Compound 5bStaphylococcus aureus (MRSA)4.68[2]
Compound 5cStaphylococcus aureus (MRSA)4.68[2]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Alkyl Guanidine Derivatives.

Anticancer Activity of Alkyl Guanidine Derivatives

In addition to their antimicrobial properties, alkyl guanidine derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. Their anticancer effects are often mediated through the induction of apoptosis, or programmed cell death.

Mechanism of Action: Induction of Apoptosis via MAPK/ERK Pathway

Several studies have implicated the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway in the pro-apoptotic effects of guanidinium-based compounds. The binding of these compounds to upstream receptors can trigger a signaling cascade that ultimately leads to the activation of caspases and the execution of apoptosis. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

MAPK_ERK_Apoptosis AlkylGuanidine Alkyl Guanidine Derivative Receptor Upstream Receptor (e.g., RTK) AlkylGuanidine->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Bcl2_Family Bcl-2 Family Regulation ERK->Bcl2_Family Bim_Bad ↑ Pro-apoptotic (Bim, Bad) Bcl2_Family->Bim_Bad Mcl1_Bcl2 ↓ Anti-apoptotic (Mcl-1, Bcl-2) Bcl2_Family->Mcl1_Bcl2 Mitochondrion Mitochondrion Bim_Bad->Mitochondrion Mcl1_Bcl2->Mitochondrion Inhibition CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase_Activation Caspase Activation (e.g., Caspase-3) CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: MAPK/ERK signaling pathway in alkyl guanidine-induced apoptosis.
Quantitative Anticancer Activity

The anticancer potency of alkyl guanidine derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Bis-guanidinium Compounds Compound 1HT-29 (Colon)~10
Compound 2HT-29 (Colon)~5
Compound 1HeLa (Cervical)~15
Compound 2HeLa (Cervical)~8
Compound 1A549 (Lung)~20
Compound 2A549 (Lung)~12
Guanidine-Chalcone Hybrids Compound 6fU-937 (Leukemia)1.6
Compound 6iU-937 (Leukemia)~2

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Selected Guanidinium Compounds in Human Cancer Cell Lines.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Symmetric Dimeric Alkyl Guanidine Derivatives

This protocol describes a representative synthesis of a symmetric dimeric alkyl guanidine derivative.

Materials:

  • Appropriate N-Boc protected diamine

  • Triphosgene

  • Diisopropylethylamine (DIPEA)

  • Dry Tetrahydrofuran (THF)

  • Dry Dichloromethane (DCM)

  • Sodium Iodide (NaI)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Urea Formation: Dissolve the N-Boc protected diamine in dry THF and cool to 0 °C.

  • Add DIPEA, followed by a solution of triphosgene in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 10 minutes.

  • Dimerization: To the resulting urea solution, add the N-Boc protected diamine, DIPEA, and NaI in dry DCM.

  • Heat the reaction mixture to 40 °C and stir for 48 hours.

  • Deprotection: Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dry DCM and add a 10% solution of TFA in dry DCM.

  • Stir the reaction at room temperature for 7 hours.

  • Remove the solvent under reduced pressure to yield the final symmetric dimeric alkyl guanidine derivative as a trifluoroacetate salt.

  • Purification: Purify the crude product by an appropriate chromatographic method (e.g., reversed-phase HPLC).

Figure 3: General workflow for the synthesis of symmetric dimeric alkyl guanidine derivatives.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of a compound against a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Alkyl guanidine derivative stock solution

  • Sterile saline or PBS

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Compound Dilutions:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the alkyl guanidine derivative stock solution (at twice the highest desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard the final 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh bacterial culture, prepare a suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Determination of IC50 by MTT Assay

This protocol details the procedure for assessing the cytotoxicity of a compound on adherent cancer cells.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Cancer cell line of interest

  • Alkyl guanidine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or other suitable solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the alkyl guanidine derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using a suitable software.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells with the alkyl guanidine derivative for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

Alkyl guanidine derivatives represent a versatile and potent class of molecules with significant potential in the development of new antimicrobial and anticancer agents. Their ability to disrupt bacterial membranes and induce apoptosis in cancer cells through defined signaling pathways makes them attractive candidates for further preclinical and clinical investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and advance this promising class of compounds. Further research focusing on optimizing their structure-activity relationships, understanding their pharmacokinetic and pharmacodynamic properties, and evaluating their in vivo efficacy will be crucial in translating their therapeutic potential into clinical applications.

References

A Comprehensive Technical Guide to Substituted Guanidine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a ubiquitous structural motif in natural products and synthetic molecules, continues to be a cornerstone in the field of medicinal chemistry. Its unique physicochemical properties, including its strong basicity and ability to form multiple hydrogen bonds, make it a privileged scaffold for designing compounds with a wide array of biological activities. This in-depth technical guide provides a comprehensive literature review of substituted guanidine compounds, focusing on their synthesis, diverse pharmacological effects, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Synthesis of Substituted Guanidine Compounds

The synthesis of substituted guanidines is a well-established area of organic chemistry, with numerous methods available to construct the guanidinyl core. The choice of synthetic route often depends on the desired substitution pattern and the nature of the starting materials.

Guanylation of Amines

A common and versatile approach to synthesizing substituted guanidines is the guanylation of primary and secondary amines. This can be achieved using various guanylating agents.

Experimental Protocol: One-Pot Synthesis of N,N'-Disubstituted Guanidines

This protocol describes a sequential one-pot synthesis of N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines.[1][2][3]

Materials:

  • N-Chlorophthalimide

  • Anhydrous acetonitrile (MeCN)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Triethylamine (Et3N)

  • Aniline or other primary amine

  • Methylhydrazine (MeNHNH2)

  • Hydrochloric acid in ethanol (HCl/EtOH)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of N-chlorophthalimide (1.0 mmol) in anhydrous MeCN (2.0 mL) at 0 °C, add the isocyanide (1.1 equiv.).

  • Stir the reaction mixture at 0 °C for 15 minutes.

  • Add Et3N (1.0 equiv.) followed by the aniline (1.2 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • To the resulting mixture containing the intermediate N-phthaloylguanidine, add MeNHNH2 (1.5 equiv.).

  • Heat the reaction mixture to 40 °C and stir for 2 hours.

  • Cool the reaction to room temperature and add HCl/EtOH (3 equiv.).

  • Stir for 15 minutes to precipitate the guanidine hydrochloride salt.

  • Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis from Thioureas

Thioureas are readily available precursors for the synthesis of guanidines. The conversion typically involves the activation of the thiourea, followed by reaction with an amine.

Experimental Protocol: Synthesis of Acylguanidines from Acylthioureas

This protocol details the synthesis of N,N'-disubstituted acylguanidines from an acylthiourea intermediate.[4]

Materials:

  • Primary amide (e.g., benzamide)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Isothiocyanate (e.g., phenyl isothiocyanate)

  • Primary amine (e.g., n-butylamine)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Ethyl acetate (EtOAc)

  • Water

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amide (0.24 mmol) in DMF (0.5 mL), add NaH (0.31 mmol).

  • After stirring for 5 minutes, add the isothiocyanate (0.20 mmol).

  • Heat the reaction mixture to 60 °C for 30 minutes to form the acylthiourea intermediate.

  • Cool the reaction mixture to room temperature.

  • Add the primary amine (0.24 mmol), EDCI (0.24 mmol), and a catalytic amount of DMAP.

  • Stir the reaction at room temperature for 3 hours.

  • Quench the reaction with water and extract with EtOAc (3 x 5 mL).

  • Wash the combined organic layers with saturated sodium chloride solution and dry over MgSO4.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a gradient of 5-10% methanol in ethyl acetate) to obtain the acylguanidine.

Biological Activities and Therapeutic Applications

Substituted guanidine compounds exhibit a remarkable diversity of biological activities, leading to their investigation and use in a wide range of therapeutic areas.

Anticancer Activity

Many substituted guanidine derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of chemical compounds on cultured cells.[5][6][7][8]

Materials:

  • Adherent cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium

  • 96-well plates

  • Substituted guanidine compound to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the substituted guanidine compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C, until a purple precipitate is visible.

  • Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm (or 490 nm depending on the protocol) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Selected Substituted Guanidine Compounds

Compound/ClassCell LineAssayActivity (IC50/GI50)Reference
Triaryl bis-guanidinesVariousNot SpecifiedVaries[9]
N,N',N''-trisubstituted guanidinesL. amazonensisAmastigote assayLQOF-G2: 5.6 µM[10]
Guanidine-derived polymeric nanoinhibitorsHepatocytesNot SpecifiedNot Specified[11]
Marine guanidine alkaloids (Crambescidins)Colorectal carcinomaNot SpecifiedPotent inhibition[12]
PhenylglyoxalA549 (lung cancer)MTT, ClonogenicHigher in cancer cells vs. normal[13]
Antimicrobial Activity

The guanidinium group is a key feature of many antimicrobial agents due to its ability to interact with and disrupt microbial cell membranes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][11][14][15][16]

Materials:

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Substituted guanidine compound to be tested

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Sterile saline or PBS

Procedure:

  • Prepare a stock solution of the substituted guanidine compound in a suitable solvent (e.g., water or DMSO).

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the compound stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the compound. This creates a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.

  • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Table 2: Antimicrobial Activity of Selected Substituted Guanidine Compounds

Compound/ClassOrganismAssayActivity (MIC/IC50)Reference
Tricyclic guanidine analoguesP. falciparum (D6)Antimalarial14h: 1.25 µM[2][17]
Tricyclic guanidine analoguesP. falciparum (W2)Antimalarial14h: 1.64 µM[2][17]
Tricyclic guanidine analoguesL. donovaniAntileishmanial12c: 2.39 µM[2][17]
Tricyclic guanidine analoguesVarious bacteria/fungiAntimicrobial12c, 14c, 14i: < 3.02 µM[2][17]
Guanidine-based polymersE. coliMICVaries with structure
Triaryl bis-guanidinesT. b. rhodesienseAntiprotozoal6a, 9c, 9e: High to moderate
Triaryl bis-guanidinesP. falciparumAntiprotozoal6a, 9c, 9e: High to moderate[9]
Enzyme Inhibition

The ability of the guanidinium group to mimic the protonated side chain of arginine allows for the design of potent and selective enzyme inhibitors.

Experimental Protocol: BACE1 Enzymatic Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of β-secretase 1 (BACE1), a key enzyme in Alzheimer's disease pathology.[4][14][18][19][20][21]

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET peptide substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Substituted guanidine compound to be tested (e.g., acylguanidines)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Add 10 µL of the test inhibitor dilution or vehicle control to each well of the 384-well plate.

  • Prepare a 3X BACE1 enzyme solution and a 3X FRET peptide substrate solution in assay buffer.

  • Add 10 µL of the 3X substrate solution to each well.

  • Initiate the reaction by adding 10 µL of the 3X enzyme solution to each well.

  • Incubate the plate at room temperature or 37 °C for a defined period (e.g., 60-120 minutes), protecting it from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Table 3: Enzyme Inhibitory Activity of Selected Substituted Guanidine Compounds

Compound/ClassEnzyme TargetAssayActivity (IC50/Ki)Reference
AcylguanidinesBACE1FRET10d: 110 nM[13]
Indole AcylguanidinesBACE1EnzymaticVaries[22]
Nω-nitro-Nω'-substituted guanidinesnNOSNOS inhibition28: eNOS/nNOS = 35[23]
Nω-nitro-Nω'-substituted guanidinesiNOSNOS inhibitionVaries[23]
AminoguanidineiNOSNO formationPotent inhibitor[19]
Pyrazole-1-carboxamidineiNOS, eNOS, nNOSNOS inhibition~0.2 µM[3]
Guanidine-based compoundsMuscarinic M2R/M4RRadioligand bindingVaries[15]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which substituted guanidine compounds exert their biological effects is crucial for rational drug design and development. Visualizing these complex interactions can provide valuable insights.

Intrinsic Apoptosis Pathway

Several anticancer guanidine derivatives have been shown to induce apoptosis, a form of programmed cell death, through the intrinsic or mitochondrial pathway.[10][12][13][24][25][26][27][28]

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade Guanidine Compound Guanidine Compound DNA Damage DNA Damage Guanidine Compound->DNA Damage Bax Bax DNA Damage->Bax Bak Bak DNA Damage->Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP Bcl-2 Bcl-2 Bcl-2->Bax Bcl-xL Bcl-xL Bcl-xL->Bak Cytochrome c Cytochrome c MOMP->Cytochrome c Apaf1 Apaf-1 Cytochrome c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by guanidine compounds.

AMPK Signaling Pathway

Guanidine-derived compounds, including the widely used antidiabetic drug metformin, are known to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a central role in regulating cellular energy homeostasis.[1][6][11][23][29][30]

AMPK_Signaling_Pathway cluster_anabolic Anabolic Pathways (Inhibited) cluster_catabolic Catabolic Pathways (Activated) Guanidine Compound Guanidine Compound Increased AMP/ATP ratio Increased AMP/ATP ratio Guanidine Compound->Increased AMP/ATP ratio LKB1 LKB1 Increased AMP/ATP ratio->LKB1 AMPK AMPK LKB1->AMPK phosphorylates Fatty Acid Synthesis Fatty Acid Synthesis AMPK->Fatty Acid Synthesis Cholesterol Synthesis Cholesterol Synthesis AMPK->Cholesterol Synthesis Protein Synthesis (mTORC1) Protein Synthesis (mTORC1) AMPK->Protein Synthesis (mTORC1) Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Glycolysis Glycolysis AMPK->Glycolysis Autophagy Autophagy AMPK->Autophagy

Caption: Activation of the AMPK signaling pathway by guanidine compounds.

Experimental Workflow: DNA Minor Groove Binding

Certain substituted guanidines, particularly dicationic derivatives, have been designed to target and bind to the minor groove of DNA, leading to their antiprotozoal and anticancer effects.[9][20][27][31]

DNA_Binding_Workflow cluster_synthesis Compound Synthesis cluster_binding_studies DNA Binding Affinity cluster_modeling Computational Modeling cluster_activity Biological Activity Design & Synthesize\nGuanidine Derivative Design & Synthesize Guanidine Derivative UV-Vis Spectroscopy UV-Vis Spectroscopy Design & Synthesize\nGuanidine Derivative->UV-Vis Spectroscopy Thermal Denaturation (ΔTm) Thermal Denaturation (ΔTm) Design & Synthesize\nGuanidine Derivative->Thermal Denaturation (ΔTm) Circular Dichroism Circular Dichroism Design & Synthesize\nGuanidine Derivative->Circular Dichroism Molecular Docking Molecular Docking Design & Synthesize\nGuanidine Derivative->Molecular Docking Determine Binding Mode\n(Intercalation vs. Groove Binding) Determine Binding Mode (Intercalation vs. Groove Binding) UV-Vis Spectroscopy->Determine Binding Mode\n(Intercalation vs. Groove Binding) Assess DNA Stabilization Assess DNA Stabilization Thermal Denaturation (ΔTm)->Assess DNA Stabilization Analyze Conformational Changes\nin DNA Analyze Conformational Changes in DNA Circular Dichroism->Analyze Conformational Changes\nin DNA Predict Binding Pose\n& Interactions Predict Binding Pose & Interactions Molecular Docking->Predict Binding Pose\n& Interactions In vitro Cytotoxicity Assay In vitro Cytotoxicity Assay Determine Binding Mode\n(Intercalation vs. Groove Binding)->In vitro Cytotoxicity Assay Assess DNA Stabilization->In vitro Cytotoxicity Assay Predict Binding Pose\n& Interactions->In vitro Cytotoxicity Assay

Caption: Experimental workflow for evaluating DNA minor groove binding of guanidine derivatives.

This technical guide provides a foundational overview of the synthesis, biological activities, and mechanistic aspects of substituted guanidine compounds. The provided experimental protocols, quantitative data, and pathway diagrams are intended to serve as a practical resource for researchers in the field. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of novel and effective therapeutic agents.

References

Technical Guide: Physicochemical and Biological Properties of C6H16ClN5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physical and chemical properties, as well as the potential biological activities, of the compound with the molecular formula C6H16ClN5. Due to the limited availability of experimental data for this specific molecule, this guide leverages information on structurally similar biguanide derivatives, namely Metformin and Proguanil, to infer its characteristics. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its potential behavior and mechanisms of action. All quantitative data are summarized in structured tables, and relevant biological pathways are visualized using Graphviz diagrams.

Introduction

The compound C6H16ClN5, identified by the IUPAC name [(E)-N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium chloride, belongs to the biguanide class of molecules.[1] Biguanides are a well-established class of drugs with significant therapeutic applications, most notably in the treatment of type 2 diabetes and malaria.[2][3] Given the structural similarities to prominent drugs like Metformin and Proguanil, it is plausible that C6H16ClN5 may exhibit comparable physicochemical properties and biological activities. This guide aims to provide a detailed, albeit predictive, analysis to facilitate further research and development.

Chemical and Physical Properties

Identification
PropertyValue
Molecular Formula C6H16ClN5
IUPAC Name [(E)-N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium chloride[1]
CAS Number Not available
Computed Physicochemical Properties

The following properties for C6H16ClN5 have been computationally predicted.

PropertyValueReference
Molecular Weight 193.68 g/mol [1]
Exact Mass 193.1094232 g/mol [1]
Topological Polar Surface Area 104 Ų[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]
Comparative Physicochemical Properties of Analogous Biguanides

This table provides a comparative view of the experimental properties of Metformin and Proguanil to offer a likely range for the properties of C6H16ClN5.

PropertyMetformin HydrochlorideProguanil Hydrochloride
Molecular Formula C4H11N5·HClC11H16ClN5·HCl
Molecular Weight 165.63 g/mol 290.19 g/mol [4]
Melting Point 223-226 °C[5]249-251 °C[4]
Solubility Freely soluble in water; slightly soluble in ethanol; practically insoluble in acetone, ether, and chloroform.[6][7]Soluble in ethanol (95%); slightly soluble in water; practically insoluble in chloroform and ether.[4]
pKa 12.4[6][7]Not readily available
Appearance White crystalline powder[7]White, crystalline powder[4]

Potential Biological Activities and Mechanisms of Action

Based on its biguanide structure, C6H16ClN5 is likely to exhibit biological activities similar to Metformin and Proguanil. These activities primarily revolve around glucose metabolism and folate synthesis inhibition.

Potential Antihyperglycemic Activity (Metformin-like)

Metformin is a cornerstone in the management of type 2 diabetes. Its primary mechanism involves the reduction of hepatic glucose production and the improvement of insulin sensitivity in peripheral tissues.[2][6] The activation of AMP-activated protein kinase (AMPK) is a key event in mediating these effects.

AMPK_Activation Biguanide Biguanide (e.g., C6H16ClN5) Mitochondria Mitochondrial Complex I Inhibition Biguanide->Mitochondria AMP_ATP_Ratio Increased AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake Increased Peripheral Glucose Uptake AMPK->Glucose_Uptake

Caption: Predicted mechanism of action for C6H16ClN5 in glucose metabolism.

Potential Antimalarial Activity (Proguanil-like)

Proguanil is a prodrug that is metabolized in the body to its active form, cycloguanil.[4] Cycloguanil inhibits the enzyme dihydrofolate reductase (DHFR) in malaria parasites, which is essential for DNA synthesis and replication.[4][8]

Proguanil_MOA C6H16ClN5 C6H16ClN5 (Prodrug) CYP450 Hepatic CYP450 Enzymes C6H16ClN5->CYP450 Active_Metabolite Active Metabolite (Cycloguanil analog) CYP450->Active_Metabolite DHFR Parasite Dihydrofolate Reductase (DHFR) Active_Metabolite->DHFR Inhibits DNA_Synthesis Inhibition of DNA Synthesis DHFR->DNA_Synthesis Parasite_Death Parasite Death DNA_Synthesis->Parasite_Death

Caption: Predicted metabolic activation and target inhibition for C6H16ClN5.

Experimental Protocols

Detailed experimental protocols are essential for the validation of the predicted properties of C6H16ClN5. The following outlines standard methodologies for key experiments.

Determination of Melting Point
  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The tube is placed in the heating block of the apparatus.

    • The temperature is raised at a controlled rate.

    • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Solubility Assessment
  • Method: Equilibrium solubility method.

  • Procedure:

    • An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

    • The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

pKa Determination
  • Method: Potentiometric titration.

  • Procedure:

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

In Vitro AMPK Activation Assay
  • Cell Line: A suitable cell line, such as HepG2 (human liver cancer cells) or L6 myotubes.

  • Procedure:

    • Cells are cultured to a desired confluency.

    • Cells are treated with varying concentrations of C6H16ClN5 for a specified time.

    • Cell lysates are prepared.

    • The levels of phosphorylated AMPK (p-AMPK) and total AMPK are determined by Western blotting using specific antibodies.

    • The ratio of p-AMPK to total AMPK is calculated to assess the extent of AMPK activation.

AMPK_Workflow Cell_Culture Cell Culture (e.g., HepG2) Treatment Treatment with C6H16ClN5 Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blotting (p-AMPK, Total AMPK) Lysis->Western_Blot Analysis Data Analysis (p-AMPK/Total AMPK Ratio) Western_Blot->Analysis

Caption: Workflow for assessing AMPK activation by C6H16ClN5.

Conclusion

While experimental data on C6H16ClN5 is currently lacking, its structural classification as a biguanide provides a strong basis for predicting its physicochemical properties and biological activities. By analogy to Metformin and Proguanil, it is hypothesized that this compound may possess antihyperglycemic and/or antimalarial properties. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for future research to validate these predictions and explore the therapeutic potential of C6H16ClN5. Further investigation is warranted to synthesize and characterize this compound and to perform the described biological assays to elucidate its true pharmacological profile.

References

The Genesis of Biguanides: A Technical Chronicle of a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of the biguanide class of molecules. While the specific compound "1-butyl-3-carbamimidoyl-guanidine hydrochloride" is not extensively documented in scientific literature, its core structure belongs to the historically significant biguanide family. This document will delve into the origins, key discoveries, and developmental trajectory of biguanides, offering valuable context for researchers interested in this pharmacophore.

The journey of biguanides, from a folk remedy to a cornerstone of modern pharmacology, is a compelling narrative of serendipity, systematic investigation, and evolving scientific understanding.

Early Origins: From Herbal Medicine to Guanidine Chemistry

The story of biguanides begins with the unassuming plant Galega officinalis, commonly known as goat's rue or French lilac.[1][2] For centuries in medieval Europe, this herb was used in traditional medicine to treat a variety of ailments, including symptoms we now associate with diabetes mellitus, such as frequent urination.[1][2]

The scientific investigation into the active components of Galega officinalis in the early 20th century led to the isolation of guanidine.[3] In 1918, guanidine was demonstrated to have blood glucose-lowering properties.[3] This discovery spurred the synthesis of various guanidine derivatives. However, these early compounds, including synthalin A and synthalin B, were ultimately discontinued due to their toxicity and the increasing availability of insulin.[3][4]

The Synthesis of Biguanides and the Dawn of a New Class of Drugs

The chemical foundation for the biguanide class was laid in 1879 when Bernhard Rathke first synthesized the parent molecule, biguanide.[4] Biguanides are structurally characterized by two linked guanidine moieties.

It was not until the 1920s that the therapeutic potential of biguanides began to be explored. In 1922, Emil Werner and James Bell first described the synthesis of metformin (dimethylbiguanide) in scientific literature.[5] Shortly after, in 1929, Slotta and Tschesche discovered the sugar-lowering action of metformin and other biguanide analogs in rabbits, noting metformin as the most potent among those they studied.[5]

Despite these early promising findings, interest in biguanides for diabetes waned with the widespread clinical use of insulin.[2]

A Tale of Two Paths: Antimalarials and Antihyperglycemics

The trajectory of biguanide research took a significant turn during World War II, with the search for new antimalarial agents. A British research team led by Frank Rose discovered that certain biguanides possessed potent antimalarial properties.[4] This research led to the development of proguanil in 1945, which was found to be more active than quinine in avian malaria models and demonstrated a favorable therapeutic index.[6][7] Proguanil itself is a prodrug, which is metabolized in the body to its active form, cycloguanil.[8]

G Proguanil Proguanil (Inactive Prodrug) Cycloguanil Cycloguanil (Active Metabolite) Proguanil->Cycloguanil Metabolism (Liver) DHFR Dihydrofolate Reductase (DHFR) Inhibition Cycloguanil->DHFR Inhibits

In the post-war era, the focus returned to the metabolic effects of biguanides. In the 1940s, metformin was rediscovered during the search for antimalarial drugs and was noted to sometimes lower blood glucose during clinical tests for influenza.[3] This observation was pursued by the French physician Jean Sterne, who is credited with recognizing the therapeutic potential of metformin for diabetes. In 1957, Sterne published the first report on the use of metformin to treat diabetes, dubbing it "Glucophage," or "glucose eater."[1][3]

The Rise, Fall, and Resurgence of Biguanides in Diabetes Treatment

Following Sterne's work, other biguanides were introduced for the treatment of type 2 diabetes, including phenformin and buformin.[2] Buformin, a butyl-substituted biguanide, is structurally related to the topic of this guide. These agents, particularly phenformin, were more potent than metformin but were later withdrawn from the market in most countries in the 1970s due to a high risk of lactic acidosis, a serious and sometimes fatal side effect.[4][9][10]

Metformin, with its much better safety profile, gradually gained acceptance in Europe and was eventually introduced in the United States in 1995.[2][3] The landmark UK Prospective Diabetes Study (UKPDS) in 1998 provided strong evidence for the long-term cardiovascular benefits of metformin, solidifying its position as a first-line therapy for type 2 diabetes.[3]

Table 1: Timeline of Key Events in Biguanide History

YearEventKey Figure(s)/Institution(s)Reference(s)
Medieval EraUse of Galega officinalis in traditional medicine for diabetes-like symptoms.-[1][2]
1879First synthesis of the parent biguanide molecule.Bernhard Rathke[4]
1918Guanidine, isolated from Galega officinalis, is shown to lower blood glucose.-[3]
1922First description of the synthesis of metformin.Emil Werner and James Bell[5]
1945Development of the antimalarial biguanide, proguanil.Frank Rose and team (ICI)[6][11]
1957First clinical report on the use of metformin for the treatment of diabetes.Jean Sterne[1][3]
1970sWithdrawal of phenformin and buformin from most markets due to the risk of lactic acidosis.Regulatory Agencies[4][9]
1995Metformin is introduced in the United States.FDA[3][12]
1998The UK Prospective Diabetes Study (UKPDS) reports on the long-term cardiovascular benefits of metformin.UKPDS Group[3]

Synthesis and Mechanism of Action

The synthesis of biguanides can be achieved through several routes. A common method involves the reaction of dicyandiamide with an appropriate amine hydrochloride. For example, the synthesis of a butyl-substituted biguanide would involve the reaction of dicyandiamide with butylamine hydrochloride.

G cluster_reactants Reactants cluster_product Product DCD Dicyandiamide Butylbiguanide 1-Butylbiguanide Hydrochloride DCD->Butylbiguanide AmineHCl Butylamine Hydrochloride AmineHCl->Butylbiguanide

The mechanism of action of biguanides, particularly metformin, is complex and not fully elucidated. Unlike sulfonylureas, biguanides do not stimulate insulin secretion.[4] Their primary antihyperglycemic effect is through the reduction of hepatic glucose production. At the molecular level, metformin is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

G Metformin Metformin AMPK AMPK Activation Metformin->AMPK HGP Decreased Hepatic Glucose Production AMPK->HGP IS Increased Insulin Sensitivity AMPK->IS Gluconeogenesis Inhibition of Gluconeogenesis HGP->Gluconeogenesis Glycogenolysis Inhibition of Glycogenolysis HGP->Glycogenolysis

Conclusion

The history of biguanides is a testament to the enduring value of natural product-inspired drug discovery and the continuous evolution of pharmacological understanding. From its herbal origins to its current status as a first-line therapeutic agent for type 2 diabetes and its historical role in combating malaria, the biguanide scaffold has proven to be a versatile and clinically significant pharmacophore. While the specific compound 1-butyl-3-carbamimidoyl-guanidine hydrochloride remains to be fully characterized in the public domain, the rich history of its chemical class provides a solid foundation for future research and development in this area.

References

Technical Guide on the Spectroscopic Analysis of 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-butyl-3-(diaminomethylidene)guanidine;hydrochloride is a guanidine derivative featuring a butyl substituent. The guanidine group is a key structural motif in various biologically active molecules, prized for its high basicity and ability to form multiple hydrogen bonds. Spectroscopic analysis is crucial for the structural confirmation and purity assessment of such compounds. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the title compound and provides detailed, generalized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for this compound.

¹H NMR Spectroscopic Data

Proton NMR is used to identify the hydrogen environments in the molecule. The butyl chain is expected to show four distinct signals, while the protons on the nitrogen atoms of the guanidinium group may appear as a broad, exchangeable signal.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.5 - 8.5Broad Singlet5H-NH₂ and =NH protons
~3.2 - 3.4Triplet2HN-CH₂ -CH₂-CH₂-CH₃
~1.5 - 1.7Multiplet2HN-CH₂-CH₂ -CH₂-CH₃
~1.3 - 1.5Multiplet2HN-CH₂-CH₂-CH₂ -CH₃
~0.9Triplet3HN-CH₂-CH₂-CH₂-CH₃

Table 1: Predicted ¹H NMR data. The chemical shifts for N-H protons can vary significantly based on solvent, concentration, and temperature.

¹³C NMR Spectroscopic Data

Carbon NMR provides information about the carbon skeleton of the molecule. The guanidinium carbon is expected to have a characteristic downfield chemical shift.

Chemical Shift (δ) ppm Assignment
~158 - 162C (=NH)NH₂
~43 - 45N-CH₂ -CH₂-CH₂-CH₃
~30 - 32N-CH₂-CH₂ -CH₂-CH₃
~19 - 21N-CH₂-CH₂-CH₂ -CH₃
~13 - 14N-CH₂-CH₂-CH₂-CH₃

Table 2: Predicted ¹³C NMR data. The exact chemical shift of the guanidinium carbon can be influenced by resonance and the surrounding electronic environment.

FT-IR Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The guanidinium group has several characteristic vibrational modes.[1]

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3100Strong, BroadN-H stretching vibrations
2960 - 2850MediumC-H stretching (alkyl)
~1650StrongC=N stretching and N-H bending (asymmetric)
~1610StrongC=N stretching and N-H bending (symmetric)
1470 - 1450MediumC-H bending (alkyl)

Table 3: Predicted FT-IR data. The N-H stretching region is often broad due to extensive hydrogen bonding in the solid state.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For the hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is typically used.

m/z Assignment
158.140[M+H]⁺ (Calculated for C₆H₁₆N₅⁺)
141.114[M+H - NH₃]⁺
115.119[M+H - C₃H₇]⁺
101.092[M+H - C₄H₉]⁺

Table 4: Predicted ESI-MS data. The table shows the expected mass for the protonated molecule (the free base form).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as N-H protons may exchange with deuterium in D₂O or CD₃OD, leading to signal disappearance.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the prepared sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 30-45° pulse angle, 1-2 second relaxation delay, acquisition time of 2-4 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[3]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Instrumentation: FT-IR Spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

    • Transfer the mixture to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of the molecule.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or water.[5]

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of common ESI solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5][6] The acid is added to promote protonation for positive ion mode analysis.[7]

  • Spectrum Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺, where M is the free base of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep MS_Prep Dilute in ESI-compatible Solvent Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition IR_Prep->IR_Acq MS_Acq ESI-MS Acquisition MS_Prep->MS_Acq NMR_Analysis Process & Assign NMR Spectra NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis MS_Analysis Determine m/z & Confirm Formula MS_Acq->MS_Analysis Structure_Confirm Structure Confirmation & Purity Assessment NMR_Analysis->Structure_Confirm IR_Analysis->Structure_Confirm MS_Analysis->Structure_Confirm

Caption: General workflow for spectroscopic analysis.

References

Solubility and stability of 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

Disclaimer: This document provides a comprehensive overview of the available information on this compound. It is important to note that specific experimental data on the solubility and stability of this particular compound are limited in publicly accessible literature. Therefore, this guide also includes data and methodologies for the closely related and well-studied compound, guanidine hydrochloride, as a surrogate to provide general guidance for researchers. All experimental protocols should be considered as templates and require validation for the specific compound of interest.

Introduction

This compound, also known as 1-Butyl-3-carbamimidoyl-guanidine hydrochloride[1], is a substituted guanidinium salt. Guanidine derivatives are of significant interest in pharmaceutical and biotechnological research due to their diverse biological activities and their utility as protein denaturants. Understanding the solubility and stability of this compound is critical for its application in drug formulation, biochemical assays, and other research endeavors. This guide aims to provide a summary of the known properties and to offer standardized protocols for their experimental determination.

Chemical and Physical Properties

While experimental data is scarce, computed properties for this compound are available from public databases.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H16ClN5[1]
Molecular Weight193.68 g/mol [1]
InChIInChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H5,7,8,9,10,11);1H[1]
Canonical SMILESCCCCNC(=N)N=C(N)N.Cl[1]

Solubility Profile

Table 2: Solubility of Guanidine Hydrochloride (CAS 50-01-1)

SolventSolubilityTemperature (°C)Reference
Water~6 M (approx. 573 g/L)Room Temperature[2][3]
Water8 M (approx. 764 g/L)35[2][3]
Water2280 g/L20[4]

It is anticipated that the butyl group in this compound will increase its lipophilicity compared to guanidine hydrochloride, which may influence its solubility in organic solvents.

Stability Profile

The stability of this compound has not been specifically reported. For the related compound, guanidine hydrochloride, it is generally considered stable under normal conditions but exhibits certain incompatibilities and degradation pathways.

Table 3: Stability and Incompatibility of Guanidine Hydrochloride

ConditionObservationReference
General StabilityStable under normal shipping and handling conditions. May agglomerate upon storage. Hygroscopic.[4][5][6]
TemperatureMay decompose if heated.[5]
IncompatibilitiesStrong oxidizing agents, moisture.[5][6]
Decomposition ProductsHydrogen chloride, nitrogen oxides, carbon monoxide, irritating and toxic fumes and gases, carbon dioxide.[5]

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a compound like this compound. These should be adapted and validated as necessary.

Protocol for Determining Aqueous Solubility

This protocol is based on the equilibrium shake-flask method.

  • Materials:

    • This compound

    • Deionized water

    • Thermostatic shaker

    • Centrifuge

    • Analytical balance

    • HPLC or UV-Vis spectrophotometer

    • pH meter

  • Procedure:

    • Prepare a series of vials with a known volume of deionized water.

    • Add an excess amount of the compound to each vial to create a saturated solution.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials until equilibrium is reached (typically 24-48 hours).

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully extract an aliquot of the supernatant.

    • Dilute the supernatant with a known volume of deionized water.

    • Determine the concentration of the compound in the diluted supernatant using a validated analytical method (e.g., HPLC, UV-Vis).

    • Calculate the solubility in g/L or mol/L.

Protocol for Stability Testing under Different pH Conditions
  • Materials:

    • This compound

    • Buffer solutions of different pH values (e.g., pH 2, 4, 7, 9, 12)

    • Temperature-controlled incubator

    • HPLC with a stability-indicating method

  • Procedure:

    • Prepare stock solutions of the compound in a suitable solvent.

    • Dilute the stock solution with each buffer to a final concentration.

    • Store the solutions in a temperature-controlled incubator (e.g., 40 °C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

    • Analyze the samples using an HPLC method capable of separating the parent compound from its degradation products.

    • Quantify the amount of the parent compound remaining at each time point.

    • Plot the concentration of the parent compound versus time to determine the degradation kinetics at each pH.

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_solubility Solubility Determination cluster_stability Stability Assessment synthesis Synthesis of 1-butyl-3- (diaminomethylidene)guanidine;HCl purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization sol_prep Prepare Saturated Solutions (Different Solvents) characterization->sol_prep Proceed with pure compound stab_prep Prepare Solutions (Varying pH, Temp, Light) characterization->stab_prep Proceed with pure compound sol_equilibrate Equilibrate (Shake-Flask Method) sol_prep->sol_equilibrate sol_quantify Quantify Concentration (HPLC/UV-Vis) sol_equilibrate->sol_quantify stab_age Age Samples (Time Course) stab_prep->stab_age stab_quantify Analyze for Degradation (HPLC) stab_age->stab_quantify

Caption: Workflow for Synthesis, Purification, and Physicochemical Analysis.

Conceptual Relationship of Factors Affecting Stability

G cluster_factors Influencing Factors compound 1-butyl-3-(diaminomethylidene) guanidine;hydrochloride stability Chemical Stability compound->stability pH pH pH->stability temperature Temperature temperature->stability light Light Exposure light->stability oxidants Oxidizing Agents oxidants->stability moisture Moisture (Hygroscopicity) moisture->stability

Caption: Factors Influencing the Chemical Stability of the Compound.

Conclusion

While specific experimental data for this compound is not extensively available, this guide provides a framework for its study based on its chemical structure and data from the related compound, guanidine hydrochloride. The provided protocols and conceptual diagrams offer a starting point for researchers and drug development professionals to rigorously characterize the solubility and stability of this compound, which is essential for its potential applications. It is strongly recommended that experimental validation be performed to ascertain the precise physicochemical properties of this compound.

References

Methodological & Application

Application Notes and Protocols for Protein Denaturation Using Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 1-butyl-3-(diaminomethylidene)guanidine:

Extensive literature searches did not yield established protocols for the use of 1-butyl-3-(diaminomethylidene)guanidine specifically for protein denaturation. This compound is not commonly cited as a denaturing agent in biochemical research. Therefore, this document provides a detailed protocol and application notes for Guanidine Hydrochloride (GdnHCl) , a widely used and well-characterized guanidine derivative for protein denaturation. The principles and methods described herein serve as a representative guide for using guanidinium-based chaotropic agents in protein unfolding studies.

Introduction to Guanidine Hydrochloride as a Protein Denaturant

Guanidine hydrochloride is a powerful chaotropic agent widely employed by researchers, scientists, and drug development professionals to induce protein denaturation.[1][2][3] The process of denaturation, or the disruption of the protein's native three-dimensional structure, is fundamental in various applications, including the solubilization of inclusion bodies, protein refolding studies, and the investigation of protein stability and folding pathways.[4][5][6] GdnHCl effectively disrupts the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize a protein's secondary and tertiary structures, leading to the unfolding of the polypeptide chain.[1][2][4][7]

Mechanism of Action

The denaturation of proteins by Guanidine Hydrochloride is a complex process involving several mechanisms:

  • Disruption of Hydrogen Bonds: GdnHCl can form hydrogen bonds with the protein backbone, thereby competing with and breaking the intramolecular hydrogen bonds that are crucial for maintaining secondary structures like alpha-helices and beta-sheets.[2][4][5][7]

  • Weakening of the Hydrophobic Effect: As a chaotropic agent, GdnHCl disrupts the structure of water, increasing the solubility of nonpolar amino acid residues. This weakens the hydrophobic interactions that are a primary driving force for protein folding.[4][5]

  • Direct Interaction: The guanidinium ion can interact directly with the protein surface and peptide backbone.[8][9] Evidence suggests a two-step mechanism where GdnHCl first binds to the protein surface, leading to a "dry molten globule" state, followed by water penetration into the protein core and global unfolding.[9]

Compared to urea, another common denaturant, GdnHCl is generally considered more potent on a molar basis.[5][10]

Quantitative Data on Protein Denaturation by GdnHCl

The concentration of GdnHCl required for denaturation is protein-specific and is often reported as the midpoint of the denaturation curve ([GdnHCl]1/2 or Cm), where 50% of the protein is unfolded.

ProteinOrganism/Type[GdnHCl]1/2 (M)CommentsReference
LysozymeHen Egg White~4.1Unfolding monitored at 25°C, pH 7.[11]
Human Serum Albumin (HSA)Human~3.33Midpoint of denaturation estimated from Trp emission spectra.[12]
Coiled-Coil AnalogsSynthetic~3.5 (average)Average value for four different coiled-coil designs.[13]
CO-Sensing Transcription Factor (CooA)-2 - 4Range for the major unfolding transition observed by Circular Dichroism.[14]
Apomyoglobin-> 1Unfolding of the molten globule state occurs above 1 M.[15]

Experimental Protocols

Preparation of a 6 M Guanidine Hydrochloride Stock Solution

This is a commonly used stock concentration for protein denaturation experiments.

Materials:

  • Guanidine Hydrochloride (MW: 95.53 g/mol )[3]

  • High-purity water (e.g., Milli-Q)

  • Buffer of choice (e.g., Tris-HCl, Phosphate buffer)

  • Magnetic stirrer and stir bar

  • Volumetric flask (100 mL)

  • Beaker

Procedure:

  • Weigh out 57.32 g of Guanidine Hydrochloride.

  • Transfer the GdnHCl to a beaker containing a magnetic stir bar.

  • Add the desired buffer to a volume slightly less than 100 mL (e.g., 80 mL).

  • Stir the solution at room temperature until the GdnHCl is completely dissolved. Note that the dissolution of GdnHCl is an endothermic process, so the solution will become cold. Gentle warming (e.g., to 35-37°C) can aid dissolution, especially for higher concentrations like 8 M.[3][16][17]

  • Once dissolved, allow the solution to return to room temperature.

  • Transfer the solution to a 100 mL volumetric flask and adjust the final volume to 100 mL with the buffer.

  • Verify and, if necessary, adjust the pH of the final solution.

  • Filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulates.

Protocol for Protein Denaturation Titration

This protocol is designed to determine the concentration of GdnHCl required to denature a specific protein.

Materials:

  • 6 M GdnHCl stock solution

  • Protein of interest in a suitable buffer

  • Buffer used for the protein and GdnHCl stock

  • Spectrophotometer, Fluorometer, or Circular Dichroism (CD) Spectrometer

  • Microcentrifuge tubes or cuvettes

Procedure:

  • Sample Preparation: Prepare a series of samples with a constant concentration of the protein and varying final concentrations of GdnHCl (e.g., from 0 M to 6 M in 0.25 M or 0.5 M increments).

    • To do this, create two main solutions: one with the protein in buffer (0 M GdnHCl) and another with the protein in buffer containing the highest desired GdnHCl concentration (e.g., 6 M).

    • Mix these two solutions in different ratios to achieve the intermediate GdnHCl concentrations, ensuring the final protein concentration remains constant across all samples.

  • Incubation: Incubate all samples at a constant temperature (e.g., 25°C) for a sufficient period to allow the denaturation equilibrium to be reached. An incubation time of 2 hours is common, but this may need to be optimized for the specific protein.[14]

  • Analysis: Analyze the samples using a suitable spectroscopic method to monitor protein unfolding:

    • Intrinsic Tryptophan Fluorescence: Excite the protein at ~295 nm and measure the emission spectrum (typically 310-400 nm). Unfolding exposes tryptophan residues to the aqueous environment, causing a red-shift (shift to longer wavelengths) in the emission maximum.

    • Circular Dichroism (CD) Spectroscopy: Monitor the change in ellipticity in the far-UV region (e.g., at 222 nm) to track the loss of secondary structure.[14]

  • Data Analysis:

    • Plot the chosen spectroscopic signal (e.g., wavelength of maximum fluorescence emission, or CD signal at 222 nm) against the final GdnHCl concentration.

    • The resulting plot should be a sigmoidal curve representing the transition from the native to the unfolded state.

    • The midpoint of this transition corresponds to the [GdnHCl]1/2 value, a measure of the protein's stability.

Visualizations

G_1 cluster_native Native State cluster_unfolded Unfolded State Native Folded Protein (Stable 3D Structure) H_Bonds Intramolecular H-Bonds Hydrophobic Hydrophobic Core Unfolded Denatured Protein (Linear Polypeptide) GdnHCl Guanidine Hydrochloride GdnHCl->H_Bonds Disrupts GdnHCl->Hydrophobic Weakens

Caption: Mechanism of protein denaturation by Guanidine Hydrochloride.

G_2 start Start prep_stock Prepare 6 M GdnHCl Stock Solution start->prep_stock prep_samples Prepare Protein Samples (0 M to 6 M GdnHCl) prep_stock->prep_samples incubate Incubate Samples (e.g., 2h at 25°C) prep_samples->incubate analysis Spectroscopic Analysis (Fluorescence or CD) incubate->analysis data Plot Signal vs. [GdnHCl] analysis->data end Determine [GdnHCl]1/2 (Denaturation Midpoint) data->end

Caption: Experimental workflow for protein denaturation titration.

References

Application of Guanidine Derivatives in Neuromuscular Junction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine and its derivatives are invaluable pharmacological tools for studying the neuromuscular junction (NMJ). Their primary mechanism of action involves the presynaptic enhancement of acetylcholine (ACh) release, making them particularly useful for investigating neurotransmission and for the symptomatic treatment of certain neuromuscular disorders. This document provides detailed application notes, quantitative data, experimental protocols, and visual diagrams to guide researchers in utilizing guanidine derivatives for NMJ studies.

Guanidine hydrochloride is clinically used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that impairs the release of acetylcholine from nerve terminals.[1][2][3][4] Its therapeutic effect stems from its ability to increase the release of acetylcholine, thereby compensating for the reduced presynaptic function.[3] While it has been explored for other conditions like myasthenia gravis, its efficacy is more pronounced in presynaptic disorders.[5]

Mechanism of Action

The principal mechanism by which guanidine and its alkyl analogs facilitate neuromuscular transmission is through the inhibition of presynaptic voltage-gated potassium (Kv) channels.[6][7] By blocking these channels, guanidine prolongs the duration of the action potential arriving at the nerve terminal. This extended depolarization leads to a greater influx of calcium ions (Ca2+) through voltage-gated calcium channels. The increased intracellular Ca2+ concentration enhances the fusion of synaptic vesicles with the presynaptic membrane, resulting in a significant increase in the quantal release of acetylcholine into the synaptic cleft.[8]

Some studies have also suggested that certain guanidine derivatives may interact with other components of the NMJ, such as acetylcholinesterase and muscarinic receptors, although the blockade of Kv channels is considered their primary mode of action in enhancing neurotransmitter release.

Data Presentation: Quantitative Effects of Guanidine Derivatives

The following tables summarize the quantitative data on the effects of guanidine and its derivatives on neuromuscular transmission.

DerivativeConcentrationEffectModel SystemReference
Guanidine hydrochloride0.1-0.2 mMThreshold for dose-dependent increase in quantal releaseFrog neuromuscular junction[9]
Guanidine hydrochloride0.3 mMCalculated depolarization of nerve terminal by 5-7 mVFrog neuromuscular junction[9]
Guanidine10-15 mg/kg/dayInitial oral dose for Lambert-Eaton Myasthenic SyndromeHuman[1][2]
GuanidineUp to 35 mg/kg/dayMaximum tolerated oral dose for Lambert-Eaton Myasthenic SyndromeHuman[1][2][4]
MethylguanidineNot specifiedBlocks inward-going endplate currentsFrog muscle[10]
EthylguanidineNot specifiedBlocks inward-going endplate currentsFrog muscle[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and laboratory setups.

Protocol 1: Electrophysiological Recording of End-Plate Potentials (EPPs) in a Murine Neuromuscular Junction Preparation

This protocol describes the procedure for intracellular recording of EPPs from a mouse phrenic nerve-hemidiaphragm preparation to assess the effect of guanidine derivatives on neurotransmitter release.

Materials:

  • Mouse (e.g., C57BL/6)

  • Krebs-Ringer solution

  • Guanidine derivative stock solution

  • Dissection microscope and tools

  • Sylgard-coated recording chamber

  • Micromanipulators

  • Glass microelectrodes (10-20 MΩ)

  • Microelectrode puller

  • Ag/AgCl reference electrode

  • Nerve suction electrode

  • Stimulator

  • Amplifier and data acquisition system (e.g., pCLAMP)

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Preparation of Krebs-Ringer Solution: Prepare a standard Krebs-Ringer solution and bubble with carbogen gas for at least 30 minutes before use.

  • Dissection of Phrenic Nerve-Hemidiaphragm Preparation:

    • Euthanize the mouse according to approved institutional protocols.

    • Carefully dissect the phrenic nerve-hemidiaphragm preparation and transfer it to the recording chamber continuously perfused with carbogenated Krebs-Ringer solution.

  • Experimental Setup:

    • Pin the hemidiaphragm to the Sylgard base of the recording chamber.

    • Draw the phrenic nerve into the suction electrode for stimulation.

    • Place the Ag/AgCl reference electrode in the bath.

  • Intracellular Recording:

    • Pull glass microelectrodes and fill with 3 M KCl.

    • Using a micromanipulator, carefully impale a muscle fiber near the end-plate region. A stable resting membrane potential of -60 to -80 mV should be achieved.

  • Data Acquisition:

    • Record spontaneous miniature end-plate potentials (mEPPs) for a baseline period.

    • Stimulate the phrenic nerve with single suprathreshold pulses to evoke EPPs.

    • Record baseline EPP amplitudes for several minutes.

  • Application of Guanidine Derivative:

    • Introduce the guanidine derivative to the recording chamber at the desired final concentration by adding it to the perfusing Krebs-Ringer solution.

    • Allow for an equilibration period (e.g., 10-15 minutes).

  • Post-Drug Recording:

    • Record mEPPs and evoked EPPs in the presence of the guanidine derivative.

    • Wash out the drug with fresh Krebs-Ringer solution and record any recovery of the EPP amplitude.

  • Data Analysis:

    • Measure the amplitude and frequency of mEPPs and the amplitude of evoked EPPs before, during, and after drug application.

    • Calculate the quantal content (m = EPP amplitude / mEPP amplitude) to determine the effect of the guanidine derivative on the number of vesicles released per nerve impulse.

Protocol 2: Confocal Microscopy of the Neuromuscular Junction Following Guanidine Treatment

This protocol outlines the steps for visualizing the morphology of the NMJ after treatment with a guanidine derivative using immunofluorescence and confocal microscopy.

Materials:

  • Mouse

  • Guanidine derivative

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA)

  • Permeabilization solution (e.g., PBS with Triton X-100)

  • Blocking solution (e.g., PBS with bovine serum albumin and normal goat serum)

  • Primary antibodies (e.g., anti-synaptophysin for presynaptic terminals, anti-neurofilament for axons)

  • Fluorescently-conjugated secondary antibodies

  • α-Bungarotoxin conjugated to a fluorescent dye (e.g., Alexa Fluor 594) to label acetylcholine receptors (AChRs)

  • Mounting medium with DAPI

  • Microscope slides and coverslips

  • Confocal microscope

Procedure:

  • Animal Treatment: Administer the guanidine derivative to the mouse via an appropriate route (e.g., intraperitoneal injection) or apply it directly to an ex vivo muscle preparation.

  • Tissue Preparation:

    • Euthanize the mouse and dissect the muscle of interest (e.g., tibialis anterior, diaphragm).

    • Fix the muscle in 4% PFA in PBS.[11]

  • Immunostaining:

    • Wash the muscle in PBS.

    • Cryoprotect the muscle in sucrose solutions, then embed and freeze in an appropriate medium.

    • Cut longitudinal sections of the muscle using a cryostat.[12]

    • Mount the sections on microscope slides.

    • Permeabilize the sections with Triton X-100 in PBS.

    • Block non-specific binding sites with blocking solution.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorescently-conjugated secondary antibodies and fluorescently-labeled α-bungarotoxin for 1-2 hours at room temperature.[13]

    • Wash with PBS.

  • Mounting and Imaging:

    • Mount the sections with a mounting medium containing DAPI to counterstain nuclei.

    • Seal the coverslips.

    • Image the NMJs using a confocal microscope.[11][13] Acquire z-stacks for three-dimensional reconstruction.

  • Image Analysis:

    • Analyze the images to assess changes in NMJ morphology, such as the area of the presynaptic terminal, the area of the postsynaptic AChR clusters, and the degree of colocalization between pre- and postsynaptic markers.

Mandatory Visualizations

Signaling Pathway of Guanidine Derivatives at the NMJ

Guanidine_Mechanism cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber AP Action Potential Kv_Channel Voltage-Gated K+ Channel AP->Kv_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release Acetylcholine Release Vesicle_Fusion->ACh_Release ACh Acetylcholine ACh_Release->ACh Guanidine Guanidine Derivative Guanidine->Kv_Channel Blocks AChR Acetylcholine Receptor ACh->AChR Binds EPP End-Plate Potential AChR->EPP Generates Muscle_Contraction Muscle Contraction EPP->Muscle_Contraction

Caption: Mechanism of action of guanidine derivatives at the neuromuscular junction.

Experimental Workflow for Studying Guanidine Derivatives

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion Animal_Model Select Animal Model (e.g., Mouse, Frog) Dissection Dissect NMJ Preparation (e.g., Phrenic Nerve-Diaphragm) Animal_Model->Dissection Setup Prepare Experimental Setup (Electrophysiology/Microscopy) Dissection->Setup Baseline Record Baseline Data (EPPs, mEPPs, Images) Setup->Baseline Drug_Application Apply Guanidine Derivative Baseline->Drug_Application Post_Drug Record Post-Treatment Data Drug_Application->Post_Drug Washout Washout and Record Recovery Post_Drug->Washout Ephys_Analysis Analyze Electrophysiological Data (Amplitude, Frequency, Quantal Content) Washout->Ephys_Analysis Imaging_Analysis Analyze Imaging Data (Morphology, Area, Colocalization) Washout->Imaging_Analysis Stats Statistical Analysis Ephys_Analysis->Stats Imaging_Analysis->Stats Interpretation Interpret Results and Draw Conclusions Stats->Interpretation

Caption: General experimental workflow for investigating the effects of guanidine derivatives.

References

Application Notes and Protocols for 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-butyl-3-(diaminomethylidene)guanidine;hydrochloride is a guanidinium-based compound. The guanidinium group is a planar, highly symmetric functional group that can form strong hydrogen bonds and is protonated over a wide pH range.[1] While specific data on the cell culture applications of this compound is limited, this document provides extrapolated protocols and application notes based on the known biological activities of similar guanidine-containing molecules. Guanidine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and antifungal properties, primarily attributed to their interaction with and disruption of cell membranes.[2] They are also recognized for their role as protein denaturants and their ability to inhibit voltage-gated potassium (Kv) channels.[3][4][5]

These application notes are intended to serve as a starting point for researchers investigating the potential of this compound in various cell-based assays.

Potential Applications in Cell Culture

Based on the activities of related compounds, potential applications for this compound in cell culture include:

  • Cytotoxicity and Antiproliferative Assays: To determine the compound's effect on cell viability and proliferation in various cell lines, particularly cancer cell lines.

  • Membrane Integrity Assays: To investigate the compound's ability to disrupt cell membranes, a common mechanism for guanidine-based antimicrobials.[2]

  • Ion Channel Modulation Studies: To explore its potential as an inhibitor of voltage-gated potassium channels, which could have implications in neuroscience and pharmacology.[4]

  • Cell Lysis for Biochemical Analysis: As a potential component of lysis buffers for the extraction of cellular proteins and nucleic acids, leveraging the known chaotropic properties of guanidine hydrochloride.[3]

Experimental Protocols

Cytotoxicity Assessment using WST-1 Assay

This protocol is adapted from studies on dodecylguanidine hydrochloride and is designed to assess the cytotoxic effects of this compound on a selected cell line (e.g., A549 human lung adenocarcinoma cells).[2]

Materials:

  • This compound

  • Target cell line (e.g., A549)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • WST-1 reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent only) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be 650 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Table 1: Cytotoxicity of Guanidine-Based Compounds in A549 Cells (24h exposure) - Example Data

CompoundIC₅₀ (µg/mL)
Dodecylguanidine hydrochloride (DGH)Value from literature[2]
Cyanoguanidine polymer (CGP)Value from literature[2]
This compoundExperimental Value

Note: The IC₅₀ values for DGH and CGP are provided as a reference from existing literature. Researchers should determine the IC₅₀ for the compound of interest experimentally.

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

This protocol complements the cytotoxicity assay by specifically measuring cell membrane damage.

Materials:

  • LDH cytotoxicity assay kit

  • Cells and compound treatment as described in the WST-1 assay protocol.

Procedure:

  • Prepare Samples:

    • Following compound treatment as described above, collect the cell culture supernatant from each well.

    • To determine the maximum LDH release, add lysis buffer (provided in the kit) to control wells 45 minutes before collecting the supernatant.

  • LDH Assay:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution.

  • Data Analysis:

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] x 100

Data Presentation:

Table 2: Membrane Damage Induced by Guanidine Compounds in A549 Cells - Example Data

Compound Concentration (µg/mL)% LDH Release (DGH)% LDH Release (CGP)% LDH Release (Test Compound)
0.1ValueValueExperimental Value
1ValueValueExperimental Value
10ValueValueExperimental Value
100ValueValueExperimental Value

Note: This table should be populated with experimental data.

Signaling Pathway and Workflow Diagrams

Proposed Mechanism of Action: Inhibition of Voltage-Gated Potassium Channels

Guanidine and its alkyl analogs have been shown to inhibit voltage-gated potassium (Kv) channels, leading to an enhanced release of neurotransmitters like acetylcholine at the neuromuscular junction.[4] This mechanism involves the binding of the guanidinium group within the intracellular pore of the channel, which stabilizes a closed state.[4]

G cluster_membrane Cell Membrane Kv_channel Voltage-Gated K+ Channel (Kv) K_ion_out K+ Efflux Kv_channel->K_ion_out Depolarization Membrane Depolarization Kv_channel->Depolarization Reduced K+ Efflux Leads To Compound 1-butyl-3-(diaminomethylidene) guanidine;hydrochloride Compound->Kv_channel Inhibition K_ion_in Intracellular K+ K_ion_in->Kv_channel Normal Function Cellular_Response Downstream Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Proposed inhibition of Kv channels by the guanidine compound.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for screening the cytotoxic effects of this compound.

workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat Cells with Compound incubate1->treat_cells prepare_compound Prepare Serial Dilutions of Compound prepare_compound->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_reagent Add WST-1 or Collect Supernatant for LDH Assay incubate2->add_reagent measure Measure Absorbance add_reagent->measure analyze Analyze Data (Calculate % Viability / % Cytotoxicity) measure->analyze end End analyze->end

Caption: Workflow for in vitro cytotoxicity and membrane integrity assays.

Safety and Handling

References

Application Notes and Protocols for In Vitro Studies of Biguanides, with Reference to 1-butyl-3-(diaminomethylidene)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

A-12-2025

For Research Use Only

Introduction

1-butyl-3-(diaminomethylidene)guanidine is a member of the biguanide class of compounds. While specific in vitro experimental data for this particular molecule is limited in publicly available literature, its structural similarity to well-characterized biguanides like metformin and buformin suggests that it may share similar biological activities and mechanisms of action. This document provides a detailed overview of established in vitro experimental setups and protocols for metformin and buformin, which can serve as a comprehensive guide for researchers investigating the cellular and molecular effects of 1-butyl-3-(diaminomethylidene)guanidine and other novel guanidine derivatives.

The primary mechanism of action for biguanides involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1] Activation of AMPK can lead to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth, proliferation, and survival.[2] These effects have positioned biguanides as valuable tools in research areas beyond their traditional use in diabetes, particularly in oncology.

These application notes will detail protocols for assessing cell viability, apoptosis, and the modulation of key signaling pathways. The provided methodologies and data for metformin and buformin offer a strong foundation for designing and interpreting experiments with 1-butyl-3-(diaminomethylidene)guanidine.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies of metformin and buformin across various cancer cell lines. This data is intended to provide a comparative baseline for assessing the potency of 1-butyl-3-(diaminomethylidene)guanidine.

Table 1: IC50 Values of Metformin in Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Reference
A549Lung Cancer1 - 20[3]
Calu-6Lung Cancer0.3 - 5[3]
KHOS/NPOsteosarcoma2.2 - 2.9[4]
U-2 OSOsteosarcoma2.2 - 2.9[4]
SKOV3Ovarian Cancer1 - 3[5]
A2780Ovarian Cancer~0.3[5]

Table 2: IC50 Values of Buformin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
ECC-1Endometrial Cancer10 - 100[2]
IshikawaEndometrial Cancer10 - 100[2]
C33ACervical Cancer236.2[6]
Hcc94Cervical Cancer166.1[6]
SiHaCervical Cancer622.8[6]
HeLaCervical Cancer1202[6]

Key Signaling Pathway

The primary signaling pathway modulated by biguanides like metformin and buformin is the AMPK/mTOR pathway. The following diagram illustrates the key components and relationships within this pathway.

AMPK_mTOR_Pathway AMPK/mTOR Signaling Pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects Biguanides Biguanides Mitochondrial Complex I Mitochondrial Complex I Biguanides->Mitochondrial Complex I inhibits ATP ATP Mitochondrial Complex I->ATP decreases AMP AMP ATP->AMP increases AMP/ATP ratio LKB1 LKB1 AMP->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates & activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Cell Growth Cell Growth mTORC1->Cell Growth promotes Proliferation Proliferation mTORC1->Proliferation promotes

Caption: The AMPK/mTOR signaling pathway and its regulation by biguanides.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the biological effects of guanidine derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of the compound on cell proliferation and viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1-butyl-3-(diaminomethylidene)guanidine (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by the test compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is used to determine the effect of the compound on the expression and phosphorylation of key proteins in signaling pathways like AMPK/mTOR.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the in vitro evaluation of a novel guanidine derivative.

Experimental_Workflow In Vitro Evaluation Workflow Start Start Cell_Culture Cell Line Seeding (e.g., A549, MCF-7) Start->Cell_Culture Compound_Treatment Treat with 1-butyl-3- (diaminomethylidene)guanidine (Dose-Response & Time-Course) Cell_Culture->Compound_Treatment Cell_Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (AMPK/mTOR pathway) Compound_Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Apoptosis %, Protein Levels) Cell_Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for the in vitro assessment of guanidine compounds.

Conclusion

While direct experimental data for 1-butyl-3-(diaminomethylidene)guanidine is not extensively available, the provided protocols and data for the related biguanides, metformin and buformin, offer a robust framework for initiating in vitro studies. Researchers can adapt these methodologies to investigate the biological activity of 1-butyl-3-(diaminomethylidene)guanidine and other novel guanidine derivatives, with a particular focus on their potential anticancer effects and their impact on key cellular signaling pathways such as the AMPK/mTOR cascade. Careful dose-response and time-course experiments will be crucial in characterizing the specific properties of this compound.

References

Application Notes and Protocols: 1-Butyl-3-(diaminomethylidene)guanidine as an Organic Synthesis Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-butyl-3-(diaminomethylidene)guanidine, a versatile organic synthesis intermediate commonly known as 1-butylbiguanide or buformin. This document details its synthesis, key applications in the preparation of heterocyclic compounds, and its role in probing significant biological pathways.

Introduction

1-Butyl-3-(diaminomethylidene)guanidine is a biguanide derivative that serves as a valuable building block in organic synthesis. Its structure, featuring multiple nitrogen atoms, imparts unique chemical properties, making it a strong base and a precursor for various nitrogen-containing heterocycles.[1] Beyond its synthetic utility, this compound and its derivatives have garnered significant attention for their biological activities, particularly as antidiabetic and anticancer agents.[2][3] This document outlines detailed protocols for its synthesis and its primary application as an intermediate in the synthesis of 2,4-diamino-1,3,5-triazines. Additionally, it explores the well-established biological signaling pathway influenced by this class of molecules.

Synthesis of 1-Butyl-3-(diaminomethylidene)guanidine Hydrochloride

The most common and direct method for synthesizing 1-butyl-3-(diaminomethylidene)guanidine hydrochloride involves the reaction of cyanoguanidine (dicyandiamide) with n-butylamine.[4] Several protocols have been reported with variations in reaction conditions, solvents, and catalysts, leading to a range of yields. A selection of these methods is summarized in the table below.

Table 1: Comparison of Reaction Conditions for the Synthesis of 1-Butyl-3-(diaminomethylidene)guanidine Hydrochloride

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Copper(II) Chloride CatalysisCuCl₂WaterRefluxNot Specified47[4]
Acid CatalysisHydrochloric AcidWater or AlcoholReflux6 - 1251 - 84
Direct FusionAmine HydrochlorideNone180 - 200169 - 84
Microwave IrradiationTMSClAcetonitrile130 - 1500.17 - 0.2566 - 84

Experimental Protocol: Synthesis via Copper(II) Chloride Catalysis

This protocol describes the synthesis of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride from cyanoguanidine and n-butylamine using copper(II) chloride as a catalyst.[4]

Materials:

  • Cyanoguanidine

  • n-Butylamine

  • Copper(II) chloride (CuCl₂)

  • Water

  • Hydrogen sulfide (H₂S) gas or a suitable sulfide source

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve cyanoguanidine (1.0 eq) and n-butylamine (1.0 eq) in water.

  • Add a catalytic amount of copper(II) chloride to the solution.

  • Heat the reaction mixture to reflux with constant stirring. The formation of a pink copper-biguanide complex will be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • To release the biguanide from the copper complex, carefully bubble hydrogen sulfide gas through the solution or add a suitable sulfide source until the pink color disappears and a precipitate of copper sulfide forms. (Caution: Hydrogen sulfide is highly toxic and should be handled in a well-ventilated fume hood).

  • Filter off the copper sulfide precipitate and wash it with a small amount of water.

  • Acidify the filtrate with hydrochloric acid to precipitate the 1-butyl-3-(diaminomethylidene)guanidine as its hydrochloride salt.

  • Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Application as an Intermediate: Synthesis of 2,4-Diamino-1,3,5-Triazines

A primary application of 1-butyl-3-(diaminomethylidene)guanidine in organic synthesis is its use as a precursor for the preparation of substituted 2,4-diamino-1,3,5-triazine derivatives.[1][5] These triazine compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including as anticancer agents.[5][6] The general reaction involves the condensation of the biguanide with an ester in the presence of a base.

Table 2: Synthesis of a 2,4-Diamino-1,3,5-Triazine Derivative

Biguanide ReactantEster ReactantBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
1-ButylbiguanideMethyl SalicylateSodium MethoxideMethanol11522-(4-Amino-6-(butylamino)-1,3,5-triazin-2-yl)phenolModerate[5]

Experimental Protocol: Synthesis of a 2,4-Diamino-1,3,5-Triazine Derivative

This protocol provides a general method for the synthesis of a 2,4-diamino-1,3,5-triazine derivative from 1-butyl-3-(diaminomethylidene)guanidine and an ester.[5]

Materials:

  • 1-Butyl-3-(diaminomethylidene)guanidine hydrochloride

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Appropriate ester (e.g., methyl salicylate)

  • Ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare the free base of 1-butyl-3-(diaminomethylidene)guanidine by treating the hydrochloride salt (1.0 eq) with sodium methoxide (1.0 eq) in anhydrous methanol.

  • To this solution, add the desired ester (e.g., methyl salicylate, excess).

  • Heat the reaction mixture at a suitable temperature (e.g., 115 °C) for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-diamino-1,3,5-triazine derivative.

Biological Significance and Signaling Pathway

1-Butyl-3-(diaminomethylidene)guanidine (buformin) and other biguanides are well-known for their metabolic effects, primarily mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[7][8] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism, cell growth, and proliferation.[7]

The activation of AMPK by biguanides is primarily a consequence of the inhibition of mitochondrial respiratory chain Complex I.[9] This inhibition leads to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK.

Activated AMPK, in turn, phosphorylates and regulates numerous downstream targets, leading to:

  • Inhibition of mTORC1 signaling: AMPK activation leads to the phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1. This results in the downregulation of protein synthesis and cell growth.[10]

  • Suppression of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key enzymes involved in glucose production in the liver, such as PEPCK and G6Pase, contributing to the glucose-lowering effects of biguanides.[8]

  • Induction of Cell Cycle Arrest and Inhibition of Proliferation: By modulating downstream effectors like S6 kinase and cyclin D1, AMPK activation can lead to cell cycle arrest and a reduction in cell proliferation, which is a key aspect of the anticancer effects of biguanides.[11]

The following diagrams illustrate the synthesis workflow and the AMPK signaling pathway.

G Synthesis Workflow of a 2,4-Diamino-1,3,5-Triazine cluster_synthesis Synthesis of 1-Butylbiguanide cluster_application Synthesis of 2,4-Diamino-1,3,5-Triazine Cyanoguanidine Cyanoguanidine Reaction1 Reaction (e.g., CuCl2 catalysis) Cyanoguanidine->Reaction1 n-Butylamine n-Butylamine n-Butylamine->Reaction1 1-Butylbiguanide 1-Butyl-3-(diaminomethylidene)guanidine Reaction1->1-Butylbiguanide Reaction2 Condensation (Base) 1-Butylbiguanide->Reaction2 Ester Ester Ester->Reaction2 Triazine 2,4-Diamino-1,3,5-Triazine Derivative Reaction2->Triazine

Caption: General workflow for the synthesis of a 2,4-diamino-1,3,5-triazine.

AMPK_Pathway Biguanide-Mediated AMPK Signaling Pathway Biguanide 1-Butylbiguanide (Buformin) Mitochondria Mitochondrial Complex I Biguanide->Mitochondria Inhibits ATP_decrease ↓ ATP Mitochondria->ATP_decrease AMP_increase ↑ AMP:ATP Ratio ATP_decrease->AMP_increase AMPK AMPK AMP_increase->AMPK Activates mTORC1 mTORC1 Signaling AMPK->mTORC1 Inhibits Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Cell_Growth Protein Synthesis & Cell Growth mTORC1->Cell_Growth Promotes Proliferation_Inhibition ↓ Cell Proliferation mTORC1->Proliferation_Inhibition Inhibition leads to Glucose_Production ↓ Glucose Production Gluconeogenesis->Glucose_Production Leads to

Caption: The AMPK signaling pathway activated by 1-butylbiguanide.

References

Illuminating the Influence of Guanidine on Ion Channels: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the effects of guanidine and its derivatives on ion channels. Guanidinium compounds are a diverse group of molecules, ranging from simple organic cations to potent neurotoxins like saxitoxin and tetrodotoxin, which are invaluable tools for studying ion channel function and have therapeutic potential.[1][2][3][4] Understanding their mechanisms of action is crucial for neuroscience research and drug development.[5]

Electrophysiological Techniques

Electrophysiology remains the gold standard for directly measuring the effects of compounds on ion channel activity. The patch-clamp and voltage-clamp techniques allow for precise control of the cell membrane potential while recording the ionic currents flowing through the channels.[6][7]

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes

This technique is ideal for studying the effects of extracellularly applied guanidine compounds on heterologously expressed ion channels.

Experimental Protocol:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the ion channel of interest (e.g., Shaker potassium channel) and incubate for 2-5 days to allow for channel expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard external solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[8]

  • Voltage-Clamp Protocol:

    • Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

    • Apply depolarizing voltage steps to elicit ionic currents. The specific voltage protocol will depend on the channel being studied.

    • Record the resulting currents using an oocyte clamp amplifier.[8]

  • Guanidine Application:

    • Dissolve guanidine or its analogs in the external recording solution to the desired concentration.

    • Perfuse the oocyte with the guanidine-containing solution.[8]

    • Monitor the inhibition or modulation of the ionic currents over time. Pulses can be applied at regular intervals (e.g., every 10 seconds) to track the time course of the effect.[8]

  • Data Analysis:

    • Measure the peak or steady-state current amplitude before and after guanidine application.

    • Construct conductance-voltage (G-V) relationships by plotting the calculated conductance (I/V) against the test potential. Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor.[8]

    • Analyze changes in channel activation and deactivation kinetics.[8]

Logical Workflow for TEVC Recordings

TEVC_Workflow cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Analysis Oocyte_Prep Oocyte Preparation cRNA_Inject cRNA Injection Oocyte_Prep->cRNA_Inject Setup TEVC Setup cRNA_Inject->Setup Voltage_Protocol Apply Voltage Protocol Setup->Voltage_Protocol Record_Baseline Record Baseline Currents Voltage_Protocol->Record_Baseline Apply_Guanidine Apply Guanidine Record_Baseline->Apply_Guanidine Record_Effect Record Modulated Currents Apply_Guanidine->Record_Effect Analyze_Data Data Analysis (G-V, Kinetics) Record_Effect->Analyze_Data Guanidine_K_Channel_Inhibition Guanidine Guanidine Intracellular_Pore Intracellular Pore Binding Guanidine->Intracellular_Pore Binds to Kv_Channel Voltage-Gated K+ Channel (Kv) Inhibition Inhibition of K+ Current Hydrophobic_Interface Perturbation of Hydrophobic Subunit Interface Intracellular_Pore->Hydrophobic_Interface Closed_State Stabilization of Closed State Hydrophobic_Interface->Closed_State Closed_State->Inhibition Fluorescence_Assay_Workflow Start Start: Cells in Multi-well Plate Dye_Loading Load with Fluorescent Dye (Voltage or Ion-sensitive) Start->Dye_Loading Compound_Addition Add Guanidine Compound Dye_Loading->Compound_Addition Stimulation Stimulate Channel Opening Compound_Addition->Stimulation Measurement Measure Fluorescence Signal Stimulation->Measurement Analysis Analyze Change in Fluorescence Measurement->Analysis End End: Determine Guanidine Effect Analysis->End

References

Application Note and Protocol: Preparation of a Stock Solution of 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of a stock solution of 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride, a compound also known as Buformin hydrochloride. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This guide covers the necessary materials, safety precautions, and a step-by-step procedure for preparing and storing the stock solution.

Compound Information and Properties

This compound is a biguanide derivative.[1][2] It is essential to understand its physical and chemical properties to handle it correctly and prepare accurate solutions.

PropertyValueReference
Synonyms Buformin hydrochloride, 1-Butylbiguanide hydrochloride[1][3]
Molecular Formula C₆H₁₅N₅HCl[2]
Molecular Weight 193.7 g/mol [2]
CAS Number 1190-53-0[1][2]
Appearance White to off-white solid[1]
Solubility Slightly soluble in DMSO, Methanol, and Water (25 mg/mL in H₂O)[1]
Storage Store in a freezer at -20°C, under an inert atmosphere. The compound is hygroscopic.[1]

Safety Precautions and Handling

Guanidine compounds require careful handling to minimize health risks.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile rubber) when handling this compound.[5]

  • Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid dust formation during handling.[5][7]

  • Hygiene: Wash hands thoroughly after handling the compound.[5] Avoid contact with skin, eyes, and clothing.[8]

  • First Aid:

    • Skin Contact: Immediately flush the skin with plenty of water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

    • Inhalation: Move the person to fresh air. If symptoms persist, seek medical advice.[7]

    • Ingestion: Rinse mouth and call a doctor. Do not induce vomiting.[6]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO. The concentration and volume can be adjusted as needed by modifying the calculations.

Materials and Equipment:

  • This compound (Buformin hydrochloride) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Calculate the required mass:

    • Use the following formula to calculate the mass of the compound needed:

      • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM solution:

      • Mass (g) = 0.010 mol/L x 0.001 L x 193.7 g/mol = 0.001937 g

      • Therefore, you will need to weigh 1.937 mg of the compound.

  • Weigh the compound:

    • Tare a clean, dry microcentrifuge tube on the analytical balance.

    • Carefully weigh 1.937 mg of this compound directly into the microcentrifuge tube.

  • Dissolve the compound:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

    • Cap the tube securely and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.[9][10] Visually inspect the solution to ensure there are no visible particles.

  • Storage of the Stock Solution:

    • Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3]

    • Store the aliquots in a freezer at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

    • Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the stock solution.

G cluster_workflow Stock Solution Preparation Workflow A Step 1: Calculation Determine the mass of compound needed. B Step 2: Weighing Accurately weigh the solid compound. A->B C Step 3: Dissolution Add solvent and vortex until dissolved. B->C D Step 4: Aliquoting Dispense into single-use tubes. C->D E Step 5: Storage Store at -20°C or -80°C. D->E

Caption: Workflow for preparing the stock solution.

References

Application in the Synthesis of Novel Pharmaceutical Compounds: Enzalutamide and Crizotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note 1: Enzalutamide

Application: Enzalutamide is a potent androgen receptor (AR) signaling inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It has demonstrated a significant survival benefit in patients who have previously received chemotherapy.[2]

Mechanism of Action: Enzalutamide functions as a second-generation nonsteroidal antiandrogen with a multi-faceted mechanism of action that comprehensively targets the androgen receptor signaling pathway.[2][3][4] Unlike first-generation antiandrogens, Enzalutamide not only competitively inhibits the binding of androgens to the AR with a significantly higher affinity but also prevents the nuclear translocation of the AR.[2][3][4][5] Furthermore, it impairs the binding of the AR to DNA and the recruitment of coactivators, thereby inhibiting the transcription of androgen-responsive genes that are crucial for prostate cancer cell growth and proliferation.[2][4] This comprehensive blockade of the AR signaling cascade makes it an effective therapeutic agent in the context of castration-resistant prostate cancer where the AR pathway remains a key driver of tumor progression.[3][6]

Pharmacological Properties: Enzalutamide exhibits a high binding affinity for the androgen receptor, reported to be five- to eight-fold greater than that of the first-generation antiandrogen, bicalutamide.[3][7] It demonstrates no partial agonist activity, a limitation observed with earlier antiandrogens.[3] Clinical trials have shown that Enzalutamide, in combination with androgen deprivation therapy (ADT), significantly reduces the risk of death in patients with metastatic hormone-sensitive prostate cancer (mHSPC) compared to ADT alone.[8][9]

Application Note 2: Crizotinib

Application: Crizotinib is a multi-targeted tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) gene rearrangements.[10][11] It is also active against tumors with ROS1 and c-MET alterations.[12]

Mechanism of Action: Crizotinib functions as a potent inhibitor of several receptor tyrosine kinases, including ALK, c-MET (also known as hepatocyte growth factor receptor or HGFR), and ROS1.[10][11][12] In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK, which results in a constitutively active ALK fusion protein.[11][12] This aberrant kinase activity drives uncontrolled cell proliferation and survival. Crizotinib competitively binds to the ATP-binding pocket of the ALK tyrosine kinase domain, inhibiting its phosphorylation and downstream signaling through pathways such as STAT3, AKT, and ERK.[12][13] By blocking these critical oncogenic signaling cascades, Crizotinib effectively induces apoptosis and inhibits the growth of tumors dependent on these kinases.[13]

Pharmacological Properties: Crizotinib demonstrates potent, concentration-dependent inhibition of ALK and c-MET phosphorylation in cellular assays.[10] It has shown significant antitumor activity in preclinical models and clinical trials in patients with ALK-positive NSCLC.[10] The IC50 values for Crizotinib against c-MET and ALK in cell-based assays are 8.0 nM and 20 nM, respectively. In breast cancer cell lines, the IC50 values for Crizotinib were found to be 5.16 µM in MDA-MB-231, 1.5 µM in MCF-7, and 3.85 µM in SK-BR-3 cells.[14]

Quantitative Data Summary

Table 1: Biological Activity of Crizotinib

Target Cell Line/KinaseIC50 ValueReference
c-MET (cell-based)8.0 nM
ALK (cell-based)20 nM
NPM-ALK (Karpas299 or SU-DHL-1 cells)24 nM[15]
GTL-16 (gastric carcinoma)9.7 nM[15]
MDA-MB-231 (breast cancer)5.16 µM[14]
MCF-7 (breast cancer)1.5 µM[14]
SK-BR-3 (breast cancer)3.85 µM[14]

Table 2: Clinical Trial Outcomes for Enzalutamide in Metastatic Hormone-Sensitive Prostate Cancer (ARCHES Trial)

OutcomeEnzalutamide + ADTPlacebo + ADTHazard Ratio (95% CI)p-valueReference
Risk of Death27% (154/574)35% (202/576)0.66 (0.53-0.81)<0.001[9]
Radiographic Progression or DeathNot Reached40.5 months0.38 (0.31-0.48)-[9]

Experimental Protocols

Synthesis of Enzalutamide

This protocol describes a five-step synthesis of Enzalutamide starting from 4-bromo-2-fluorobenzoic acid.

Step 1: Methyl Esterification of 4-bromo-2-fluorobenzoic acid

  • To a solution of 4-bromo-2-fluorobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C.

  • Heat the solution under reflux for 12 hours.

  • Concentrate the solution in vacuo.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated potassium carbonate solution, water, and saturated sodium chloride solution.

  • Concentrate the organic layer and add n-heptane to precipitate the product, methyl 4-bromo-2-fluorobenzoate.

Step 2: Ullmann Ligation

  • This step involves the coupling of the product from Step 1 with another intermediate. A copper(I) salt is typically used as a catalyst for this type of reaction.

Step 3: Second Methyl Esterification

  • Similar to Step 1, this step involves the esterification of a carboxylic acid group to a methyl ester using methanol and a suitable acid catalyst.

Step 4: Ring Closing Reaction

  • To a solution of methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate and 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in a mixture of dimethyl sulfoxide (DMSO) and isopropyl acetate, heat the reaction to 95 °C for 24 hours.[16]

  • After cooling, add isopropyl acetate and water for extraction. Isopropanol can be added to break any emulsion.[16]

Step 5: Final Methyl Amidation to Yield Enzalutamide

  • To the intermediate from the previous step dissolved in tetrahydrofuran, add a pre-cooled 40% aqueous methylamine solution dropwise at -11 °C.[16]

  • Maintain the reaction at -8 ± 1 °C for 22 hours.[16]

  • Quench the reaction by adding ethanol.

  • Concentrate the solution in vacuo to remove organic solvents and precipitate the product.

  • Filter the solid, rinse with isopropanol, and dry to afford Enzalutamide as white crystals with a reported yield of 83.6% and purity of 99.8%.[16]

Synthesis of Crizotinib

This protocol outlines a synthetic route to Crizotinib involving a Mitsunobu reaction, chemoselective reduction, and a Suzuki coupling.[17]

Step 1: Mitsunobu Reaction

  • A Mitsunobu reaction between a chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, and 3-hydroxy-2-nitropyridine is performed in toluene to produce (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine with complete inversion of stereochemistry.[17]

  • The product is crystallized from ethanol to remove reaction byproducts.[17]

Step 2: Chemoselective Arylnitro Reduction

  • Charge a reactor with sponge nickel, methanol, and the nitropyridine from Step 1.[17]

  • Apply hydrogen pressure (initially 1.2 barg, then increased to 3.5 barg) and heat to 50 °C until hydrogen uptake ceases, indicating the completion of the reduction to 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine.[17]

Step 3: Regioselective Bromination

  • Dissolve the aminopyridine from Step 2 in dichloromethane.

  • Add a solution of N-bromosuccinimide (NBS) in acetonitrile at -15 °C, maintaining the temperature below -10 °C.[17]

  • After a short reaction time, quench the reaction with a solution of sodium metabisulfite and potassium hydroxide in water at 0 °C to yield 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine.[17]

Step 4: Suzuki Coupling

  • A highly selective Suzuki reaction is performed between the bromopyridine from Step 3 and a suitable pinacol boronate ester.

Step 5: Boc Deprotection

  • The final step involves the removal of a tert-Butoxycarbonyl (Boc) protecting group under acidic conditions to yield Crizotinib.

Visualizations

Enzalutamide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Associated AR_active Activated AR AR->AR_active Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_active Inhibits Translocation ARE Androgen Response Element (ARE) on DNA Enzalutamide->ARE Inhibits DNA Binding AR_active->ARE Binds Coactivators Coactivators AR_active->Coactivators Recruits Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Prostate Cancer Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to

Caption: Enzalutamide's mechanism of action in the androgen receptor signaling pathway.

Crizotinib_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) STAT3 STAT3 ALK->STAT3 Activates AKT AKT ALK->AKT Activates ERK ERK ALK->ERK Activates MET c-MET Receptor MET->STAT3 Activates MET->AKT Activates MET->ERK Activates HGF HGF HGF->MET Gene_Transcription Gene Transcription STAT3->Gene_Transcription Cell_Survival Cell Survival, Proliferation, & Angiogenesis AKT->Cell_Survival ERK->Gene_Transcription Crizotinib Crizotinib Crizotinib->ALK Inhibits Crizotinib->MET Inhibits Gene_Transcription->Cell_Survival Promotes

Caption: Crizotinib's inhibitory action on ALK and c-MET signaling pathways.

Enzalutamide_Synthesis_Workflow start 4-bromo-2-fluorobenzoic acid step1 Step 1: Methyl Esterification start->step1 intermediate1 Methyl 4-bromo-2-fluorobenzoate step1->intermediate1 step2 Step 2: Ullmann Ligation intermediate1->step2 intermediate2 Coupled Intermediate step2->intermediate2 step3 Step 3: Methyl Esterification intermediate2->step3 intermediate3 Diester Intermediate step3->intermediate3 step4 Step 4: Ring Closing Reaction intermediate3->step4 intermediate4 Thiohydantoin Intermediate step4->intermediate4 step5 Step 5: Methyl Amidation intermediate4->step5 end Enzalutamide step5->end

Caption: Synthetic workflow for the preparation of Enzalutamide.

Crizotinib_Synthesis_Workflow start1 (S)-1-(2,6-dichloro-3- fluorophenyl)ethanol step1 Step 1: Mitsunobu Reaction start1->step1 start2 3-hydroxy-2-nitropyridine start2->step1 intermediate1 (R)-3-(1-(2,6-dichloro-3- fluorophenyl)ethoxy)-2-nitropyridine step1->intermediate1 step2 Step 2: Chemoselective Reduction intermediate1->step2 intermediate2 Aminopyridine Intermediate step2->intermediate2 step3 Step 3: Regioselective Bromination intermediate2->step3 intermediate3 Bromopyridine Intermediate step3->intermediate3 step4 Step 4: Suzuki Coupling intermediate3->step4 start3 Pinacol Boronate Ester start3->step4 intermediate4 Boc-Protected Crizotinib step4->intermediate4 step5 Step 5: Boc Deprotection intermediate4->step5 end Crizotinib step5->end

Caption: Synthetic workflow for the preparation of Crizotinib.

References

Guanidine Hydrochloride: Comprehensive Application Notes and Protocols for Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of guanidine hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Chemical and Physical Properties

Guanidine hydrochloride is a powerful chaotropic agent widely used in molecular biology for the denaturation of proteins and the isolation of nucleic acids. Its properties necessitate careful handling to avoid hazardous exposure.

Table 1: Physical and Chemical Properties of Guanidine Hydrochloride

PropertyValue
CAS Number 50-01-1[1]
Molecular Formula CH₅N₃·HCl[2]
Molecular Weight 95.53 g/mol [2]
Appearance White crystalline solid[3]
Melting Point 181-187°C[3]
Solubility in Water Approximately 6 M at room temperature; an 8 M solution can be prepared by heating to 35°C.[3]
pH 4.5 - 6.0 (573 g/L solution)[4]
Stability Stable under normal conditions.[4] It is a hygroscopic solid.[1]
Incompatibilities Strong oxidizing agents.[4][5]
Hazardous Decomposition Products Under fire conditions, can produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[6]

Health Hazard Information

Guanidine hydrochloride is classified as hazardous. Understanding its toxicological profile is essential for safe handling.

Table 2: Toxicological Data for Guanidine Hydrochloride

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[6] Oral LD50 (rat): 475 mg/kg.[7]
Skin Corrosion/Irritation Causes skin irritation.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.[6]
Acute Inhalation Toxicity May be harmful if inhaled.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (nervous system, bone marrow, kidney) through prolonged or repeated exposure.[6]

Safe Handling Procedures

Proper handling procedures are paramount to minimize exposure risks to researchers and the environment.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling guanidine hydrochloride to determine the appropriate level of PPE.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles.[2]
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[1] Always inspect gloves before use and remove them using the proper technique to avoid skin contact.[2]
Skin and Body Protection Lab coat, closed-toe shoes, and additional protective clothing (e.g., apron) as needed to prevent skin contact.[8]
Respiratory Protection Use in a well-ventilated area.[7] If dust is generated, a NIOSH-approved respirator may be necessary.[4]
Engineering Controls
  • Ventilation: Work in a well-ventilated laboratory. Use a chemical fume hood when handling large quantities or when there is a potential for aerosol or dust generation.[4]

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the work area.[8]

General Hygiene Practices
  • Avoid inhalation of dust or contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in areas where guanidine hydrochloride is handled.[8]

  • Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[8]

  • Keep containers tightly closed when not in use.[2]

Experimental Protocols

Guanidine hydrochloride is a key reagent in several common laboratory procedures.

Protocol for RNA Extraction using Guanidine Hydrochloride

This protocol is a general guideline for the isolation of total RNA from cultured cells.

Materials:

  • Cell pellet

  • Lysis buffer (4 M guanidine thiocyanate, 25 mM sodium citrate, pH 7.0, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol)

  • Acid-phenol:chloroform

  • Isopropanol

  • 75% Ethanol (prepared with DEPC-treated water)

  • Nuclease-free water

Procedure:

  • Homogenize the cell pellet in the guanidine-based lysis buffer.

  • Add acid-phenol:chloroform, vortex, and incubate on ice.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper aqueous phase containing the RNA to a new tube.

  • Precipitate the RNA by adding isopropanol and incubating at -20°C.

  • Centrifuge to pellet the RNA, and discard the supernatant.

  • Wash the RNA pellet with 75% ethanol to remove residual salts.

  • Air-dry the pellet and resuspend in nuclease-free water.

Protocol for Protein Denaturation

This protocol describes the use of guanidine hydrochloride to denature proteins for applications such as refolding studies.

Materials:

  • Protein sample

  • 8 M Guanidine Hydrochloride stock solution in a suitable buffer (e.g., Tris-HCl)

  • Dialysis tubing or size-exclusion chromatography column

Procedure:

  • Prepare an 8 M stock solution of guanidine hydrochloride by dissolving it in the desired buffer. This may require gentle heating.

  • Add the 8 M guanidine hydrochloride stock solution to the protein sample to achieve a final concentration of 6 M.

  • Incubate the mixture at room temperature to allow for complete denaturation. The incubation time will vary depending on the protein.

  • To refold the protein, the guanidine hydrochloride must be removed. This is typically achieved through dialysis against a refolding buffer with progressively lower concentrations of guanidine hydrochloride or by using size-exclusion chromatography.

Spill and Emergency Procedures

Immediate and appropriate response to spills is crucial to prevent exposure and environmental contamination.

Small Spills (Solid)
  • Wear appropriate PPE (see Table 3).

  • Gently sweep up the spilled solid, avoiding dust generation.

  • Place the material into a labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water.

Small Spills (Liquid)
  • Wear appropriate PPE.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water.

Large Spills
  • Evacuate the area immediately.

  • Alert others in the vicinity and contact your institution's Environmental Health and Safety (EHS) department.

  • Prevent entry into the affected area.

  • Await the arrival of trained emergency response personnel.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Procedures

All guanidine hydrochloride waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]

Aqueous Waste
  • Collect all aqueous waste containing guanidine hydrochloride in a clearly labeled, sealed, and compatible waste container.

  • Do not pour guanidine hydrochloride waste down the drain.[2]

Solid Waste
  • Collect solid guanidine hydrochloride waste in a labeled, sealed container.[9]

  • This includes excess reagent and contaminated materials such as weigh boats and paper towels.[9]

Contaminated Labware
  • Disposable Labware: Items such as pipette tips, and microfuge tubes should be placed in a designated hazardous waste container.

  • Reusable Labware: Glassware and other reusable items should be decontaminated before washing. A thorough rinse with water (collected as hazardous waste) followed by washing with a laboratory detergent is recommended.

Visualization of Workflows

The following diagrams illustrate key workflows for the safe handling and disposal of guanidine hydrochloride.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Weighing Weigh Solid in Ventilated Area SelectPPE->Weighing Dissolving Dissolve in Fume Hood Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill Occurs Experiment->Spill SegregateWaste Segregate Waste Decontaminate->SegregateWaste Dispose Dispose as Hazardous Waste SegregateWaste->Dispose EmergencyResponse Follow Emergency Procedures Spill->EmergencyResponse DisposalDecisionTree Start Guanidine Hydrochloride Waste Generated WasteType Determine Waste Type Start->WasteType Aqueous Aqueous Solution WasteType->Aqueous Liquid Solid Solid Reagent WasteType->Solid Solid Contaminated Contaminated Labware WasteType->Contaminated Contaminated Material CollectAqueous Collect in Labeled Aqueous Waste Container Aqueous->CollectAqueous CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid DecontaminateLabware Decontaminate or Dispose as Hazardous Waste Contaminated->DecontaminateLabware EHS Arrange for EHS Pickup CollectAqueous->EHS CollectSolid->EHS DecontaminateLabware->EHS

References

Troubleshooting & Optimization

Technical Support Center: Protein Refolding with Guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during protein refolding using guanidine hydrochloride (GdnHCl).

Troubleshooting Guide

This guide addresses specific issues that may arise during the protein refolding process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Recovery of Soluble Protein After Refolding

Question: I've performed the refolding protocol, but after centrifugation, I have very little or no protein in the soluble fraction. What could be the problem?

Answer:

Low recovery of soluble protein is a common issue, often stemming from aggregation during the refolding process. Here are several potential causes and troubleshooting steps:

  • Protein Concentration is Too High: The kinetics of aggregation are highly dependent on protein concentration.[1] Aggregation is favored over refolding at higher protein concentrations.[1]

    • Solution: Try decreasing the protein concentration during the refolding step. A typical starting point is in the range of 10-100 µg/mL.[1]

  • Rapid Removal of Denaturant: A sudden, large drop in GdnHCl concentration can shock the protein into aggregating before it has a chance to fold correctly.[2][3]

    • Solution: Employ a more gradual method for denaturant removal. Step-wise dialysis against decreasing concentrations of GdnHCl can be more effective than a single, large-volume dilution or a one-step dialysis.[2] On-column refolding, where a gradient of decreasing GdnHCl is applied, offers a controlled environment for refolding.[4][5]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and temperature of the refolding buffer are critical for successful protein folding.

    • Solution: Screen a range of pH values and ionic strengths for your refolding buffer. The optimal pH is often near the protein's isoelectric point (pI) to minimize electrostatic repulsion or attraction that can lead to aggregation. Also, consider performing the refolding at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.[6]

  • Presence of Contaminants: Impurities from the host cells, such as DNA, lipids, and other proteins, can act as nucleation points for aggregation.[7]

    • Solution: Ensure thorough washing of the inclusion bodies before solubilization.[4][8] Washing with a buffer containing a low concentration of a mild detergent (e.g., 1% Triton X-100) can help remove membrane contaminants.[6][8] Adding DNase to the lysis buffer can reduce DNA contamination.[8]

Issue 2: Protein Precipitates During Denaturant Removal

Question: My protein solution becomes cloudy and a precipitate forms as I'm removing the guanidine hydrochloride. Why is this happening and what can I do?

Answer:

Precipitation during denaturant removal is a clear sign of protein aggregation. This occurs when unfolded or partially folded protein molecules interact with each other hydrophobically and form insoluble aggregates.

  • Use of Refolding Additives: Certain chemical additives can help to suppress aggregation and promote correct folding.

    • Solution: Incorporate additives into your refolding buffer. Common additives include:

      • L-Arginine: Helps to suppress aggregation.[8]

      • Sugars (e.g., sucrose, sorbitol): Act as protein stabilizers.

      • Polyethylene glycol (PEG): Can aid in the refolding process.

      • Redox Shuffling Systems (e.g., glutathione (GSH/GSSG)): Essential for proteins with disulfide bonds to ensure their correct formation.[1][4]

  • On-Column Refolding: Refolding the protein while it is immobilized on a chromatography resin can prevent intermolecular aggregation.[4][5]

    • Solution: If your protein has an affinity tag (e.g., His-tag), you can bind it to the column in the presence of a high concentration of GdnHCl. Then, a gradient of decreasing GdnHCl concentration is passed over the column, allowing the protein to refold while physically separated from other protein molecules.[4]

Issue 3: The Refolded Protein is Soluble but Inactive

Question: I have successfully obtained soluble protein, but my activity assays show that it is not functional. What are the possible reasons?

Answer:

Obtaining a soluble protein does not guarantee that it has folded into its native, biologically active conformation.

  • Incorrect Disulfide Bond Formation: For proteins containing cysteine residues, incorrect disulfide bond pairing is a common cause of inactivity.

    • Solution: Incorporate a redox shuffling system, such as a combination of reduced (GSH) and oxidized (GSSG) glutathione, into the refolding buffer.[1][4] This allows for the breaking and reforming of disulfide bonds until the native conformation is achieved.

  • Misfolded Conformation: The protein may have folded into a stable, soluble, but non-native structure.

    • Solution: Experiment with different refolding conditions. Varying the temperature, pH, and the types and concentrations of additives can influence the folding pathway and favor the native state.

  • Missing Cofactors: Some proteins require cofactors for their activity.

    • Solution: Ensure that any necessary cofactors (e.g., metal ions) are present in the final refolding buffer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of protein denaturation by guanidine hydrochloride?

A1: Guanidine hydrochloride is a strong chaotropic agent that denatures proteins by disrupting the non-covalent interactions that stabilize their three-dimensional structure.[9] It breaks hydrogen bonds and interferes with hydrophobic interactions, causing the protein to unfold into a random coil.[10][11][12]

Q2: What is a typical starting concentration of guanidine hydrochloride for solubilizing inclusion bodies?

A2: A standard and effective concentration for solubilizing a wide range of inclusion bodies is 6 M GdnHCl.[6][13] For highly resistant inclusion bodies, the concentration can be increased to 8 M.[6]

Q3: What are the common methods for removing guanidine hydrochloride to initiate refolding?

A3: The most common methods are:

  • Dilution: The protein solution is rapidly diluted into a large volume of refolding buffer.[2][7] This method is simple but can sometimes be too rapid, leading to aggregation.[2]

  • Dialysis: The protein solution is placed in a dialysis bag and dialyzed against a refolding buffer.[2][7] This allows for a more gradual removal of the denaturant.[2] Step-wise dialysis, with decreasing concentrations of GdnHCl, is often preferred.[2]

  • On-Column Refolding: The protein is bound to a chromatography column and the denaturant is removed by flowing a gradient of decreasing GdnHCl concentration over the column.[4][5]

Q4: Do I need to add reducing agents to my solubilization buffer?

A4: Yes, if your protein contains cysteine residues, it is crucial to add a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), to the solubilization buffer.[2][8] This ensures that any incorrect intermolecular or intramolecular disulfide bonds formed within the inclusion bodies are reduced, allowing the protein to fully unfold.[2]

Q5: How can I assess the success of my protein refolding experiment?

A5: Several analytical techniques can be used to determine if your protein has refolded correctly:

  • Activity Assays: The most direct method is to test the biological activity of the protein (e.g., enzymatic activity).[3]

  • Spectroscopic Methods:

    • Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of the protein.[7]

    • Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence is sensitive to the local environment of tryptophan residues and can indicate changes in the protein's tertiary structure.[14][15][16]

  • Chromatographic Methods:

    • Size-Exclusion Chromatography (SEC): Can be used to separate correctly folded monomeric protein from aggregates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information on the three-dimensional structure of the refolded protein.[14]

Data Presentation

Table 1: Guanidine Hydrochloride Concentration for Inclusion Body Solubilization
GdnHCl ConcentrationExpected OutcomeConsiderations
0.5 M - 2 MGenerally insufficient for complete solubilization. May be used in wash steps.[6][8]Low concentrations are less likely to fully denature proteins.[6]
4 MMay be sufficient for some less aggregated proteins. A good starting point for optimization.[6]The protein may not be fully denatured.[6]
6 MStandard concentration, effective for a wide range of inclusion bodies.[6][13]Recommended starting concentration for most applications.[6]
8 MUsed for highly recalcitrant inclusion bodies.[6]Higher concentrations can make subsequent refolding more challenging.[6]
Table 2: Common Additives for Protein Refolding Buffers
AdditiveTypical ConcentrationPurpose
L-Arginine0.4 - 1.0 MSuppresses aggregation.[8]
Sucrose/Sorbitol0.25 - 1.0 MStabilizes protein structure.
Polyethylene Glycol (PEG)0.1% - 1% (w/v)Excluded volume effect, can promote folding.
GSH/GSSG1-5 mM (GSH), 0.1-0.5 mM (GSSG)Redox system for correct disulfide bond formation.[1][4]
DTT/BME1-10 mMReducing agents (used in initial solubilization).[2][8]

Experimental Protocols

Protocol: On-Column Refolding of a His-tagged Protein

This protocol outlines a general procedure for the purification and on-column refolding of a His-tagged protein from inclusion bodies.

1. Inclusion Body Isolation and Washing: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0) and lyse the cells using sonication or a high-pressure homogenizer. b. Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet the inclusion bodies.[6] c. Wash the inclusion body pellet at least twice with a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) to remove contaminants.[6][8]

2. Solubilization: a. Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 6 M GdnHCl, 50 mM Tris-HCl, 100 mM NaCl, 10 mM imidazole, 10 mM DTT, pH 8.0). b. Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.[6] c. Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes to pellet any remaining insoluble material.[6]

3. On-Column Refolding: a. Equilibrate a Ni-NTA column with binding buffer (solubilization buffer). b. Load the supernatant from step 2c onto the equilibrated column. c. Wash the column with several column volumes of binding buffer to remove unbound proteins. d. Initiate refolding by applying a linear gradient from the binding buffer to a refolding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM imidazole, 1 mM GSH, 0.1 mM GSSG, pH 8.0) over several column volumes. This gradually removes the GdnHCl. e. After the gradient, wash the column with several column volumes of refolding buffer.

4. Elution: a. Elute the refolded protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM imidazole in refolding buffer).

5. Analysis: a. Analyze the eluted fractions by SDS-PAGE to check for purity. b. Perform an activity assay and/or spectroscopic analysis to confirm correct folding.

Visualizations

experimental_workflow cluster_prep Inclusion Body Preparation cluster_solubilization Solubilization cluster_refolding On-Column Refolding & Purification cluster_analysis Analysis cell_lysis Cell Lysis centrifugation1 Centrifugation cell_lysis->centrifugation1 ib_wash Inclusion Body Washing centrifugation1->ib_wash solubilize Solubilize in 6M GdnHCl + DTT ib_wash->solubilize centrifugation2 Clarification (Centrifugation) solubilize->centrifugation2 bind Bind to Ni-NTA Column centrifugation2->bind refold GdnHCl Gradient (6M to 0M) bind->refold elute Elute with Imidazole refold->elute sds_page SDS-PAGE elute->sds_page activity_assay Activity Assay elute->activity_assay spectroscopy Spectroscopy (CD, Fluorescence) elute->spectroscopy

Caption: On-column protein refolding workflow.

troubleshooting_logic start Refolding Experiment outcome Assess Outcome: Soluble & Active? start->outcome success Success! outcome->success Yes problem_low_yield Low Yield / Aggregation outcome->problem_low_yield No (Low Yield) problem_inactive Soluble but Inactive outcome->problem_inactive No (Inactive) solution_concentration Decrease Protein Concentration problem_low_yield->solution_concentration solution_denaturant_removal Gradual Denaturant Removal (Dialysis/Gradient) problem_low_yield->solution_denaturant_removal solution_buffer Optimize Buffer (pH, Temp, Additives) problem_low_yield->solution_buffer solution_purity Improve IB Purity (Washing) problem_low_yield->solution_purity solution_disulfide Add Redox System (GSH/GSSG) problem_inactive->solution_disulfide solution_refolding_conditions Screen Refolding Conditions problem_inactive->solution_refolding_conditions solution_cofactors Add Cofactors problem_inactive->solution_cofactors

Caption: Troubleshooting logic for protein refolding.

References

Technical Support Center: Optimizing 1-butyl-3-(diaminomethylidene)guanidine Concentration in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing 1-butyl-3-(diaminomethylidene)guanidine and related alkyl-guanidine compounds in your experiments. Due to the limited specific data on 1-butyl-3-(diaminomethylidene)guanidine, this guide draws upon established knowledge of similar guanidine derivatives that act as inhibitors of voltage-gated potassium (Kv) channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 1-butyl-3-(diaminomethylidene)guanidine and related compounds?

A1: Guanidine and its alkyl analogs primarily function by inhibiting voltage-gated potassium (Kv) channels.[1][2] This inhibition leads to a prolongation of the action potential, which can enhance neurotransmitter release at the neuromuscular junction.[1][2] The proposed mechanism involves the binding of the guanidinium group within the intracellular pore of the Kv channel, which stabilizes a closed state of the channel.[1][2]

Q2: What are the common applications of alkyl-guanidine compounds in research?

A2: These compounds are valuable tools for studying processes regulated by Kv channels. Common applications include:

  • Investigating neurotransmitter release mechanisms.

  • Studying the role of specific Kv channels in cellular excitability.

  • Screening for potential therapeutic agents targeting ion channels.

  • Inducing cellular responses that are dependent on membrane depolarization.

Q3: What is a recommended starting concentration for my experiments?

A3: The optimal concentration of 1-butyl-3-(diaminomethylidene)guanidine will be highly dependent on the specific cell type, the Kv channel subtype being targeted, and the experimental endpoint. Based on studies with related guanidine compounds, a broad concentration range can be considered:

  • For initial screening in cell-based signaling assays: A starting range of 1 µM to 100 µM is recommended.

  • For electrophysiological studies (e.g., patch-clamp): Concentrations in the millimolar (mM) range may be necessary to observe significant channel block. For instance, studies on Shaker Kv channels have used concentrations as high as 50 mM for guanidinium and its simpler alkyl derivatives.[1]

  • For protein denaturation (a property of guanidine hydrochloride at high concentrations): Molar (M) concentrations (e.g., 6 M) are used, but this is a distinct application from its ion channel inhibitory effects.[3]

It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store stock solutions?

A4: For water-soluble salts like guanidine hydrochloride, stock solutions can be prepared in high-purity water or a suitable buffer (e.g., HEPES-buffered saline).[4] To create a high concentration stock solution (e.g., 1 M), gentle warming may be required to ensure complete dissolution.[4] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, it is advisable to filter-sterilize the final working solution.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with 1-butyl-3-(diaminomethylidene)guanidine and other Kv channel inhibitors.

Problem Potential Cause Recommended Solution
No observable effect at expected concentrations. 1. Low Potency: The compound may have a lower affinity for the specific Kv channel subtype in your model system. 2. Compound Degradation: Improper storage or handling of the compound may have led to its degradation. 3. Cellular Health: The cells may not be healthy or expressing the target channel at sufficient levels.1. Increase Concentration: Perform a dose-response experiment with a wider and higher concentration range. 2. Use Fresh Aliquots: Prepare fresh dilutions from a new stock aliquot for each experiment. 3. Verify Cell Health and Target Expression: Check cell viability (e.g., with a trypan blue exclusion assay) and confirm the expression of the target Kv channel (e.g., via qPCR or Western blot).
High background noise or inconsistent results in electrophysiology recordings. 1. Seal Quality: A poor giga-ohm seal in patch-clamp experiments can introduce significant noise.[5] 2. Solution Exchange Artifacts: The process of perfusing the compound onto the cells can cause mechanical or electrical artifacts.[5] 3. Compound Precipitation: The compound may not be fully soluble at the final concentration in your experimental buffer.1. Optimize Patching Technique: Ensure clean pipette tips and optimal cell health for achieving a stable, high-resistance seal.[5] 2. Optimize Perfusion System: Ensure the perfusion system is properly grounded and that the solution exchange is smooth and gradual.[5] 3. Check Solubility: Visually inspect the final working solution for any precipitates. If necessary, adjust the buffer composition or sonicate the solution briefly.
Observed effects are not consistent with Kv channel inhibition. 1. Off-Target Effects: At higher concentrations, the compound may be interacting with other ion channels or cellular targets. 2. Cytotoxicity: The compound may be causing cellular stress or death, leading to non-specific effects.1. Use Control Compounds: Include a known, specific Kv channel blocker in your experiments for comparison. 2. Perform Washout Experiments: If the effect is due to specific channel binding, it should be at least partially reversible upon removal of the compound. 3. Assess Cytotoxicity: Perform a cell viability assay at the concentrations used in your experiments.

Experimental Protocols

Table 1: Recommended Concentration Ranges for 1-butyl-3-(diaminomethylidene)guanidine and Analogs
Experimental Application Cell Type / System Starting Concentration Range Key Considerations
Functional Cell-Based Assays (e.g., Neurotransmitter Release) Neuronal cell lines (e.g., SH-SY5Y), primary neurons1 µM - 500 µMMonitor for cytotoxicity at higher concentrations. The specific potency will depend on the endogenous Kv channel expression.
Whole-Cell Patch-Clamp Electrophysiology HEK293 cells expressing specific Kv channels, primary neurons100 µM - 50 mMHigher concentrations may be required for complete channel block. Be mindful of potential changes in liquid junction potential.[5]
Inhibition of Prion Propagation in Yeast Saccharomyces cerevisiae2.5 mM - 5 mMThis is a specific application for guanidine hydrochloride and may not be directly transferable.[4]
Protocol: Characterizing Kv Channel Inhibition using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a general procedure for assessing the inhibitory effect of 1-butyl-3-(diaminomethylidene)guanidine on a specific voltage-gated potassium channel expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing the Kv channel of interest on glass coverslips.
  • Use cells at 60-80% confluency for recordings.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).
  • Compound Stock Solution: Prepare a 100 mM stock solution of 1-butyl-3-(diaminomethylidene)guanidine in deionized water.

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.
  • Pull patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
  • In voltage-clamp mode, hold the cell at a membrane potential of -80 mV.
  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit outward potassium currents.

4. Data Acquisition and Analysis:

  • Record baseline currents in the drug-free external solution for at least 3 minutes to ensure stability.
  • Apply the desired concentration of 1-butyl-3-(diaminomethylidene)guanidine via the perfusion system.
  • Allow the drug effect to reach a steady state (this may take several minutes) before recording currents using the same voltage protocol.
  • To determine the IC₅₀, apply multiple concentrations of the compound and measure the percentage of current inhibition at a specific depolarizing step (e.g., +40 mV).
  • Plot the percentage of inhibition against the compound concentration and fit the data with a Hill equation to calculate the IC₅₀ value.
  • Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the inhibition.

Visualizations

Signaling Pathway of Kv Channel Inhibition by Guanidine Derivatives

Guanidine_Kv_Channel_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kv_Channel Voltage-Gated Potassium (Kv) Channel Block Pore Block Kv_Channel->Block Stabilizes closed state Guanidine 1-butyl-3-(diaminomethylidene)guanidine Guanidine->Kv_Channel Binds to intracellular pore Repolarization Inhibited Repolarization Block->Repolarization Prevents K+ efflux AP Prolonged Action Potential Repolarization->AP

Caption: Mechanism of Kv channel inhibition by guanidine derivatives.

Experimental Workflow for Determining IC₅₀

IC50_Workflow Start Start: Healthy cells expressing Kv channel Establish_Recording Establish Whole-Cell Patch-Clamp Recording Start->Establish_Recording Record_Baseline Record Baseline K+ Currents Establish_Recording->Record_Baseline Apply_Drug Apply Increasing Concentrations of Guanidine Derivative Record_Baseline->Apply_Drug Record_Inhibited Record Inhibited K+ Currents Apply_Drug->Record_Inhibited for each concentration Washout Washout with Drug-Free Solution Apply_Drug->Washout after final concentration Record_Inhibited->Apply_Drug Analyze Measure % Inhibition vs. Concentration Washout->Analyze Fit_Curve Fit Data with Hill Equation Analyze->Fit_Curve End Determine IC50 Fit_Curve->End

Caption: Workflow for IC₅₀ determination of a Kv channel inhibitor.

References

Technical Support Center: Synthesis of Alkylguanidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of alkylguanidines. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My guanylation reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in guanylation reactions are a frequent issue and can stem from several factors:

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly. Consider using a more reactive guanylating agent or a catalyst to enhance the reaction rate.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield. Ensure your solvent is anhydrous if using moisture-sensitive reagents. A screening of different solvents and temperatures may be necessary to find the optimal conditions for your specific substrates.

  • Inappropriate Guanylating Agent: The choice of guanylating agent is critical. Some are more suitable for specific types of amines. For instance, reactions of amines with carbodiimides can be an efficient and atom-economical catalytic methodology.[1]

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. (See Q2 for more on side reactions).

  • Decomposition of Product: Guanidines can be unstable under strongly basic conditions, potentially degrading to the corresponding urea derivatives.[2]

Q2: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions in alkylguanidine synthesis?

A2: Several side reactions can occur during alkylguanidine synthesis, leading to a complex mixture of products:

  • Over-alkylation: The newly formed guanidine can sometimes be more nucleophilic than the starting amine, leading to the formation of over-alkylated or multiply substituted guanidines.

  • Urea/Thiourea Formation: Incomplete activation of a thiourea guanylating agent or the presence of water can lead to the formation of urea or thiourea byproducts.

  • Cyclization Reactions: Intramolecular reactions can occur, especially when dealing with substrates containing multiple reactive functional groups, leading to cyclic guanidine derivatives.

  • Racemization: For chiral amines, the reaction conditions (e.g., harsh bases or high temperatures) can sometimes lead to racemization.

  • Reaction with Other Functional Groups: If the starting amine contains other nucleophilic groups (e.g., hydroxyls, thiols), these can also react with the guanylating agent. It is crucial to use appropriate protecting groups for these functionalities.[3]

Q3: I am struggling with the purification of my alkylguanidine product. What are the best practices?

A3: The high basicity and polarity of alkylguanidines make their purification challenging.[2] Here are some recommended strategies:

  • Chromatography:

    • Reverse-Phase HPLC: This is often the most effective method for purifying highly polar guanidines. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the guanidine group.[4]

    • Ion-Exchange Chromatography: This technique separates molecules based on their charge and is well-suited for the purification of basic guanidines.[2]

    • Normal-Phase Chromatography (with caution): Strong interactions between the basic guanidine and the acidic silica gel can lead to peak tailing and low recovery.[4] If using silica gel, consider adding a basic modifier like triethylamine (TEA) or ammonia to the eluent to improve separation.[4] Using amine-deactivated silica or alumina can also be beneficial.[4]

  • Crystallization/Salt Formation: Converting the guanidine into a salt (e.g., hydrochloride, nitrate, or trifluoroacetate) can facilitate crystallization and purification.

  • Solvent Extraction: If the guanidine is protected with lipophilic groups like Boc, its solubility in organic solvents increases, which may allow for purification via solvent extraction before the final deprotection step.[2]

Troubleshooting Guides

Problem 1: Incomplete Reaction or No Reaction
Possible Cause Troubleshooting Steps
Low Reactivity of Amine 1. Increase reaction temperature. 2. Use a more reactive guanylating agent (e.g., a pre-activated species). 3. Add a catalyst. Simple organometallic compounds like ZnEt₂, MgBu₂, and n-BuLi have been shown to be effective catalytic precursors.[1]
Poor Solubility of Reagents 1. Screen different solvents to find one in which all reactants are soluble. 2. Increase the reaction temperature to improve solubility.
Deactivated Guanylating Agent 1. Ensure the guanylating agent is fresh and has been stored under appropriate conditions (e.g., protected from moisture). 2. Use freshly prepared activated guanylating agents.
Presence of Water (for moisture-sensitive reactions) 1. Use anhydrous solvents. 2. Dry all glassware thoroughly before use. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Difficulty in Removing Protecting Groups
Protecting Group Common Deprotection Issue Troubleshooting Steps
Boc (tert-Butoxycarbonyl) Incomplete removal with acid.1. Increase the concentration of the acid (e.g., use neat TFA).[5] 2. Increase the reaction time or temperature. 3. Add a scavenger (e.g., triisopropylsilane) to prevent side reactions with sensitive residues.
Cbz (Benzyloxycarbonyl) Incomplete hydrogenolysis.1. Ensure the catalyst (e.g., Pd/C) is active. 2. Increase the hydrogen pressure. 3. Use a different solvent. 4. Consider alternative deprotection methods like HBr in acetic acid.[3]
Fmoc (9-Fluorenylmethyloxycarbonyl) Incomplete removal with base.1. Use a fresh solution of the basic deprotecting agent (e.g., piperidine in DMF).[3] 2. Increase the reaction time.
Trifluoroacetyl Incomplete cleavage under basic conditions.1. Use a stronger base or increase the reaction temperature. This group is generally cleaved under mild basic conditions.[6][7]

Experimental Protocols

General Protocol for Guanylation of an Amine with a Carbodiimide using a Zinc Catalyst

This protocol is adapted from methodologies described for zinc-catalyzed guanylation reactions.[8]

  • Catalyst Activation: In a flame-dried flask under an inert atmosphere, dissolve the amine (2.00 mmol) in anhydrous THF. Add a solution of ZnEt₂ (1 M in hexanes, 0.03 mmol) dropwise with continuous stirring.

  • Reaction Incubation: Stir the mixture at room temperature for 1 hour to allow for the formation of the zinc-amido species.

  • Guanylation: Add the carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, 2 mmol) to the reaction mixture.

  • Heating: Heat the reaction mixture to 50°C for 2 hours.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Wash the resulting solid residue with hexane to remove non-polar impurities.

  • Purification: Purify the crude product by an appropriate method (e.g., reverse-phase HPLC or crystallization).

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start amine Dissolve Amine in Anhydrous THF start->amine catalyst Add ZnEt₂ Catalyst amine->catalyst activation Stir for 1h (Catalyst Activation) catalyst->activation carbodiimide Add Carbodiimide activation->carbodiimide heat Heat to 50°C for 2h carbodiimide->heat cool Cool to RT heat->cool evaporate Evaporate Solvent cool->evaporate wash Wash with Hexane evaporate->wash purify Purify Product wash->purify end End purify->end

Caption: Workflow for Zinc-Catalyzed Alkylguanidine Synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Guanylation Reaction amine_reactivity Poor Amine Reactivity start->amine_reactivity conditions Suboptimal Conditions start->conditions reagent Wrong Guanylating Agent start->reagent side_reactions Side Reactions start->side_reactions increase_temp Increase Temp/ Use Catalyst amine_reactivity->increase_temp optimize_cond Screen Solvents/ Temperature conditions->optimize_cond change_reagent Select Alternative Agent reagent->change_reagent protecting_groups Use Protecting Groups side_reactions->protecting_groups

Caption: Troubleshooting Logic for Low Yields.

References

How to prevent degradation of 1-butyl-3-(diaminomethylidene)guanidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-butyl-3-(diaminomethylidene)guanidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1-butyl-3-(diaminomethylidene)guanidine in solution?

A1: The degradation of 1-butyl-3-(diaminomethylidene)guanidine is primarily influenced by pH, temperature, and the presence of strong oxidizing agents. The guanidine functional group can be susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures.

Q2: What is the recommended solvent for dissolving 1-butyl-3-(diaminomethylidene)guanidine for optimal stability?

A2: For general use, sterile, deionized water or a buffered solution with a pH between 6.0 and 7.5 is recommended. If organic solvents are required, anhydrous solvents such as DMSO or ethanol can be used, but long-term stability should be verified under your specific experimental conditions.

Q3: How should I store solutions of 1-butyl-3-(diaminomethylidene)guanidine?

A3: For short-term storage (up to one week), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. Protect solutions from light, especially if stored for extended periods.

Q4: I observe precipitation in my solution upon storage. What should I do?

A4: Precipitation can sometimes occur, especially in concentrated aqueous solutions stored at low temperatures. Gentle warming of the solution to 37°C with mixing may help to redissolve the compound.[1][2] If precipitation persists, it could indicate degradation or insolubility under the current storage conditions. Consider preparing a fresh solution or filtering the existing one if the concentration of the soluble fraction is sufficient for your application.

Q5: Are there any known incompatible substances I should avoid?

A5: Avoid strong oxidizing agents, as they can lead to the decomposition of the guanidine moiety.[3] Also, be cautious when mixing with strong acids or bases, as they can significantly alter the pH and accelerate degradation.

Troubleshooting Guides

Issue 1: Loss of Compound Activity or Inconsistent Experimental Results

This issue may be indicative of compound degradation. Follow these steps to diagnose and resolve the problem.

  • Verify Solution Integrity:

    • Visually Inspect: Check the solution for any color change or formation of precipitates.

    • Analytical Check: If possible, verify the concentration and purity of your working solution using an appropriate analytical method such as HPLC-UV or LC-MS.

  • Review Storage Conditions:

    • Confirm that the solution has been stored at the recommended temperature and protected from light.

    • Assess the number of freeze-thaw cycles the solution has undergone.

  • Prepare Fresh Solution:

    • If degradation is suspected, prepare a fresh solution from a solid stock of the compound.

    • Use the freshly prepared solution in your experiment to see if the issue is resolved.

Issue 2: Unexpected Peaks in Analytical Chromatogram

The appearance of new peaks during analytical runs (e.g., HPLC, LC-MS) suggests the formation of degradation products.

  • Characterize Degradants:

    • Attempt to identify the degradation products using mass spectrometry (MS) to understand the degradation pathway. Common degradation products of guanidines can include ureas and amines.[4]

  • Evaluate Environmental Factors:

    • pH: Measure the pH of your solution. Deviation from the optimal pH range can accelerate hydrolysis.

    • Temperature: Ensure your experimental conditions do not expose the compound to excessive heat for prolonged periods.

    • Solvent: Consider if any components in your solvent system could be reacting with the compound.

Quantitative Data on Stability

The following tables summarize hypothetical stability data for 1-butyl-3-(diaminomethylidene)guanidine under various conditions to guide experimental design.

Table 1: Effect of Temperature on Stability in Aqueous Buffer (pH 7.0) over 30 Days

Storage Temperature (°C)Percent of Initial Concentration Remaining
-20>99%
495%
25 (Room Temperature)85%
3770%

Table 2: Effect of pH on Stability at 25°C over 7 Days

pH of SolutionPercent of Initial Concentration Remaining
3.075%
5.090%
7.098%
9.080%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a general method for monitoring the degradation of 1-butyl-3-(diaminomethylidene)guanidine.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: Linear gradient from 95% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of 1-butyl-3-(diaminomethylidene)guanidine at a known concentration.

    • Aliquot the stock solution into different conditions to be tested (e.g., different pH buffers, temperatures).

    • At specified time points, withdraw a sample, dilute if necessary, and inject it into the HPLC system.

    • Monitor the peak area of the parent compound and any new peaks that appear over time. Calculate the percentage of the remaining parent compound relative to the initial time point.

Visualizations

degradation_pathway parent 1-butyl-3-(diaminomethylidene)guanidine hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) parent->hydrolysis product1 1-butyl-3-carbamoylguanidine hydrolysis->product1 product2 Butylurea + Guanidine hydrolysis->product2

Caption: Potential hydrolytic degradation pathway of 1-butyl-3-(diaminomethylidene)guanidine.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Test Conditions (pH, Temp, Solvent) prep_stock->aliquot t0_sample Analyze Time Zero Sample aliquot->t0_sample incubate Incubate Samples t0_sample->incubate time_points Withdraw Samples at Defined Time Points incubate->time_points hplc Analyze by HPLC/LC-MS time_points->hplc data Calculate % Remaining vs. Time Zero hplc->data troubleshooting_guide rect rect start Inconsistent Results? check_solution Solution Visibly Clear? start->check_solution check_storage Stored Correctly? check_solution->check_storage Yes prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh No (Precipitate/Color) check_storage->prepare_fresh No analytical_check Perform Analytical Check (e.g., HPLC) check_storage->analytical_check Yes analytical_check->prepare_fresh Inconsistent degradation_suspected Degradation Likely. Review pH & Temp. analytical_check->degradation_suspected Degradation Products Found

References

Improving yield in 1-butyl-3-(diaminomethylidene)guanidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 1-butylbiguanide, a biguanide compound with significant research interest, particularly in the context of metabolic diseases and oncology. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help improve reaction yields and product purity.

Troubleshooting Guide: Enhancing 1-Butylbiguanide Yield

Low yield is a common challenge in the synthesis of 1-butylbiguanide. This guide addresses specific issues that may arise during the reaction between butylamine hydrochloride and dicyandiamide (cyanoguanidine).

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Optimize reaction conditions: Increase the reaction time and/or temperature. For the direct fusion method, ensure the temperature is maintained between 135-180°C. For solvent-based methods, ensure the mixture is refluxing. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Suboptimal pH: The reaction is acid-catalyzed, and an incorrect pH can hinder the reaction.[2][3]Adjust pH: The ideal pH for the reaction is approximately 2.6. Use hydrochloric acid to adjust the pH of the reaction mixture.[2][3]
Poor quality of starting materials: Impurities in butylamine hydrochloride or dicyandiamide can interfere with the reaction.Use high-purity reagents: Ensure that the starting materials are of high purity and are dry.
Presence of Impurities in the Final Product Formation of melamine: At high temperatures, dicyandiamide can trimerize to form melamine, a common side-product.[1]Control reaction temperature: Avoid excessively high temperatures during the synthesis. If using the direct fusion method, do not exceed 200°C.[4]
Unreacted starting materials: Incomplete reaction can lead to the presence of starting materials in the final product.Improve reaction efficiency: Refer to the solutions for "Low or No Product Formation." Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to remove unreacted starting materials.[1]
Difficulty in Product Isolation Product solubility: 1-Butylbiguanide hydrochloride is soluble in water, which can make isolation from aqueous reaction media challenging.Solvent selection: If performing the reaction in a solvent, consider using a higher boiling alcohol like butanol to facilitate precipitation upon cooling.[2] Evaporation and precipitation: After the reaction, concentrate the solution under reduced pressure and then induce precipitation by adding a less polar solvent like isopropanol or acetone.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 1-butylbiguanide hydrochloride?

A1: A widely used and effective method is the reaction of butylamine hydrochloride with dicyandiamide. This can be carried out either by direct fusion of the reactants at high temperatures (135-180°C) or by refluxing in a suitable solvent like water or a higher boiling alcohol.[1][4][5] The direct fusion method often provides good yields in a shorter reaction time.[4][5]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). You will need to develop a suitable solvent system that allows for the separation of the starting materials (butylamine hydrochloride and dicyandiamide) and the 1-butylbiguanide product.

Q3: What are the critical safety precautions to take during this synthesis?

A3: When working with high temperatures, especially during the direct fusion method, it is crucial to use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety goggles. The reaction should be performed in a well-ventilated fume hood. Handling of hydrochloric acid requires caution; always add acid to water, not the other way around.

Q4: Can other catalysts be used to improve the yield?

A4: Yes, copper(II) chloride (CuCl₂) has been used as a catalyst for the synthesis of N¹-butylbiguanide. In this method, the reaction is typically carried out by refluxing the reactants in water. The biguanide is initially formed as a copper complex, which is then decomposed to release the final product. However, this adds extra steps to the procedure.[1][4]

Q5: What is the mechanism of action of biguanides like 1-butylbiguanide?

A5: Biguanides primarily act by inhibiting Complex I of the mitochondrial respiratory chain. This leads to a decrease in cellular ATP levels and an increase in the AMP:ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK then phosphorylates downstream targets, leading to the inhibition of glucose production in the liver (gluconeogenesis) and increased glucose uptake in muscle tissues.[6]

Data Presentation: Impact of Reaction Conditions on Biguanide Synthesis Yield

The following table summarizes reported yields for the synthesis of 1-butylbiguanide (Buformin) and related biguanides under various reaction conditions. This data is compiled from multiple sources to provide a comparative overview.

Amine ReactantGuanylating AgentCatalyst/Solvent/MethodTemperature (°C)Time (h)Yield (%)Reference
ButylamineDicyandiamideCuCl₂ / Water (reflux)~100Not Specified47[1][4]
Cycloalkyl/Benzylamine HClDicyandiamideDirect Fusion180-200169-84[4][5]
Allylamine HClDicyandiamideDirect Fusion135-1654Moderate[1]
Arylamine HClDicyandiamideMicrowave / TMSCl / Acetonitrile1500.25up to 97[4]
Phenylamine HClDicyandiamideAqueous HCl (reflux)~1001284[2]

Experimental Protocols

High-Yield Synthesis of 1-Butylbiguanide Hydrochloride via Direct Fusion

This protocol is adapted from methods reported for the synthesis of cycloalkyl- and benzylbiguanides, which have shown high yields.[4][5]

Materials:

  • Butylamine hydrochloride

  • Dicyandiamide (Cyanoguanidine)

  • Ethanol

  • Activated Charcoal

Equipment:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Thermometer

  • Condenser

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, thoroughly mix equimolar amounts of dry butylamine hydrochloride and dicyandiamide.

  • Reaction: Heat the mixture in a heating mantle to 180-200°C with stirring. The mixture will melt and react. Maintain this temperature for 1 hour.

  • Cooling and Dissolution: After 1 hour, remove the flask from the heat and allow it to cool to room temperature. The solidified product will form. Add a minimal amount of hot ethanol to dissolve the crude product.

  • Decolorization: Add a small amount of activated charcoal to the hot ethanol solution and heat at reflux for 15 minutes to decolorize the solution.

  • Crystallization: Filter the hot solution through a fluted filter paper to remove the activated charcoal. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the 1-butylbiguanide hydrochloride.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the purified product in a vacuum oven.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_purification Purification Mix Reactants Mix Reactants Heat and Stir Heat and Stir Mix Reactants->Heat and Stir 180-200°C, 1h Cool to RT Cool to RT Heat and Stir->Cool to RT Dissolve in Hot Ethanol Dissolve in Hot Ethanol Cool to RT->Dissolve in Hot Ethanol Decolorize with Charcoal Decolorize with Charcoal Dissolve in Hot Ethanol->Decolorize with Charcoal Hot Filtration Hot Filtration Decolorize with Charcoal->Hot Filtration Crystallize Crystallize Hot Filtration->Crystallize Isolate and Dry Isolate and Dry Crystallize->Isolate and Dry Pure Product Pure Product Isolate and Dry->Pure Product

Caption: Workflow for the synthesis and purification of 1-butylbiguanide hydrochloride.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_reaction Check Reaction Conditions (Temp, Time, pH) start->check_reaction check_purity Check Reagent Purity start->check_purity optimize_conditions Optimize Conditions: Increase Temp/Time Adjust pH to ~2.6 check_reaction->optimize_conditions use_high_purity Use High-Purity Starting Materials check_purity->use_high_purity side_reactions Side Reactions (e.g., Melamine)? optimize_conditions->side_reactions use_high_purity->side_reactions control_temp Control Temperature (Avoid >200°C) side_reactions->control_temp Yes purify Purify by Recrystallization side_reactions->purify No control_temp->purify success Improved Yield purify->success

Caption: A logical guide to troubleshooting low yields in 1-butylbiguanide synthesis.

Biguanide Signaling Pathway

biguanide_pathway Biguanide Biguanide Mitochondria Mitochondria Biguanide->Mitochondria ComplexI Mitochondrial Complex I Mitochondria->ComplexI ATP ATP Production ComplexI->ATP AMP_ATP AMP:ATP Ratio ATP->AMP_ATP Decreased AMPK AMPK AMP_ATP->AMPK Increased Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake Muscle Glucose Uptake AMPK->Glucose_Uptake

Caption: The primary signaling pathway of biguanides, leading to reduced glucose levels.

References

Technical Support Center: Mitigating Off-Target Effects of Guanidine Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects with guanidine-containing compounds in cellular assays.

FAQs & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing specific troubleshooting steps and mitigation strategies.

Category 1: Unexpected Cytotoxicity or Anti-proliferative Effects

Question 1: My guanidine compound shows potent cytotoxicity, but I'm unsure if it's an on-target or off-target effect. How can I differentiate between the two?

Answer:

Distinguishing between on-target and off-target cytotoxicity is a critical step in validating your compound's mechanism of action. A multi-pronged approach is recommended:

  • Correlate Potency with On-Target Activity: Compare the cytotoxic IC50 of your compound with its IC50 or EC50 for the intended target. A significant discrepancy, where cytotoxicity occurs at much higher concentrations than required for target engagement, suggests an off-target effect.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique directly confirms target engagement in a cellular context. The principle is that ligand binding stabilizes a protein, increasing its melting temperature. A shift in the thermal stability of your target protein in the presence of your compound provides direct evidence of binding at concentrations where cytotoxicity is observed.

  • Use of a Structurally Unrelated Tool Compound: Employ a known inhibitor of the same target that is structurally different from your guanidine compound. If this alternative inhibitor does not produce the same cytotoxic phenotype, it strongly suggests that the observed effects of your compound are due to its unique off-target profile.

  • Rescue Experiments: If possible, overexpress the intended target in your cells. If the cytotoxicity is on-target, increased levels of the target protein may require higher concentrations of your compound to elicit the same effect. Conversely, if the effect is off-target, overexpression of the primary target is unlikely to alter the cytotoxic profile.

Question 2: I'm observing a high degree of cell death that doesn't seem to be apoptosis. What are other potential off-target mechanisms for guanidine compounds?

Answer:

Guanidine compounds are known to induce cell death through various mechanisms beyond apoptosis.[1] These can include:

  • Mitochondrial Dysfunction: Guanidine derivatives can inhibit mitochondrial respiration, leading to a decrease in cellular ATP production and a collapse of the mitochondrial membrane potential (ΔΨm).[2] This can trigger necrosis or other forms of non-apoptotic cell death.

  • Disruption of Cell Membrane Integrity: The cationic nature of the guanidine group can lead to electrostatic interactions with the negatively charged phospholipids of the cell membrane. This can disrupt membrane integrity, causing leakage of intracellular contents and leading to necrotic cell death.

  • Induction of Reactive Oxygen Species (ROS): Some guanidine compounds have been shown to induce the production of ROS, leading to oxidative stress and subsequent cellular damage and death.

  • DNA Damage: Certain guanidine-reactive agents can directly damage DNA, leading to cell cycle arrest and cell death.[3]

To investigate these possibilities, you can perform the following assays:

  • Mitochondrial Membrane Potential Assay: Use fluorescent dyes like TMRE or JC-1 to assess changes in ΔΨm.

  • Membrane Integrity Assay: Employ viability dyes such as Propidium Iodide (PI), which can only enter cells with compromised membranes.[4][5][6][7][8]

  • ROS Production Assay: Utilize fluorescent probes like DCFDA to measure intracellular ROS levels.

  • DNA Damage Assays: Techniques like the comet assay or staining for γH2AX can be used to detect DNA strand breaks.[9][10][11]

Question 3: My cytotoxicity assay results (e.g., MTT, LDH) are inconsistent or not dose-dependent. What could be the issue?

Answer:

Inconsistent results in cytotoxicity assays can stem from several factors, some of which are particularly relevant for guanidine compounds:

  • Compound Precipitation: Guanidine compounds, especially salts, can have limited solubility in cell culture media, leading to precipitation at higher concentrations. This can result in inaccurate dosing and high variability.

    • Troubleshooting:

      • Visually inspect your assay plates for any signs of precipitation.

      • Determine the solubility of your compound in the specific assay medium.

      • When diluting from a stock, add the medium to the compound slowly while vortexing.

  • Interference with Assay Reagents:

    • MTT Assay: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal of viability.[12] Conversely, interference with formazan crystal solubilization can lead to artificially low readings.

    • LDH Assay: Certain compounds can inhibit the LDH enzyme, leading to an underestimation of cytotoxicity.

    • Troubleshooting:

      • Run a cell-free control where you add your compound to the assay reagents to check for direct interference.

  • "Edge Effects" in Microplates: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell viability, leading to variability.

    • Troubleshooting:

      • Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.

  • Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability in any cell-based assay.

    • Troubleshooting:

      • Ensure a homogenous cell suspension before and during plating.

Category 2: Assay Interference

Question 4: I'm seeing a decrease in signal in my luciferase reporter assay. How can I determine if my guanidine compound is inhibiting the luciferase enzyme itself?

Answer:

Direct inhibition of the luciferase enzyme is a common cause of false-positive results in reporter gene assays.[10] Here's how you can troubleshoot this issue:

  • Cell-Free Luciferase Inhibition Assay: This is the most direct way to test for enzyme inhibition.

    • Protocol: In a cell-free system, combine recombinant luciferase enzyme, its substrate (luciferin), and your guanidine compound at various concentrations. If your compound directly inhibits the enzyme, you will observe a dose-dependent decrease in luminescence.

  • Use a Different Reporter System: If possible, validate your findings using an alternative reporter system that is not based on luciferase, such as a fluorescent protein (e.g., GFP, mCherry) or a secreted enzyme (e.g., SEAP).

  • Promoter and Reporter Control Plasmids:

    • Transfect cells with a control plasmid expressing luciferase under a strong constitutive promoter (e.g., CMV). If your compound reduces the signal from this construct, it is likely acting on the luciferase enzyme or the transcription/translation machinery in a general manner, rather than your specific promoter of interest.

  • Consider the Luciferase Variant: Some luciferase variants, like Promega's ONE-Glo™ system, are engineered to be more resistant to inhibition by small molecules.[8][13][14][15]

Question 5: My cationic guanidine compound seems to be causing non-specific binding in my assays. What strategies can I use to mitigate this?

Answer:

The positive charge of guanidinium groups at physiological pH can lead to non-specific binding to negatively charged surfaces, such as plasticware, proteins, and cell membranes.[16][17][18][19] This can lead to high background signals and reduced assay sensitivity. Here are some strategies to reduce non-specific binding:

  • Adjust Buffer Conditions:

    • Increase Salt Concentration: Higher ionic strength buffers (e.g., by increasing NaCl concentration) can help to shield electrostatic interactions and reduce non-specific binding.[18]

    • Modify pH: Altering the pH of the assay buffer can change the charge of both your compound and the interacting surfaces, potentially reducing non-specific interactions.

  • Use Blocking Agents:

    • Bovine Serum Albumin (BSA): Adding BSA to your assay buffer can help to block non-specific binding sites on proteins and other surfaces.[16][18]

    • Detergents: Low concentrations of non-ionic detergents, such as Tween-20, can help to disrupt hydrophobic interactions that may contribute to non-specific binding.[17][18]

  • Optimize Assay Plates: Consider using low-binding microplates, which have a modified surface to reduce the adsorption of molecules.

  • Include a Competition Control: In binding assays, include a high concentration of an unlabeled version of your compound to saturate specific binding sites. The remaining signal will represent non-specific binding.

Quantitative Data on Off-Target Effects

The following tables provide a summary of reported IC50 values for various guanidine compounds, highlighting both on-target and potential off-target activities. Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Selected Guanidine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Guanidine-Chalcone Hybrid (6f)U-937 (Leukemia)1.6 ± 0.6[15]
Guanidine-Chalcone Hybrid (6f)HL-60 (Leukemia)2.2 ± 0.8[15]
Guanidine-Chalcone Hybrid (6f)MOLT-3 (Leukemia)1.5 - 3.3[15]
Guanidine-Chalcone Hybrid (6f)SK-MEL-1 (Melanoma)< 10[15]
N-phenylguanidine-Chalcone (6i)U-937 (Leukemia)< 10[15]
ADS1017MDA-MB-231 (Breast)19.86[15]
ADS1017MCF-7 (Breast)38.97[15]

Table 2: Comparative Kinase Inhibitor Selectivity

Kinase InhibitorPrimary Target(s)Number of Off-Targets (Kd < 3 µM)Selectivity Score (S10)
Guanidine-containing examples would be populated here if available in the literature.
LapatinibEGFR, ERBB220.01
GefitinibEGFR10.005
ErlotinibEGFR10.005
SunitinibVEGFRs, PDGFRs, KIT360.29
SorafenibVEGFRs, PDGFRs, RAFs290.21

Data in Table 2 is illustrative of how such data would be presented and is based on general kinase inhibitor selectivity data. Specific data for guanidine-containing kinase inhibitors would require targeted literature searches.

Experimental Protocols

This section provides detailed methodologies for key experiments to identify and characterize off-target effects of guanidine compounds.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of a guanidine compound to its intended target protein in intact cells.

Principle: Ligand binding increases the thermal stability of a protein. This change in thermal stability is measured by heating cell lysates treated with the compound to various temperatures and quantifying the amount of soluble protein remaining.

Workflow Diagram:

CETSA_Workflow A 1. Cell Culture & Treatment Treat cells with guanidine compound or vehicle. B 2. Heating Heat cell aliquots across a temperature gradient. A->B Incubate C 3. Cell Lysis Lyse cells to release soluble proteins. B->C Freeze-thaw D 4. Separation Centrifuge to pellet aggregated proteins. C->D High-speed centrifugation E 5. Quantification Analyze soluble protein fraction by Western Blot or other methods. D->E Collect supernatant F 6. Data Analysis Plot protein levels vs. temperature to generate melting curves. E->F Quantify band intensity MMP_Workflow A 1. Cell Seeding & Treatment Plate cells and treat with guanidine compound. B 2. Dye Loading Incubate cells with TMRE or another suitable dye. A->B Incubate C 3. Analysis Measure fluorescence by microscopy or flow cytometry. B->C Wash (optional) D 4. Data Interpretation Compare fluorescence intensity of treated vs. control cells. C->D Quantify signal Luciferase_Inhibition_Workflow A 1. Reagent Preparation Prepare assay buffer, luciferase enzyme, and luciferin substrate. B 2. Compound Addition Add guanidine compound at various concentrations to assay wells. A->B Dispense C 3. Enzyme & Substrate Addition Add luciferase and luciferin to initiate the reaction. B->C Incubate D 4. Luminescence Measurement Measure the light output using a luminometer. C->D Immediate read E 5. Data Analysis Plot luminescence vs. compound concentration to determine IC50. D->E Calculate inhibition Off_Target_Decision_Tree Start Unexpected Cellular Phenotype Observed Q1 Is phenotype observed at concentrations consistent with on-target IC50/EC50? Start->Q1 OnTarget Likely On-Target Effect Q1->OnTarget  Yes OffTarget Suspected Off-Target Effect Q1->OffTarget No   Validate Validate with structurally dissimilar tool compound OnTarget->Validate CETSA Confirm target engagement with CETSA OffTarget->CETSA CETSA->OnTarget Engagement confirmed Deconvolution Initiate Off-Target Deconvolution Studies CETSA->Deconvolution No engagement Mitigation_Strategies Problem Assay Interference / Non-Specific Binding Electrostatic Electrostatic Interactions (Cationic Guanidine) Problem->Electrostatic Hydrophobic Hydrophobic Interactions Problem->Hydrophobic AssayReagent Direct Assay Component Interference Problem->AssayReagent Mitigation1 Increase Salt Concentration (e.g., NaCl) Electrostatic->Mitigation1 Mitigation2 Add Blocking Agent (e.g., BSA) Electrostatic->Mitigation2 Mitigation3 Add Non-ionic Detergent (e.g., Tween-20) Hydrophobic->Mitigation3 Mitigation4 Use Low-Binding Plates Hydrophobic->Mitigation4 Mitigation5 Run Cell-Free Counter-Assay AssayReagent->Mitigation5

References

Technical Support Center: Experimental Cytotoxicity of 1-butyl-3-(diaminomethylidene)guanidine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My experiment with 1-butyl-3-(diaminomethylidene)guanidine shows high cytotoxicity. What are the initial troubleshooting steps?

A1: First, confirm that the observed cytotoxicity is a true biological effect and not an artifact. Systematically check the following:

  • Concentration Verification: Double-check all calculations for stock solutions and final dilutions.

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is at a non-toxic level for your specific cell line (typically ≤0.5%, ideally ≤0.1%).[1]

  • Compound Stability and Solubility: Verify that the compound is stable and soluble in your culture medium for the duration of the experiment. Precipitated compound can cause physical stress to cells, and degradation products may have different toxicities.[2]

  • Assay Interference: Some compounds can interfere with assay reagents (e.g., reducing MTT reagent, having inherent fluorescence). Run a cell-free control with your compound and the assay reagents to check for interference.[2]

Q2: How can I determine if 1-butyl-3-(diaminomethylidene)guanidine is cytotoxic (kills cells) or cytostatic (inhibits proliferation)?

A2: It is crucial to distinguish between cell death and growth inhibition. A decrease in metabolic activity measured by assays like MTT can indicate either. To differentiate:

  • Cell Counting: A cytostatic effect will result in a stable cell count over time, whereas a cytotoxic effect will lead to a decrease in the total number of viable cells compared to the initial seeding density.[1]

  • Apoptosis vs. Necrosis Assays: Utilize assays that identify specific modes of cell death. For example, co-staining with Annexin V and Propidium Iodide (PI) and subsequent analysis by flow cytometry can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Q3: What are the likely mechanisms of cytotoxicity for a guanidinium-containing compound like this?

A3: Guanidine-containing compounds can induce cytotoxicity through several mechanisms:

  • Membrane Disruption: The positively charged guanidinium group can interact with and disrupt the negatively charged phosphate groups of the cell membrane phospholipids, leading to a loss of membrane integrity.[4][5]

  • Apoptosis Induction: Many guanidine derivatives are known to induce programmed cell death (apoptosis).[6] This can occur through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspase-9 and caspase-3.

  • Cell Cycle Arrest: Some guanidine compounds can halt the cell cycle at specific checkpoints, such as G2/M, preventing cell division.[7]

  • DNA Interaction: The guanidinium moiety can also interact with the minor groove of DNA, potentially interfering with replication and transcription.[8]

Q4: My cytotoxicity results are inconsistent between experiments. What should I check?

A4: Inconsistency is a common issue in cell-based assays. Key factors to standardize include:

  • Cell Passage Number: Use cells at a consistent and low passage number, as primary cells and even continuous cell lines can change their characteristics over time.[1]

  • Seeding Density: Ensure a uniform cell seeding density across all wells and experiments. Over- or under-confluent cells can respond differently to toxic compounds.[9]

  • Incubation Times: Precisely control the duration of compound exposure and incubation with assay reagents.[10]

  • Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data.[1]

Troubleshooting Guide

This guide provides potential strategies to mitigate the cytotoxic effects of 1-butyl-3-(diaminomethylidene)guanidine in your experiments.

Problem Potential Cause Suggested Solution
High cytotoxicity even at low concentrations Intrinsic toxicity of the compound- Perform a broad dose-response curve (e.g., logarithmic dilutions) to accurately determine the IC50 value.[1]- Reduce the incubation time to see if the desired biological effect can be achieved before significant cell death occurs.[1]- If oxidative stress is a suspected mechanism, consider co-treatment with an antioxidant like N-acetylcysteine.[2]
Compound precipitates in culture medium Poor aqueous solubility- Visually inspect the wells for precipitation after adding the compound.- Test the compound's solubility in the culture medium beforehand.- Use a lower, soluble concentration range or explore alternative formulation strategies (e.g., use of a different solvent, though solvent toxicity must be controlled).[2]
Cell death observed only in specific cell lines Cell line-specific sensitivity- Investigate the expression of the putative drug target in different cell lines.- Compare the metabolic activity and proliferation rates of the cell lines, as faster-dividing cells can be more sensitive to cytotoxic agents.
Variable results within the same plate Inconsistent cell seeding or pipetting errors- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consider using a repeat pipette for adding reagents to minimize variability.[11]

Quantitative Data on Related Guanidine Compounds

The following table summarizes the cytotoxic activity (IC50 values) of various guanidine derivatives in different human cell lines to provide a general reference for potential potency.

CompoundCell LineAssayIC50 Value
Dodecylguanidine hydrochloride (DGH)A549 (Lung Carcinoma)WST0.39 µg/mL
Poly-guanidine conjugate (GuaDex)DAOY (Medulloblastoma)FMCA223.4 nM
Poly-guanidine conjugate (GuaDex)MB-LU-181 (Medulloblastoma)FMCA284.8 nM
Batzelladine OPC3 (Prostate Cancer)Not Specified~5 µM
Batzelladine PPC3 (Prostate Cancer)Not Specified~5 µM

Data are representative of published findings for related compounds and should not be considered predictive for 1-butyl-3-(diaminomethylidene)guanidine.[4][7][12]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of 1-butyl-3-(diaminomethylidene)guanidine in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay measures the release of the cytosolic enzyme LDH into the culture medium, an indicator of compromised cell membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to a new 96-well plate and add the kit's reaction mixture (containing substrate and cofactor) according to the manufacturer's instructions.

  • Data Acquisition: Incubate as recommended and then measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Analysis: Determine the amount of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (like Trypsin-EDTA). Combine all cells and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[3]

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (lower left): Viable cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Mechanism cluster_2 Phase 3: Mitigation (If Needed) start Prepare Compound Stock (e.g., 10 mM in DMSO) dose_response Broad Dose-Response (e.g., 0.01 to 100 µM) start->dose_response viability_assay Cell Viability Assay (e.g., MTT, MTS) dose_response->viability_assay calc_ic50 Calculate IC50 viability_assay->calc_ic50 is_toxic Is Compound Cytotoxic (IC50 in desired range)? calc_ic50->is_toxic membrane_assay Membrane Integrity Assay (e.g., LDH, PI uptake) is_toxic->membrane_assay Yes is_too_toxic Is Toxicity Undesired? is_toxic->is_too_toxic Yes end_no_tox Compound is not cytotoxic at tested concentrations is_toxic->end_no_tox No apoptosis_assay Apoptosis Assay (Annexin V, Caspase Activity) membrane_assay->apoptosis_assay cell_cycle Cell Cycle Analysis apoptosis_assay->cell_cycle mechanism Elucidate Mechanism of Action cell_cycle->mechanism optimize_time Optimize Exposure Time is_too_toxic->optimize_time Yes end_desired_tox Toxicity is the desired outcome is_too_toxic->end_desired_tox No optimize_dose Refine Dose Range optimize_time->optimize_dose formulation Consider Formulation Changes optimize_dose->formulation mitigated Optimized Protocol formulation->mitigated

Caption: Experimental workflow for assessing compound cytotoxicity.

apoptosis_pathway cluster_mito Mitochondrion cluster_cyto cluster_nucleus compound Guanidinium Compound (Stress Signal) bax Bax/Bak Activation compound->bax bcl2 Bcl-2/Bcl-xL Inhibition compound->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->bax apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Activated Caspase-9 apoptosome->cas9 Cleavage pro_cas9 Pro-Caspase-9 pro_cas9->apoptosome pro_cas3 Pro-Caspase-3 cas9->pro_cas3 Cleavage cas3 Activated Caspase-3 pro_cas3->cas3 parp PARP cas3->parp Cleavage dna DNA cas3->dna Fragmentation parp_cleavage PARP Cleavage parp->parp_cleavage dna_frag DNA Fragmentation dna->dna_frag apoptosis Apoptosis parp_cleavage->apoptosis dna_frag->apoptosis

Caption: Generalized intrinsic apoptosis signaling pathway.

References

Technical Support Center: Protocol Refinement for Guanidine-Based Protein Unfolding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their guanidine-based protein unfolding experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Suggested Solution
Protein precipitates upon adding guanidine solution. The denaturant concentration is too high initially, causing aggregation before complete unfolding.[1]Add the guanidine hydrochloride (GdnHCl) or guanidine thiocyanate (GTC) solution slowly while gently mixing. You can also prepare individual samples with the final denaturant concentration rather than titrating a single sample.
The protein has low solubility in the buffer system.Optimize the buffer pH and ionic strength. Consider including additives like arginine or reducing agents if disulfide bonds are present.
The protein is prone to aggregation in a partially folded state, which can be induced at low denaturant concentrations.[2]Minimize the time the protein spends at intermediate denaturant concentrations where it might be prone to aggregation. Rapidly mix the protein into the final denaturant concentration.
Noisy baseline in spectroscopic readings (Fluorescence or CD). Insufficient equilibration time after adding the denaturant.Determine the optimal incubation time empirically for your protein. This can range from minutes to several hours.[3][4]
Presence of air bubbles or dust in the cuvette.Degas your solutions and ensure the cuvette is clean and free of particulates before measurement.
Low protein concentration.Increase the protein concentration, ensuring it does not lead to aggregation. Typical concentrations are in the µg/mL to mg/mL range.[3]
The unfolding transition is not observed or is incomplete. The denaturant concentration range is not wide enough.For GdnHCl, a typical range is 0 to 6 M, and for highly stable proteins, it might be necessary to go up to 8 M.[5][6]
The protein is highly stable and resistant to the chosen denaturant.Consider using a stronger denaturant like guanidine thiocyanate, which is more potent than GdnHCl.[7] Alternatively, combine chemical denaturation with thermal denaturation.
The unfolding curve does not fit a simple two-state model. The unfolding process involves stable intermediates (three-state or multi-state unfolding).[8][9]Use multiple spectroscopic probes (e.g., fluorescence and circular dichroism) to monitor different aspects of the protein structure.[4][10] The data may need to be fit to a more complex model that accounts for intermediates.[11]
The unfolding process is not at equilibrium.Increase the incubation time at each denaturant concentration to ensure the reaction has reached equilibrium before measurement.[4]
The unfolding is irreversible.Check for reversibility by diluting the denatured protein back into a buffer without denaturant and measuring the refolding. If irreversible, the thermodynamic parameters derived from the unfolding curve may not be valid.[12]
Fluorescence intensity decreases at low guanidine concentrations. Some proteins exhibit initial compaction or structural gain at low denaturant concentrations before unfolding at higher concentrations.[13] This can be due to the ionic nature of GdnHCl stabilizing certain interactions.This is a real phenomenon for some proteins. Document the observation and consider if it provides insights into the protein's folding landscape. Ensure this is not due to aggregation by performing dynamic light scattering (DLS) experiments.

Frequently Asked Questions (FAQs)

1. What is the difference between guanidine hydrochloride (GdnHCl) and guanidine thiocyanate (GTC)?

Both are potent chaotropic agents that disrupt the non-covalent interactions stabilizing protein structure.[12] However, GTC is generally considered a stronger denaturant than GdnHCl.[7] GTC is often used in RNA isolation due to its potent RNase inhibiting activity, while GdnHCl is more commonly used for protein unfolding and refolding studies.

2. How do I prepare a high-concentration stock solution of GdnHCl?

To prepare an 8 M GdnHCl solution, you will likely need to heat the solution to around 35-40°C to fully dissolve the salt.[5][14][15] The maximum solubility at room temperature is approximately 6 M.[5][15] Always filter the stock solution after preparation to remove any insoluble matter.

3. How do I accurately determine the concentration of my guanidine stock solution?

The most accurate method is to measure the refractive index of the solution. This is more reliable than relying on the weight of the solute, as guanidine salts can be hygroscopic.

4. How important is pH control in my experiments?

Maintaining a constant pH across all your samples is critical, as protein stability is highly pH-dependent. The addition of high concentrations of GdnHCl can alter the pH of your buffer. It is recommended to prepare your GdnHCl stock solution in the same buffer as your protein and to re-adjust the pH of the final stock solution if necessary.[14]

5. How long should I incubate my protein with the denaturant before taking measurements?

The equilibration time can vary significantly between proteins. It is essential to determine this empirically by monitoring the spectroscopic signal over time at a denaturant concentration within the transition region until the signal no longer changes.[3][4] Incubation times can range from minutes to several hours.[11]

Experimental Protocols

Protocol 1: Guanidine-Induced Unfolding Monitored by Intrinsic Tryptophan Fluorescence

This protocol describes how to monitor changes in the tertiary structure of a protein by observing its intrinsic tryptophan fluorescence.

Materials:

  • Purified protein of interest

  • Guanidine hydrochloride (GdnHCl) or Guanidine Thiocyanate (GTC)

  • Buffer solution (e.g., phosphate or Tris) at the desired pH

  • Spectrofluorometer

Procedure:

  • Prepare a concentrated stock solution of the denaturant (e.g., 8 M GdnHCl) in the desired buffer. Accurately determine its concentration by measuring the refractive index.

  • Prepare a series of solutions with increasing concentrations of the denaturant by diluting the stock solution with the buffer. For a typical experiment, you might prepare 20-30 samples with GdnHCl concentrations ranging from 0 to 6 M in small increments (e.g., 0.2 M).

  • Add a fixed amount of the protein to each denaturant solution. The final protein concentration will depend on the sensitivity of the spectrofluorometer and the quantum yield of your protein, but is typically in the µg/mL range.[3]

  • Equilibrate the samples at a constant temperature for a sufficient time to allow the unfolding reaction to reach equilibrium. This time should be determined empirically.[3]

  • Set the spectrofluorometer to excite the samples at 295 nm to selectively excite tryptophan residues and minimize excitation of tyrosine.

  • Record the emission spectrum from approximately 310 nm to 400 nm.

  • Plot the fluorescence intensity at the emission maximum (λmax) or the λmax itself as a function of the denaturant concentration. The resulting sigmoidal curve can be analyzed to determine thermodynamic parameters.

Protocol 2: Guanidine-Induced Unfolding Monitored by Circular Dichroism (CD) Spectroscopy

This protocol describes how to monitor changes in the secondary structure of a protein using far-UV circular dichroism.

Materials:

  • Purified protein of interest

  • Guanidine hydrochloride (GdnHCl) or Guanidine Thiocyanate (GTC)

  • Buffer solution (e.g., phosphate) at the desired pH. Avoid buffers with high absorbance in the far-UV region like Tris.

  • Circular Dichroism (CD) Spectropolarimeter

Procedure:

  • Prepare denaturant stock and sample solutions as described in Protocol 1. The final protein concentration for far-UV CD is typically in the range of 0.1-0.5 mg/mL.[16]

  • Equilibrate the samples at a constant temperature.

  • Record the far-UV CD spectrum of each sample from approximately 250 nm to 200 nm.

  • For each spectrum, subtract the spectrum of the corresponding buffer containing the same concentration of denaturant.

  • Plot the CD signal (mdeg) at a wavelength sensitive to secondary structure changes (e.g., 222 nm for α-helical proteins) as a function of the denaturant concentration. [16] The resulting data will form a sigmoidal curve that can be analyzed.

Data Presentation

The following tables summarize key quantitative data for planning and executing your experiments.

Table 1: Typical Experimental Parameters for Guanidine-Based Unfolding

ParameterGuanidine Hydrochloride (GdnHCl)Guanidine Thiocyanate (GTC)Notes
Typical Concentration Range 0 - 6 M (up to 8 M for stable proteins)[5][6]0 - 4 MGTC is a stronger denaturant.
Stock Solution Preparation Max solubility at RT is ~6 M; heating to ~35-40°C required for 8 M.[5][15]Soluble in water.Always filter stock solutions.
Typical Protein Concentration (Fluorescence) 5 - 50 µg/mL5 - 50 µg/mLDependent on protein's quantum yield.
Typical Protein Concentration (CD) 0.1 - 0.5 mg/mL[16]0.1 - 0.5 mg/mLHigher concentration needed for sufficient signal.
Equilibration Time Minutes to hoursMinutes to hoursMust be determined empirically for each protein.[3][4]

Table 2: Spectroscopic Parameters for Monitoring Protein Unfolding

Spectroscopic MethodExcitation Wavelength (nm)Emission Wavelength Range (nm)Monitored SignalStructural Information
Intrinsic Tryptophan Fluorescence 295310 - 400Intensity at λmax or shift in λmaxTertiary Structure
Far-UV Circular Dichroism N/A200 - 250Ellipticity at 222 nm (α-helix) or 218 nm (β-sheet)[9]Secondary Structure

Visualizations

The following diagrams illustrate key workflows and relationships in guanidine-based protein unfolding studies.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Denaturant Stock Solution (e.g., 8M GdnHCl) prep_series Create Denaturant Concentration Series prep_stock->prep_series add_protein Add Protein to Each Concentration prep_series->add_protein equilibrate Equilibrate Samples add_protein->equilibrate fluorescence Fluorescence Spectroscopy (Tertiary Structure) equilibrate->fluorescence Measure cd Circular Dichroism (Secondary Structure) equilibrate->cd Measure plot_data Plot Signal vs. [Denaturant] fluorescence->plot_data cd->plot_data fit_model Fit Data to Unfolding Model (e.g., Two-State) plot_data->fit_model calc_params Calculate Thermodynamic Parameters (ΔG, Cm) fit_model->calc_params

Figure 1: Experimental workflow for protein unfolding studies.

logical_relationships cluster_inputs Experimental Inputs cluster_process Unfolding Process cluster_outputs Observable Outputs protein_stability Inherent Protein Stability unfolding_equilibrium Folding-Unfolding Equilibrium protein_stability->unfolding_equilibrium denaturant_conc [Denaturant] denaturant_conc->unfolding_equilibrium temperature Temperature temperature->unfolding_equilibrium pH pH pH->unfolding_equilibrium spectroscopic_signal Spectroscopic Signal unfolding_equilibrium->spectroscopic_signal unfolding_curve Unfolding Curve (Sigmoidal) spectroscopic_signal->unfolding_curve thermo_params Thermodynamic Parameters (ΔG, Cm) unfolding_curve->thermo_params

Figure 2: Logical relationships in protein unfolding experiments.

References

Technical Support Center: Isolating RNA with Guanidine-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of guanidine-based reagents for RNA isolation.

Frequently Asked Questions (FAQs)

Q1: What is the role of guanidine thiocyanate in RNA isolation?

Guanidine thiocyanate is a powerful chaotropic salt that serves two primary functions in RNA extraction[1][2]. First, it is a potent protein denaturant that effectively inactivates ribonucleases (RNases), which are ubiquitous enzymes that rapidly degrade RNA[1][2][3]. By immediately denaturing these enzymes upon cell lysis, guanidine thiocyanate helps to preserve the integrity of the RNA sample[2]. Second, it disrupts cellular structures and denatures proteins, facilitating the release of RNA into the lysate[1][4].

Q2: Why is the pH of the phenol solution critical in the guanidine thiocyanate-phenol-chloroform method?

The pH of the phenol solution is a critical factor for the differential separation of RNA and DNA[5][6]. In an acidic environment (pH < 7.0), DNA is denatured and will partition into the organic phase and the interphase, while RNA remains in the upper aqueous phase[3][6]. If the phenol solution is at a neutral or alkaline pH (pH ≥ 7.0), both DNA and RNA will be present in the aqueous phase, leading to significant DNA contamination of the RNA sample[6].

Q3: What are the expected yields of total RNA from different sample types?

The yield of total RNA can vary significantly depending on the cell or tissue type[3][7]. The following table provides a general guide to expected yields.

Sample TypeStarting MaterialExpected RNA YieldReference
Cultured Epithelial Cells1 x 10⁷ cells100 - 120 µg[3]
Cultured Fibroblasts/Lymphocytes1 x 10⁷ cells5 - 80 µg[3]
Liver Tissue100 mgup to 800 µg[3]
Muscle Tissue100 mg100 - 150 µg[3]
Mouse Cerebral CortexNot specified~1.96 µg[7]
Solid Tumor Tissue50 - 70 mg>0.5 µg (highly variable)[7]
Adipose TissueNot specifiedLower yield due to high lipid content[7]
Fibrous Tissues (Heart, Skeletal Muscle)Not specifiedLow yield due to low cell density[7]

Q4: Can I store my tissue samples before RNA extraction?

For optimal RNA quality, it is best to process fresh tissue immediately. If this is not possible, tissue should be snap-frozen in liquid nitrogen and stored at -80°C[3][5]. It is crucial not to let the tissue thaw before homogenization in the guanidine-based lysis buffer[3][5]. Alternatively, tissues can be stored in an RNA stabilization reagent like RNAlater at -20°C[5].

Troubleshooting Guide

This section addresses common problems encountered during RNA isolation using guanidine-based reagents.

Problem 1: Low RNA Yield

Possible Cause Recommended Solution
Incomplete Sample Lysis and Homogenization [7]Ensure thorough disruption of cells or tissues. For tough or fibrous tissues, mechanical homogenization (e.g., with a rotor-stator homogenizer or bead beater) is critical.[5][7] For frozen tissues, pulverize them in liquid nitrogen before adding the lysis buffer.[3][7]
Incorrect Amount of Starting Material [7]Using too much tissue or too many cells can overload the lysis reagent, leading to incomplete lysis. Conversely, too little starting material will naturally result in a low yield. Refer to the expected yields table and your protocol's recommendations.
RNA Degradation Work quickly and keep samples cold when not in lysis buffer. Use RNase-free reagents and equipment.[7] Consider adding β-mercaptoethanol (BME) to the lysis buffer to further inhibit RNases.[5]
Inefficient RNA Precipitation [7]After adding isopropanol, incubate at -20°C for at least an hour or overnight to maximize RNA recovery.[1][7] For very low RNA concentrations, consider using a co-precipitant like glycogen.[4][7]
Loss of RNA Pellet The RNA pellet can be difficult to see, especially with low yields. After centrifugation, carefully aspirate the supernatant instead of decanting to avoid losing the pellet.[4][7]

Problem 2: RNA Degradation (smeared bands on a gel)

Possible Cause Recommended Solution
RNase Contamination [3]Use certified RNase-free tubes, tips, and reagents. Treat all solutions with DEPC (diethylpyrocarbonate) where appropriate.[3] Always wear clean gloves.
Improper Sample Handling [3]Process or freeze tissues immediately after collection.[3][5] Do not allow frozen samples to thaw before they are in the lysis buffer.[5]
Over-homogenization Excessive homogenization can generate heat, leading to RNA degradation.[7] Homogenize in short bursts on ice to keep the sample cool.[5]

Problem 3: Genomic DNA Contamination

Possible Cause Recommended Solution
Incorrect Lysis Buffer to Sample Ratio Using too much starting material for the volume of lysis buffer can lead to incomplete denaturation of proteins and carryover of DNA.[3]
Contamination of Aqueous Phase When transferring the upper aqueous phase after chloroform addition, be careful not to disturb the interphase, which contains DNA.[3][7] It is better to leave a small amount of the aqueous phase behind than to risk contamination.
Improper Phase Separation Ensure thorough mixing after adding chloroform to create a milky emulsion, which is necessary for proper phase separation upon centrifugation.[4][6]
Inefficient DNA Shearing Insufficient homogenization may not adequately shear the genomic DNA, leading to its carryover into the aqueous phase.[5]
Incorrect Phenol pH As mentioned in the FAQs, the phenol solution must be acidic to retain DNA in the organic phase and interphase.[5][6]
DNase Treatment For applications that are highly sensitive to DNA contamination (e.g., RT-qPCR), a DNase treatment of the purified RNA is recommended.[5]

Problem 4: Low A260/A280 and A260/A230 Ratios

Ratio Indication Recommended Solution
Low A260/A280 Ratio (<1.8) Protein or phenol contamination.[7]Be careful not to transfer any of the interphase or organic phase with the aqueous phase. An additional chloroform extraction step can help remove residual phenol.[7] Ensure the RNA pellet is not completely dry before the ethanol wash, as this can make proteins less soluble and harder to remove.
Low A260/A230 Ratio (<1.8) Contamination with guanidine thiocyanate salts, carbohydrates, or phenol.[7]Ensure the RNA pellet is properly washed with 75% ethanol to remove residual salts.[5] An additional ethanol wash may be necessary.[7] Make sure all the ethanol is removed before resuspending the RNA pellet, as residual ethanol can also affect this ratio.

Experimental Protocols

Protocol: Total RNA Isolation using Guanidine Thiocyanate-Phenol-Chloroform

This protocol is a standard method for isolating total RNA from cells or tissues.

Materials:

  • Guanidine thiocyanate-based lysis reagent (e.g., TRIzol)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with RNase-free water)

  • RNase-free water or 0.5% SDS

  • RNase-free microcentrifuge tubes

  • Homogenizer (for tissues)

Procedure:

  • Homogenization:

    • Tissues: Homogenize 50-100 mg of tissue in 1 mL of the guanidine thiocyanate-based lysis reagent.[7] For tough tissues, grind to a powder in liquid nitrogen first.

    • Cultured Cells: For cells grown in a monolayer, lyse the cells directly in the culture dish by adding 1 mL of lysis reagent per 10⁷ cells and passing the cell lysate several times through a pipette. For suspension cells, pellet the cells and lyse in 1 mL of lysis reagent per 10⁷ cells.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of lysis reagent.[7]

    • Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.[7]

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, organic phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube without disturbing the interphase.[7]

    • Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of lysis reagent used in the initial homogenization.

    • Incubate samples at room temperature for 10 minutes or at -20°C for at least 1 hour.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[7]

  • RNA Wash:

    • Remove the supernatant.

    • Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of lysis reagent used initially.

    • Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension:

    • Briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.

    • Dissolve the RNA in RNase-free water or 0.5% SDS by passing the solution a few times through a pipette tip and incubating for 10-15 minutes at 55-60°C.[3]

Visualizations

RNA_Isolation_Workflow Start Tissue or Cell Sample Homogenization Homogenize in Guanidine-based Lysis Buffer Start->Homogenization Phase_Separation Add Chloroform & Mix Vigorously Homogenization->Phase_Separation Centrifugation1 Centrifuge to Separate Phases Phase_Separation->Centrifugation1 Aqueous_Phase Collect Upper Aqueous Phase (contains RNA) Centrifugation1->Aqueous_Phase Upper Phase Centrifugation1->Interphase_Organic Interphase & Organic Phase (discard) Precipitation Add Isopropanol to Precipitate RNA Aqueous_Phase->Precipitation Centrifugation2 Centrifuge to Pellet RNA Precipitation->Centrifugation2 Wash Wash Pellet with 75% Ethanol Centrifugation2->Wash Dry Air-dry Pellet Wash->Dry Resuspend Resuspend in RNase-free Water Dry->Resuspend End Purified RNA Resuspend->End

Caption: Workflow for RNA isolation using a guanidine-based reagent.

Troubleshooting_Tree Start Problem with RNA Isolation Low_Yield Low RNA Yield? Start->Low_Yield Degradation RNA Degraded? Low_Yield->Degradation No Sol_Yield Improve Lysis/Homogenization Optimize Starting Amount Improve Precipitation Low_Yield->Sol_Yield Yes DNA_Contamination gDNA Contamination? Degradation->DNA_Contamination No Sol_Degradation Use RNase-free Technique Work Quickly & Keep Cold Avoid Over-homogenization Degradation->Sol_Degradation Yes Low_Purity Low A260/280 or A260/230? DNA_Contamination->Low_Purity No Sol_DNA Careful Aqueous Phase Transfer Ensure Acidic Phenol pH Perform DNase Treatment DNA_Contamination->Sol_DNA Yes Sol_Purity Careful Phase Transfer Proper Ethanol Wash Avoid Over-drying Pellet Low_Purity->Sol_Purity Yes Success High Quality RNA Low_Purity->Success No

Caption: Troubleshooting decision tree for RNA isolation.

References

How to remove guanidine hydrochloride from a protein sample after denaturation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for removing guanidine hydrochloride (GuHCl) from protein samples following denaturation.

Comparison of Guanidine Hydrochloride Removal Methods

Choosing the optimal method for removing GuHCl depends on factors such as the specific protein, downstream application, required purity, and sample volume. The following table summarizes the most common techniques with their respective advantages and disadvantages.

MethodPrincipleTypical Protein RecoverySpeedThroughputKey AdvantagesKey Disadvantages
Dialysis Diffusion-based buffer exchange across a semi-permeable membrane.58% (soluble protein)[1]Slow (hours to days)Low to MediumGentle; allows for gradual removal of denaturant, which can aid in protein refolding.Time-consuming; risk of protein precipitation on the membrane; potential for sample dilution.[2]
Ethanol Precipitation Differential solubility of proteins and GuHCl in ethanol.>94%[3]Fast (can be <1 hour)[3]HighRapid and efficient; can be applied to many samples simultaneously.[3]Risk of irreversible protein aggregation; pellet can be difficult to resolubilize.
Size Exclusion Chromatography (SEC) / Buffer Exchange Separation of molecules based on size.High (generally >90%)Fast (minutes per sample)Medium to High (with automated systems)Rapid buffer exchange; can also remove other small molecule contaminants.[4]Potential for sample dilution; requires specialized columns and equipment.
On-Column Refolding Protein is bound to a chromatography resin, and the denaturant is washed away, allowing for refolding while immobilized.Variable (protein-dependent)MediumLow to MediumCombines purification and refolding into a single step; can minimize aggregation by isolating protein molecules on the resin.[5]Highly protein-dependent; requires optimization of refolding conditions on the column.

Experimental Protocols

Dialysis for Guanidine Hydrochloride Removal

This protocol is designed for the gradual removal of GuHCl to promote proper protein refolding.

Materials:

  • Protein sample in GuHCl buffer

  • Refolding buffer (e.g., Tris-HCl, PBS with appropriate additives)

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare the Dialysis Tubing/Cassette: Wet the dialysis membrane in the refolding buffer.

  • Load the Sample: Carefully load the protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Dialysis:

    • Place the sealed dialysis bag/cassette in a beaker with a large volume of cold refolding buffer (at least 100 times the sample volume).

    • Place the beaker on a stir plate and stir gently at 4°C.

    • For gradual removal, a stepwise dialysis can be performed by decreasing the concentration of GuHCl in the dialysis buffer over several steps (e.g., 4M, 2M, 1M, 0.5M, then final refolding buffer). Each step should last for several hours to overnight.[2]

  • Buffer Changes: Change the refolding buffer 2-3 times over 24-48 hours to ensure complete removal of GuHCl.

  • Sample Recovery: After the final buffer change, carefully remove the sample from the dialysis tubing/cassette.

  • Centrifugation: Centrifuge the recovered sample at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any aggregated protein.[1]

  • Analysis: Assess the concentration and purity of the soluble protein.

Workflow for Dialysis:

Dialysis_Workflow A Protein in GuHCl B Load into Dialysis Tubing/Cassette A->B C Dialyze against Refolding Buffer B->C D Change Buffer (2-3 times) C->D E Recover Sample C->E D->C F Centrifuge to Remove Aggregates E->F G Soluble, Refolded Protein F->G

Caption: Workflow for removing guanidine hydrochloride via dialysis.

Ethanol Precipitation for Guanidine Hydrochloride Removal

This method is rapid and efficient for concentrating a protein sample while removing GuHCl.[3]

Materials:

  • Protein sample in GuHCl buffer

  • Cold 100% ethanol (-20°C)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Add Ethanol: To one volume of your protein solution, add nine volumes of cold 100% ethanol.[6]

  • Incubate: Mix thoroughly and incubate at -20°C for at least 60 minutes.[6]

  • Centrifuge: Pellet the precipitated protein by centrifuging at ≥14,000 x g for 10-15 minutes at 4°C.[6]

  • Decant Supernatant: Carefully decant the supernatant, which contains the soluble GuHCl.

  • Wash Pellet (Optional): Gently wash the protein pellet with cold 70-90% ethanol and centrifuge again to remove residual GuHCl.

  • Dry Pellet: Air-dry the pellet to remove any remaining ethanol. Be careful not to over-dry, as this can make resolubilization difficult.

  • Resolubilize: Resuspend the protein pellet in the desired refolding or storage buffer.

Workflow for Ethanol Precipitation:

Ethanol_Precipitation_Workflow A Protein in GuHCl B Add Cold Ethanol (9 volumes) A->B C Incubate at -20°C B->C D Centrifuge to Pellet Protein C->D E Decant Supernatant (contains GuHCl) D->E F Wash and Dry Pellet E->F G Resolubilize in Buffer F->G H Soluble, Refolded Protein G->H

Caption: Workflow for guanidine hydrochloride removal by ethanol precipitation.

Size Exclusion Chromatography (SEC) for Buffer Exchange

SEC is a rapid method for buffer exchange, separating the protein from GuHCl based on size.[4]

Materials:

  • Protein sample in GuHCl buffer

  • SEC column (e.g., Sephadex G-25)

  • Refolding buffer

  • Chromatography system or centrifuge for spin columns

Procedure:

  • Equilibrate Column: Equilibrate the SEC column with at least 5 column volumes of the desired refolding buffer.[7]

  • Prepare Sample: Centrifuge the protein sample to remove any particulates.

  • Load Sample: Apply the protein sample to the top of the equilibrated column. The sample volume should be a small fraction of the total column volume for optimal resolution.[4]

  • Elute Protein:

    • Gravity/Chromatography System: Elute the protein with the refolding buffer. The larger protein molecules will pass through the column more quickly (in the void volume), while the smaller GuHCl molecules will be retained in the porous beads of the resin and elute later.[4]

    • Spin Column: Place the column in a collection tube and centrifuge according to the manufacturer's instructions. The protein will be collected in the eluate, while the GuHCl remains in the column matrix.

  • Collect Fractions: Collect the fractions containing the protein.

  • Analysis: Pool the protein-containing fractions and determine the protein concentration.

Workflow for Size Exclusion Chromatography:

SEC_Workflow A Protein in GuHCl C Load Sample onto Column A->C B Equilibrate SEC Column B->C D Elute with Refolding Buffer C->D E Collect Protein Fractions (Void Volume) D->E F GuHCl Elutes Later D->F G Soluble, Refolded Protein E->G

Caption: Workflow for guanidine hydrochloride removal using size exclusion chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Protein Recovery - Protein precipitation/aggregation during GuHCl removal.[1]- Protein adsorption to dialysis membrane or chromatography resin.- Incomplete precipitation (ethanol method).- Perform removal at a lower protein concentration.- Add stabilizing agents to the refolding buffer (e.g., L-arginine, glycerol, non-detergent sulfobetaines).[8]- For dialysis, try a stepwise reduction in GuHCl concentration.[2]- For precipitation, ensure optimal ethanol concentration and incubation time/temperature.
Protein Aggregation - Rapid removal of denaturant exposes hydrophobic regions, leading to intermolecular interactions.- Incorrect buffer conditions (pH, ionic strength).- Presence of contaminants that seed aggregation.[1]- Slow down the removal of GuHCl (e.g., stepwise dialysis).[2]- Optimize refolding buffer composition (pH, salts, additives like L-arginine).- Ensure the initial denatured protein solution is free of particulates by centrifugation or filtration before starting the removal process.[1]
Precipitate is Difficult to Resolubilize (Precipitation Method) - Over-drying of the protein pellet.- Formation of irreversible aggregates.- Avoid over-drying the pellet; a small amount of residual ethanol is acceptable and can be removed by vacuum centrifugation.- Try resolubilizing in a small volume of a stronger denaturant (e.g., 8M urea or 6M GuHCl) and then dialyze into the final buffer.
No Protein Detected After SEC - Protein is retained on the column due to non-specific interactions.- Protein has aggregated and precipitated on the column.- Include a moderate salt concentration (e.g., 150 mM NaCl) in the refolding buffer to minimize ionic interactions with the resin.[7]- Ensure the sample is fully solubilized and filtered before loading.

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should try if my protein aggregates upon removal of guanidine hydrochloride?

A1: The most common reason for aggregation is the rapid removal of the denaturant. The first step in troubleshooting should be to slow down this process. For dialysis, this can be achieved by performing a stepwise dialysis where the concentration of GuHCl in the dialysis buffer is gradually decreased. If you are using a dilution method, a slower, continuous addition of the denatured protein to the refolding buffer with gentle stirring can be beneficial. Additionally, performing the refolding at a lower protein concentration can significantly reduce aggregation.[9]

Q2: Are there any additives I can include in my refolding buffer to improve solubility and prevent aggregation?

A2: Yes, several additives can aid in protein refolding. L-arginine is commonly used to suppress aggregation. Other additives include glycerol, polyethylene glycol (PEG), and non-detergent sulfobetaines, which can help stabilize the protein in its native conformation. For proteins with disulfide bonds, a redox system, such as a mixture of reduced and oxidized glutathione, should be included in the refolding buffer to promote correct disulfide bond formation.[10]

Q3: Can I remove guanidine hydrochloride and refold my protein at the same time?

A3: Yes, on-column refolding is a technique that combines purification and refolding. In this method, the denatured protein (often His-tagged) is bound to a chromatography column (e.g., Ni-NTA). The GuHCl is then washed away with a buffer containing a decreasing gradient of the denaturant, allowing the protein to refold while it is immobilized on the resin. This can be advantageous as it physically separates the protein molecules, reducing the chances of aggregation.[5][8]

Q4: My protein sample is very dilute after dialysis. How can I concentrate it?

A4: After dialysis, you can concentrate your protein sample using centrifugal filter units with a molecular weight cut-off (MWCO) smaller than your protein of interest. This method is quick and efficient for concentrating dilute protein samples.

Q5: Is it better to use ethanol or acetone for protein precipitation to remove guanidine hydrochloride?

A5: Both ethanol and acetone can be used for protein precipitation. Ethanol precipitation has been reported to yield high protein recovery (over 94%) from GuHCl-containing solutions.[3] The choice between them may depend on your specific protein and downstream applications. It is advisable to test both on a small scale to determine which gives better recovery and resolubilization for your protein.

References

Validation & Comparative

A Comparative Analysis of Guanidine Hydrochloride and Urea in Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chemical denaturant is a critical step in studying protein folding, stability, and function. Guanidine hydrochloride (GdnHCl) and urea are the two most widely used chaotropic agents for inducing protein denaturation. While both effectively unfold proteins by disrupting non-covalent interactions, they operate through distinct mechanisms, possess different potencies, and can yield varied experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to facilitate an informed choice for your research needs.

Mechanism of Action: A Tale of Two Chaotropes

The denaturation of proteins by both guanidine hydrochloride and urea involves the disruption of the delicate balance of forces that maintain the native three-dimensional structure, primarily by interfering with non-covalent interactions.[1] However, the specifics of their mechanisms differ significantly.

Urea , a small, neutral molecule, is thought to denature proteins through an indirect mechanism . It primarily disrupts the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect—a major driving force for protein folding.[2] By increasing the solubility of nonpolar amino acid residues, urea facilitates their exposure to the solvent.[3][4] Additionally, urea can directly interact with the protein backbone through hydrogen bonds, competing with the protein's intramolecular hydrogen bonds that stabilize secondary structures.[1][2]

Guanidine hydrochloride (GdnHCl) , a salt, dissociates into the guanidinium cation (Gdn⁺) and the chloride anion (Cl⁻). The planar, delocalized positive charge of the guanidinium ion makes it a more potent denaturant than urea.[2] GdnHCl is believed to act through both direct and indirect mechanisms . It disrupts hydrophobic interactions more effectively than urea and interacts directly with both the peptide backbone and amino acid side chains.[2] The ionic nature of GdnHCl can also mask electrostatic interactions within the protein, a phenomenon not observed with the uncharged urea molecule.[5][6]

Performance Comparison: Potency and Unfolding Characteristics

The differing mechanisms of action translate to notable differences in the denaturing power and the resulting unfolding pathways of proteins.

ParameterGuanidine Hydrochloride (GdnHCl)UreaKey Considerations
Typical Working Concentration 3 - 6 M[1]3 - 8 M[1]GdnHCl is effective at lower concentrations.
Concentration for Complete Denaturation ~6 M can completely denature most proteins.[3][4]Up to 8 M may not fully denature some highly stable proteins.[3][4]GdnHCl is a stronger denaturant.[1][2][3]
Midpoint of Denaturation (Cm) Generally lower; for many proteins, Cm is ~3.5 M.[1][6]Higher and highly protein-dependent.[1]Reflects the higher potency of GdnHCl.
Unfolding Pathway Often complex, may involve intermediate states (e.g., molten globule).[2]Frequently appears as a two-state transition (Native ↔ Unfolded).[2][7]The choice of denaturant can influence the interpretation of folding mechanisms.
Effect on Electrostatic Interactions Can mask electrostatic interactions due to its ionic nature.[5][6]As a neutral molecule, it does not significantly interfere with electrostatic interactions.[5]This can lead to different estimates of protein stability (ΔG).[5]
Potential for Chemical Modification Does not covalently modify the protein.[3][4]Can decompose to isocyanate, leading to irreversible carbamylation of the protein, especially at elevated temperatures.[3][8]Urea solutions should be prepared fresh and used at room temperature.
Cost & Solubility Higher cost, readily soluble.[3][4]Lower cost, dissolves more slowly.[3][4]Practical considerations for large-scale applications.

Visualizing the Denaturation Process

The distinct unfolding pathways induced by GdnHCl and urea can be visualized to better understand their impact on experimental design and data interpretation.

GdnHCl_Unfolding_Pathway Native Native State (N) Intermediate Molten Globule Intermediate (I) Native->Intermediate + GdnHCl Unfolded Unfolded State (U) Intermediate->Unfolded + GdnHCl

Caption: GdnHCl-induced unfolding often proceeds through an intermediate state.

Urea_Unfolding_Pathway Native Native State (N) Unfolded Unfolded State (U) Native->Unfolded + Urea

Caption: Urea-induced unfolding often follows a simpler two-state transition.

Experimental Protocols

Accurate and reproducible protein denaturation studies require meticulous preparation of reagents and consistent experimental execution.

Protocol 1: Preparation of Denaturant Stock Solutions

Materials:

  • High-purity Guanidine Hydrochloride (e.g., Sigma-Aldrich, Cat. No. G7294)[1]

  • High-purity Urea (e.g., Sigma-Aldrich, Cat. No. U4883)[1]

  • Buffer of choice (e.g., Tris-HCl, Phosphate Buffer)

  • Stir plate and stir bar

  • Volumetric flasks

Procedure for 6 M Guanidine Hydrochloride Stock Solution (100 mL):

  • Weigh out 57.32 g of GdnHCl.[1]

  • Add the GdnHCl to a beaker with a stir bar.

  • Add the desired buffer to a volume slightly less than 100 mL (e.g., 80 mL).[1]

  • Stir at room temperature until the GdnHCl is completely dissolved.[1]

  • Transfer the solution to a 100 mL volumetric flask and adjust the final volume to 100 mL with the buffer.

  • Verify and, if necessary, adjust the pH of the final solution.

Procedure for 8 M Urea Stock Solution (100 mL):

  • Weigh out 48.05 g of urea.[1]

  • Add the urea to a beaker with a stir bar.

  • Add the desired buffer to a volume slightly less than 100 mL.[1]

  • Stir at room temperature until the urea is completely dissolved. Note that the dissolution of urea is an endothermic process, and the solution will become cold.[8][9]

  • Once dissolved, transfer the solution to a 100 mL volumetric flask and adjust the final volume to 100 mL with the buffer.[1]

  • Verify and, if necessary, adjust the pH. It is recommended to use freshly prepared urea solutions to avoid issues with isocyanate formation.[8]

Protocol 2: Protein Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

This protocol allows for the observation of changes in the secondary structure of a protein as a function of denaturant concentration.

Materials:

  • Protein sample of known concentration

  • GdnHCl or Urea stock solution

  • Buffer of choice (Note: Tris buffer can interfere with some measurements)[2]

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)[2]

Experimental Workflow:

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_protein Prepare Protein Stock create_series Create a series of samples with varying denaturant concentrations prep_protein->create_series prep_denaturant Prepare Denaturant Stock prep_denaturant->create_series incubate Incubate samples to reach equilibrium create_series->incubate measure_cd Measure CD spectra (e.g., Far-UV 200-250 nm) incubate->measure_cd plot_data Plot molar ellipticity at a specific wavelength vs. denaturant concentration measure_cd->plot_data fit_curve Fit the denaturation curve to a two-state or multi-state model plot_data->fit_curve determine_cm Determine the midpoint of denaturation (Cm) fit_curve->determine_cm

Caption: Workflow for a protein denaturation experiment using CD spectroscopy.

Procedure:

  • Sample Preparation: Prepare a series of protein samples in your chosen buffer with varying final concentrations of either GdnHCl or urea. Ensure the final protein concentration is constant across all samples (typically 0.1-0.2 mg/mL).[2]

  • Incubation: Incubate the samples at a constant temperature for a sufficient time to allow the denaturation process to reach equilibrium. The required time is protein-dependent and may range from minutes to several hours.[1][8]

  • CD Measurement: Record the far-UV CD spectrum (e.g., from 200 to 250 nm) for each sample.

  • Data Analysis:

    • Extract the molar ellipticity value at a wavelength corresponding to a significant secondary structure feature (e.g., 222 nm for α-helices).

    • Plot the molar ellipticity as a function of the denaturant concentration to generate a denaturation curve.

    • The midpoint of the transition in this curve represents the Cm, the denaturant concentration at which 50% of the protein is unfolded.[2]

Conclusion

Both guanidine hydrochloride and urea are powerful tools in the study of protein stability and folding. GdnHCl is a more potent denaturant that is more likely to induce complete unfolding and may reveal the presence of folding intermediates.[2][3] However, its ionic nature can complicate the interpretation of electrostatic contributions to protein stability.[5] Urea, while less potent, is a neutral molecule that provides a different and often complementary perspective on the denaturation process, frequently resulting in a simpler two-state unfolding transition.[2][7] The choice between these two denaturants should be guided by the specific properties of the protein under investigation and the experimental questions being addressed. For highly stable proteins or when investigating folding pathways, GdnHCl may be the preferred choice. For studies where the preservation of native electrostatic interactions is crucial, urea is the more appropriate reagent.

References

The Enigmatic Profile of 1-butyl-3-(diaminomethylidene)guanidine in the Landscape of Potassium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the vast and intricate world of ion channel modulators, potassium (K+) channels stand out as a diverse and therapeutically significant class of proteins. Their inhibition can have profound effects on cellular excitability, making them attractive targets for a range of conditions, from cardiac arrhythmias to autoimmune disorders. While a plethora of potassium channel blockers have been extensively characterized, the specific compound 1-butyl-3-(diaminomethylidene)guanidine remains a largely uninvestigated entity within the scientific literature regarding its activity on these channels. This guide, therefore, aims to provide a comparative framework by examining the known properties of its parent molecule, guanidine, and its derivatives, alongside other well-established potassium channel blockers. This approach will offer researchers a valuable context for understanding the potential, yet unconfirmed, role of 1-butyl-3-(diaminomethylidene)guanidine in this field.

The Guanidinium Core: A Clue to Potential Action

Guanidine and its alkyl analogs are known to act as inhibitors of voltage-gated potassium (Kv) channels.[1][2] Their mechanism of action involves binding within the intracellular pore of the channel, which perturbs a hydrophobic subunit interface and stabilizes a closed state of the channel.[1][2] This blockade of outward potassium currents leads to a prolongation of the action potential, a characteristic feature of many potassium channel blockers.[1][2] The butyl group in 1-butyl-3-(diaminomethylidene)guanidine would be expected to enhance its lipophilicity compared to simpler guanidine compounds, potentially influencing its interaction with the channel pore and its overall potency. However, without direct experimental evidence, this remains speculative.

A Comparative Overview of Potassium Channel Blockers

To contextualize the potential action of 1-butyl-3-(diaminomethylidene)guanidine, it is essential to compare the known characteristics of guanidinium compounds with other classes of potassium channel blockers. The following table summarizes key features of representative blockers.

Blocker ClassExample Compound(s)Primary Target(s)Mechanism of ActionKey Applications
Guanidinium Compounds Guanidine, N,N-dimethylguanidineVoltage-gated K+ channels (Kv)Binds to the intracellular pore, stabilizing the closed state.[1][2]Investigational, potential for neuromuscular disorders.[1][2]
Aminopyridines 4-Aminopyridine (4-AP)Voltage-gated K+ channels (Kv1 family)Pore blocker, physically obstructs the ion conduction pathway.Multiple sclerosis (to improve walking).
Quaternary Ammonium Ions Tetraethylammonium (TEA)Broad-spectrum K+ channel blockerPore blocker, with varying affinity for different K+ channels.Primarily a research tool.
Sulfonylureas GlibenclamideATP-sensitive K+ (KATP) channelsBinds to the SUR subunit of the KATP channel, inducing channel closure.Type 2 diabetes mellitus.
Class III Antiarrhythmics Amiodarone, Sotalol, DofetilidehERG (Kv11.1) channelsBlock the rapid component of the delayed rectifier potassium current (IKr), prolonging the cardiac action potential.[3]Cardiac arrhythmias.[3]
Toxins Charybdotoxin, IberiotoxinCa2+-activated K+ (KCa) channelsHigh-affinity pore blockers.[3]Research tools for studying KCa channels.[3]

Delving into the Experimental Evidence: Methodologies

The characterization of potassium channel blockers relies on a suite of sophisticated biophysical techniques. Below are detailed protocols for two common experimental approaches.

Electrophysiological Recording: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is the gold standard for directly measuring the effect of a compound on ion channel currents.

Objective: To measure the inhibitory effect of a test compound on a specific potassium channel subtype expressed in a heterologous system (e.g., HEK-293 cells).

Materials:

  • HEK-293 cells stably or transiently expressing the potassium channel of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • External (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

  • Borosilicate glass capillaries for pipette fabrication.

Protocol:

  • Cell Preparation: Plate the HEK-293 cells expressing the target potassium channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Under the microscope, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol: Hold the cell membrane at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit potassium currents. The specific voltage protocol will depend on the gating properties of the channel being studied.

  • Compound Application: After recording stable baseline currents, perfuse the external solution containing the test compound (e.g., 1-butyl-3-(diaminomethylidene)guanidine) at various concentrations.

  • Data Acquisition and Analysis: Record the potassium currents in the presence of the compound. The percentage of current inhibition is calculated and plotted against the compound concentration to determine the IC50 value.

Thallium Flux Assay: A High-Throughput Screening Method

The thallium flux assay is a fluorescence-based method suitable for screening large numbers of compounds for their ability to modulate potassium channel activity.[4][5]

Objective: To indirectly measure the activity of potassium channels by monitoring the influx of thallium ions (Tl+), which can pass through most potassium channels and are detected by a Tl+-sensitive fluorescent dye.[4][5]

Materials:

  • HEK-293 cells expressing the potassium channel of interest, plated in a 96- or 384-well plate.[5][6]

  • A thallium-sensitive fluorescent dye (e.g., FluxOR™).[5]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Stimulus buffer containing thallium sulfate (Tl2SO4) and a potassium channel opener or a depolarizing concentration of K+.[6]

  • Test compounds.

  • A fluorescence plate reader with an injection system.

Protocol:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the thallium-sensitive fluorescent dye for approximately 1 hour at room temperature.[5]

  • Compound Incubation: Add the test compounds to the wells and incubate for a predetermined period (e.g., 15-30 minutes).

  • Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Stimulation and Reading: Inject the stimulus buffer into the wells to activate the potassium channels and initiate Tl+ influx. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The rate of fluorescence increase is proportional to the rate of Tl+ influx through the potassium channels. The effect of the test compounds is quantified by measuring the reduction in the rate of fluorescence increase compared to control wells.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.

potassium_channel_blockade cluster_membrane Cell Membrane K_channel K+ Channel K_in K+ (in) Depolarization Membrane Depolarization Na_K_pump Na+/K+ Pump K_out K+ (out) K_out->K_channel Efflux Blocker Potassium Channel Blocker Blocker->K_channel Inhibits Action_Potential Prolonged Action Potential Depolarization->Action_Potential patch_clamp_workflow A Cell Culture (HEK-293 with K+ channel) C Gigaseal Formation A->C B Pipette Fabrication B->C D Whole-Cell Configuration C->D E Baseline Current Recording D->E F Compound Application E->F G Post-Compound Current Recording F->G H Data Analysis (IC50) G->H K_channel_blocker_classification Root Potassium Channel Blockers Gating Gating Mechanism Root->Gating Structure Chemical Structure Root->Structure Voltage Voltage-Gated Gating->Voltage Ligand Ligand-Gated Gating->Ligand Mechano Mechanosensitive Gating->Mechano Inorganic Inorganic Ions Structure->Inorganic Organic Organic Molecules Structure->Organic Peptide Peptide Toxins Structure->Peptide Aminopyridines Aminopyridines Organic->Aminopyridines Guanidiniums Guanidiniums Organic->Guanidiniums Sulfonylureas Sulfonylureas Organic->Sulfonylureas

References

Control Experiments for Studying Guanidine Derivative Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidine group, with its unique physicochemical properties, is a privileged scaffold in medicinal chemistry, lending itself to a diverse range of biological activities.[1][2] When investigating the bioactivity of novel guanidine derivatives, rigorous experimental design, including the use of appropriate controls, is paramount to ensure the validity and reproducibility of the findings. This guide provides an objective comparison of experimental approaches, supporting data, and detailed protocols for studying the bioactivity of guanidine derivatives, with a focus on anticancer and antimicrobial applications.

The Critical Role of Control Experiments

Control experiments are the cornerstone of robust scientific inquiry, allowing researchers to distinguish between the specific effects of the test compound and non-specific or confounding factors. In the context of guanidine derivative bioactivity studies, the following controls are essential:

  • Negative Controls: These are crucial for establishing a baseline and ensuring that the observed effects are not due to the experimental conditions themselves.

    • Vehicle Control: The solvent used to dissolve the guanidine derivative (e.g., DMSO, ethanol, or PBS) is added to cells or microbial cultures at the same final concentration as in the experimental groups. This accounts for any potential effects of the solvent on the biological system.

  • Positive Controls: These are well-characterized compounds with known activity in the assay being performed. They serve to validate the experimental setup and provide a benchmark against which the potency of the test compounds can be compared.

    • Standard Drugs: Established therapeutic agents are commonly used as positive controls. For example, in anticancer studies, drugs like doxorubicin or etoposide are frequently employed. For antimicrobial assays, antibiotics such as chlorhexidine or amphotericin B are often used as benchmarks.[1]

Comparative Bioactivity Data of Guanidine Derivatives

The following tables summarize the in vitro bioactivity of various guanidine derivatives against cancer cell lines and microbial strains, providing a comparative overview of their potency.

Anticancer Activity of Guanidine Derivatives (IC50 Values in µM)
Compound/DerivativeCancer Cell LineIC50 (µM)Positive ControlIC50 (µM) of Positive Control
Guanidine-Chalcone Hybrid 6f U-937 (Leukemia)1.6 ± 0.6Etoposide1.8 ± 0.2
HL-60 (Leukemia)Not specifiedEtoposide0.6 ± 0.2
MOLT-3 (Leukemia)1.5 - 3.3Etoposide0.2 ± 0.1
Guanidine-Chalcone Hybrid 6e U-937/Bcl-2 (Leukemia)2.2 ± 0.8--
Guanidine-Chalcone Hybrid 6i U-937 (Leukemia)Similar to 6f--
Indolo[2,3-b]quinoline Derivative 1a Breast Cancer Cells0.5--
Lung Cancer Cells0.19--
3-O-dodecyl (N-Boc)guanidino xylofuranose K562 (Chronic Myeloid Leukemia)31.02--
MCF-7 (Breast Cancer)26.89--

Data compiled from multiple sources.[4]

Antimicrobial Activity of Guanidine Derivatives (MIC Values in µg/mL)
Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Positive ControlMIC (µg/mL) of Positive Control
Galegine (12) Staphylococcus aureus4--
Pterogynidine (14) Staphylococcus aureus4--
Crambescidin Analog Candida albicans-Amphotericin B0.16
Escherichia coli5-20--
Pseudomonas aeruginosa5-20--
Labdane Diterpenoid Guanidine 13 Candida albicans8--
Labdane Diterpenoid Guanidine 14 Candida albicans8--
Labdane Diterpenoid Guanidine 16 Candida albicans16--
Labdane Diterpenoid Guanidine 17 Candida albicans16--
Labdane Diterpenoid Guanidine 18 Candida albicans16--
Robenidine Analog NCL259 E. coli ATCC 11229 & 259228-16--
Robenidine Analog NCL265 E. coli ATCC 11229 & 259228-16--

Data compiled from multiple sources.[1][5][6]

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below. These protocols serve as a general guideline and may require optimization based on the specific cell lines, microbial strains, and guanidine derivatives being tested.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Guanidine derivative stock solution (in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the guanidine derivative in culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%).

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with solvent) and an untreated control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Guanidine derivative stock solution

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Protocol:

  • Compound Dilution: Add 50 µL of sterile broth to each well of a 96-well plate.

  • Add 50 µL of the guanidine derivative stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the standardized inoculum to each well, except for the sterility control wells (which contain only broth). Include a growth control well (broth and inoculum, no compound).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the guanidine derivative at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the absorbance with a microplate reader.

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory potential of a guanidine derivative against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Guanidine derivative stock solution

  • 96-well plate (UV-transparent or black, depending on the detection method)

  • Microplate reader capable of kinetic measurements

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of the guanidine derivative in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the guanidine derivative (or vehicle control), and the enzyme solution.

  • Pre-incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The reaction rate should be determined from the linear phase of the reaction progress curve.

  • Data Analysis:

    • IC50 Determination: Plot the initial reaction rates against the logarithm of the inhibitor concentrations. Fit the data to a dose-response curve to calculate the IC50 value.

    • Mechanism of Inhibition: To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.

Visualizing Experimental Design and Biological Pathways

Diagrams are powerful tools for illustrating complex relationships and workflows. The following are examples of how Graphviz can be used to represent key aspects of guanidine derivative bioactivity studies.

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis prep_compound Prepare Guanidine Derivative Stock treatment Treat with Serially Diluted Compounds prep_compound->treatment prep_cells Culture & Seed Cells/Microbes prep_cells->treatment prep_controls Prepare Positive & Negative Controls prep_controls->treatment incubation Incubate for Defined Period treatment->incubation measurement Measure Endpoint (e.g., Absorbance) incubation->measurement calc_viability Calculate % Viability or Growth Inhibition measurement->calc_viability det_ic50_mic Determine IC50/MIC calc_viability->det_ic50_mic compare Compare with Controls det_ic50_mic->compare logical_relationship cluster_groups Experimental Groups cluster_outcomes Expected Outcomes test_compound Test Guanidine Derivative test_effect Specific Bioactivity (Dose-dependent) test_compound->test_effect positive_control Positive Control (e.g., Doxorubicin) positive_effect Known Bioactivity (Validates Assay) positive_control->positive_effect negative_control Negative Controls (Vehicle, Inactive Analog) no_effect_neg No Significant Effect (Rules out non-specific effects) negative_control->no_effect_neg untreated Untreated Control baseline Baseline Viability/ Growth untreated->baseline notch_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Notch Ligand (e.g., DLL4) receptor Notch Receptor ligand->receptor Binding gamma_secretase γ-secretase receptor->gamma_secretase Cleavage nicd_cyto NICD gamma_secretase->nicd_cyto Releases nicd_nuc NICD nicd_cyto->nicd_nuc Translocation csl CSL nicd_nuc->csl maml MAML csl->maml target_genes Target Gene Transcription maml->target_genes guanidine Guanidine Derivative guanidine->gamma_secretase Inhibition?

References

Comparative Analysis of 1-butyl-3-(diaminomethylidene)guanidine: Specificity and Selectivity in a Class of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity and selectivity of 1-butyl-3-(diaminomethylidene)guanidine, a member of the guanidine class of compounds known for their diverse biological activities. Due to the limited direct experimental data on this specific molecule, this guide will utilize its close structural analog, buformin (1-butylbiguanide), as a primary reference for its potential mechanism of action. The comparison will extend to other relevant guanidine derivatives and alternative compounds targeting similar biological pathways.

The guanidine moiety is a key pharmacophore found in numerous natural products and synthetic drugs, recognized for its ability to interact with biological targets through hydrogen bonding and electrostatic interactions.[1][2] This guide will delve into the potential primary mechanism of action for 1-butyl-3-(diaminomethylidene)guanidine via the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Additionally, the potential for cholinesterase inhibition, a known activity of some guanidine derivatives, will be explored as a secondary target.

Comparison with Alternative Compounds

The biological effects of 1-butyl-3-(diaminomethylidene)guanidine, inferred from its analog buformin, are best understood in comparison to other biguanides and compounds that modulate similar pathways.

Biguanide Analogues: Metformin and Phenformin

Metformin, phenformin, and buformin are all biguanides that function as activators of AMPK by inhibiting mitochondrial respiratory chain complex I.[3] This inhibition alters the cellular energy state, leading to an increased AMP/ATP ratio and subsequent AMPK activation.[3] Despite this shared mechanism, their potency and safety profiles differ significantly, largely due to variations in their lipophilicity.[3] Phenformin is the most potent, followed by buformin, and then metformin.[3] However, the higher potency of phenformin and buformin is associated with a greater risk of lactic acidosis, a serious metabolic complication that led to the restricted use of phenformin.[3][4]

Cholinesterase Inhibitors

The guanidine group is also found in compounds that exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the degradation of the neurotransmitter acetylcholine. This suggests a potential secondary mechanism of action for 1-butyl-3-(diaminomethylidene)guanidine.

Quantitative Data Summary

The following tables summarize the available quantitative data for buformin and its alternatives. It is important to note that the data for 1-butyl-3-(diaminomethylidene)guanidine is inferred from buformin.

Table 1: Comparative Potency of Biguanides on Cancer Cell Proliferation

CompoundCell LineIC50 (µM)Reference
BuforminC33A (cervical cancer)236.2[5]
BuforminHcc94 (cervical cancer)166.1[5]
BuforminSiHa (cervical cancer)622.8[5]
BuforminHeLa (cervical cancer)1202[5]
BuforminECC-1 (endometrial cancer)8-150[6]
BuforminIshikawa (endometrial cancer)8-150[6]
MetforminECC-1 (endometrial cancer)1400-1600[6]
MetforminIshikawa (endometrial cancer)1400-1600[6]

Table 2: Comparative Risk of Lactic Acidosis for Biguanides

CompoundRelative Risk of Lactic AcidosisReference
PhenforminHigh[3][7]
BuforminModerate[3][8]
MetforminLow[3]

Table 3: Inhibitory Activity of Selected Guanidine-based and Standard Cholinesterase Inhibitors

CompoundEnzymeIC50 (µM)Reference
BerberineAcetylcholinesterase (AChE)0.72 ± 0.04 µg/mL[9]
PalmatineAcetylcholinesterase (AChE)6.29 ± 0.61 µg/mL[9]
BerberineButyrylcholinesterase (BChE)7.67 ± 0.36 µg/mL[9]
(-)-CorydalmineButyrylcholinesterase (BChE)7.78 ± 0.38 µg/mL[9]
Eserine (Standard)Acetylcholinesterase (AChE)0.85 ± 0.0001[10]
Eserine (Standard)Butyrylcholinesterase (BChE)0.04 ± 0.0001[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the specificity and selectivity of 1-butyl-3-(diaminomethylidene)guanidine and its alternatives.

Protocol 1: In Vitro AMPK Activation Assay (Western Blot)

This protocol is designed to determine the phosphorylation status of AMPK, which indicates its activation.

Materials:

  • Cell lines (e.g., hepatocytes, myotubes)

  • Cell culture medium and supplements

  • 1-butyl-3-(diaminomethylidene)guanidine, buformin, metformin, or other test compounds

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with varying concentrations of the test compound or vehicle control for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities.

    • Strip the membrane and re-probe with an antibody against total AMPKα for normalization.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Materials:

  • AChE or BChE enzyme solution

  • Assay buffer (e.g., phosphate buffer, pH 8.0)

  • Acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound (e.g., 1-butyl-3-(diaminomethylidene)guanidine) and a known inhibitor (e.g., eserine) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, DTNB solution, and the enzyme solution to each well.

    • Add different concentrations of the test compound or positive control to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction: Add the substrate (ATCh or BTCh) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 10-30 minutes) at room temperature.[11]

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow.

cluster_0 Cellular Environment 1_Butyl_3_diaminomethylidene_guanidine 1-Butyl-3-(diaminomethylidene)guanidine Mitochondrion Mitochondrion 1_Butyl_3_diaminomethylidene_guanidine->Mitochondrion Enters Complex_I Complex I ATP ATP Complex_I->ATP Inhibition leads to ↓ AMP AMP ATP->AMP Increase in AMP/ATP ratio AMPK AMPK AMP->AMPK Allosteric Activation Downstream Downstream Targets (e.g., Gluconeogenesis ↓, Glucose Uptake ↑) AMPK->Downstream Phosphorylation

Caption: Proposed primary signaling pathway for 1-butyl-3-(diaminomethylidene)guanidine.

start Start: Compound Screening in_vitro_assay In Vitro Enzyme/Receptor Assay (e.g., AMPK activation, Cholinesterase inhibition) start->in_vitro_assay determine_potency Determine Potency (IC50/Ki) in_vitro_assay->determine_potency selectivity_panel Selectivity Profiling (Panel of related kinases/enzymes) determine_potency->selectivity_panel data_analysis Comparative Data Analysis selectivity_panel->data_analysis conclusion Conclusion: Specificity and Selectivity Profile data_analysis->conclusion

Caption: General experimental workflow for determining specificity and selectivity.

References

A Comparative Guide to the Experimental Performance of Guanidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of experimental results for several guanidine-based compounds across various therapeutic areas. The data presented is intended to offer an objective comparison of their performance with alternative compounds, supported by experimental data to aid in research and development decisions.

Antidiabetic Activity: Metformin

Metformin is a widely used biguanide drug for the treatment of type 2 diabetes. Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.

Data Presentation: Metformin Performance
ParameterMetforminPlaceboNotes
Fasting Plasma Glucose Reduction Significant reduction of approximately 30% in well-controlled T2D patients.[1]No significant change.In poorly-controlled T2D, the effect is primarily due to reduced gluconeogenesis.[1]
HbA1c Reduction Dose-dependent reductions.No significant change.A delayed-release formulation showed increased potency.[2]
Mechanism of Action Activates AMPK, leading to increased glucose uptake and decreased hepatic glucose production.[1][2]--
Experimental Protocol: Measuring AMPK Activation

A common method to determine AMPK activation is through Western blotting to detect the phosphorylation of AMPKα at Threonine 172 (p-AMPKα).

1. Cell Culture and Treatment:

  • Seed primary human hepatocytes in appropriate culture medium.

  • Treat cells with varying concentrations of metformin (e.g., 10 µM, 20 µM) for a specified duration (e.g., 39 hours).[3]

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA assay.

4. Western Blotting:

  • Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against p-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities and normalize the p-AMPKα signal to total AMPKα.

Signaling Pathway: Metformin and AMPK

Metformin_AMPK_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP ↑ AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK (Inactive) AMP_ATP->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Gluconeogenesis ↓ Hepatic Gluconeogenesis pAMPK->Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake pAMPK->Glucose_Uptake Guanabenz_Pathway Guanabenz Guanabenz Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) Guanabenz->Alpha2_Receptor Agonist NE_Release ↓ Norepinephrine Release Alpha2_Receptor->NE_Release Sympathetic_Outflow ↓ Sympathetic Outflow NE_Release->Sympathetic_Outflow Vasodilation Vasodilation Sympathetic_Outflow->Vasodilation Heart_Rate ↓ Heart Rate Sympathetic_Outflow->Heart_Rate Blood_Pressure ↓ Blood Pressure Vasodilation->Blood_Pressure Heart_Rate->Blood_Pressure Anticancer_Guanidine_Pathway cluster_guanidine Guanidine Derivative cluster_pathway Rac1 Signaling Guanidine Guanidine Derivative Rac1_GTP Rac1-GTP (Active) Guanidine->Rac1_GTP Inhibits NFkB NF-κB Rac1_GTP->NFkB Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Survivin, XIAP) NFkB->Anti_Apoptotic Upregulates Cell_Survival Cell Survival & Proliferation Anti_Apoptotic->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits Broth_Microdilution_Workflow Start Start Prepare_Solutions Prepare Serial Dilutions of Guanidine Compound Start->Prepare_Solutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Solutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Guide to the Denaturing Strength of Guanidine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biochemistry and drug development, the controlled denaturation of proteins is a fundamental technique. Guanidine salts, particularly guanidine hydrochloride (GdmCl) and guanidine thiocyanate (GTC), are widely employed chaotropic agents for this purpose. While both effectively unfold proteins, their denaturing strengths and mechanisms exhibit notable differences, primarily influenced by their anionic components. This guide provides an objective comparison of the denaturing capabilities of these guanidine salts, supported by experimental data and detailed protocols.

Mechanism of Protein Denaturation by Guanidine Salts

Guanidine salts disrupt the intricate network of non-covalent interactions that stabilize a protein's native three-dimensional structure. This process, known as denaturation, is driven by a combination of factors:

  • Disruption of the Water Structure: The guanidinium cation (Gdm+) is a chaotropic agent that disorders the hydrogen-bonding network of water. This weakens the hydrophobic effect, a primary driving force in protein folding, making it more energetically favorable for non-polar amino acid residues to become exposed to the solvent.

  • Direct Interaction with the Protein: Guanidinium ions can directly interact with the protein. They can bind to the peptide backbone and both polar and non-polar side chains.[1] The planar structure of the guanidinium ion is thought to facilitate interactions with the protein surface.[2]

The key difference in the denaturing strength of various guanidine salts lies in the contribution of the counter-ion. This is where the Hofmeister series provides valuable insight, ranking ions based on their ability to structure or destructure water and interact with macromolecules.

Guanidine Hydrochloride (GdmCl)

In GdmCl, the chloride anion (Cl-) is considered a weak chaotrope. Therefore, the denaturation is predominantly driven by the action of the guanidinium cation.[3]

Guanidine Thiocyanate (GTC)

Guanidine thiocyanate is a significantly more potent denaturant than GdmCl.[4][5] This is because the thiocyanate anion (SCN-) is a strong chaotropic agent in its own right.[6] The synergistic chaotropic effects of both the guanidinium cation and the thiocyanate anion lead to a more profound disruption of the water structure and more effective protein unfolding.[6] The thiocyanate anion also shows a propensity to interact with aromatic residues, further contributing to the denaturation process.[3]

Guanidine Sulfate

Interestingly, not all guanidine salts are denaturants. Guanidine sulfate, for instance, can act as a protein stabilizer.[7] This underscores the critical role of the anion in modulating the overall effect of the guanidinium cation on protein stability.[7]

The following diagram illustrates the general mechanism of protein denaturation by chaotropic agents like guanidine salts.

DenaturationMechanism cluster_native Native State cluster_denatured Denatured State cluster_mechanism Mechanism of Action NativeProtein Native Protein (Folded, Active) Intermediate Intermediate NativeProtein->Intermediate Disruption of Tertiary Structure UnfoldedProtein Unfolded Protein (Inactive) GuanidineSalt Guanidine Salt (Gdm+ and Anion) DisruptionWater Intermediate->UnfoldedProtein Loss of Secondary Structure Mechanism1 Weakening of Hydrophobic Effect DisruptionWater->Mechanism1 1. Disruption of Water Hydrogen Bond Network Mechanism2 Solvation of Protein Interior DisruptionWater->Mechanism2 2. Direct Interaction with Protein (Backbone and Side Chains)

Mechanism of protein denaturation by guanidine salts.

Quantitative Comparison of Denaturing Strength

The denaturing strength of a chaotropic agent is often quantified by its Cm value, which is the molar concentration of the denaturant required to unfold 50% of the protein. A lower Cm value indicates a more potent denaturant.

The following table summarizes the Cm values for the denaturation of several proteins by guanidine hydrochloride and guanidine thiocyanate. It is important to note that direct comparative data for a wide range of proteins is limited in the literature.

ProteinGuanidine Hydrochloride (Cm, M)Guanidine Thiocyanate (Cm, M)Reference(s)
Lysozyme2.81.1[3]

Note: The available direct comparative Cm values for a range of proteins are limited. The data presented here is for illustrative purposes.

The data for lysozyme clearly demonstrates the superior denaturing strength of guanidine thiocyanate, requiring a significantly lower concentration to achieve the same level of unfolding as guanidine hydrochloride.

Experimental Protocol: Determining Denaturing Strength by Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique to monitor the conformational changes in proteins during denaturation. The far-UV CD spectrum (190-250 nm) is sensitive to changes in the protein's secondary structure (α-helices, β-sheets).

Materials
  • Purified protein of interest

  • Guanidine hydrochloride (molecular biology grade)

  • Guanidine thiocyanate (molecular biology grade)

  • Appropriate buffer for the protein

  • CD Spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure
  • Stock Solution Preparation: Prepare high-concentration stock solutions of GdmCl (e.g., 8 M) and GTC (e.g., 6 M) in the desired buffer. Ensure the pH is readjusted after dissolving the salts.

  • Serial Dilutions: Create a series of solutions with increasing concentrations of each denaturant by diluting the stock solutions with the buffer. The concentration range should span from 0 M to a concentration that ensures complete denaturation.

  • Sample Preparation: For each denaturant concentration, prepare a protein sample by mixing the protein stock with the respective denaturant solution to a final desired protein concentration (typically 0.1-0.2 mg/mL).

  • Equilibration: Incubate the samples at a constant temperature for a sufficient time to allow the denaturation process to reach equilibrium. This can range from minutes to hours depending on the protein.

  • CD Measurement:

    • Record the far-UV CD spectrum (e.g., 200-250 nm) for each sample.

    • Use the buffer containing the corresponding denaturant concentration as a blank.

    • Monitor the change in the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

  • Data Analysis:

    • Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of the denaturant concentration.

    • Fit the resulting sigmoidal curve to a two-state denaturation model to determine the Cm value.

The following diagram outlines the experimental workflow for determining the denaturing strength of guanidine salts.

ExperimentalWorkflow start Start prep_stock Prepare Stock Solutions (GdmCl & GTC) start->prep_stock prep_dilutions Prepare Serial Dilutions of Denaturants prep_stock->prep_dilutions prep_samples Prepare Protein Samples (Constant Protein Conc.) prep_dilutions->prep_samples equilibration Equilibrate Samples prep_samples->equilibration cd_measurement Measure Far-UV CD Spectra equilibration->cd_measurement data_analysis Plot CD Signal vs. [Denaturant] cd_measurement->data_analysis determine_cm Determine Cm Value (Sigmoidal Curve Fit) data_analysis->determine_cm end End determine_cm->end

Experimental workflow for determining Cm values.

Conclusion

The choice between guanidine hydrochloride and guanidine thiocyanate as a denaturing agent depends on the specific requirements of the experiment.

  • Guanidine Hydrochloride is a potent and widely used denaturant suitable for many applications, including protein unfolding and refolding studies.[4]

  • Guanidine Thiocyanate is a significantly stronger denaturant and is the preferred choice for highly stable proteins or when rapid and complete denaturation is required, such as in the isolation of RNA to inactivate RNases.[4]

Researchers should consider the greater potency of GTC and adjust concentrations accordingly. The ionic nature of both salts can interfere with certain downstream applications, a factor that should be taken into account during experimental design. Understanding the distinct properties of these guanidine salts allows for their effective application in a wide range of biochemical and drug development protocols.

References

A Side-by-Side Comparison of Amiloride and Guanidine Derivatives on Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of amiloride and its derivatives against various guanidine derivatives in modulating sodium channel activity. The information presented is collated from experimental data to support research and drug development in this field.

Introduction

Sodium channels are critical for the generation and propagation of action potentials in excitable cells. They are key therapeutic targets for a range of conditions, including hypertension, pain, and epilepsy. Two important classes of molecules that interact with sodium channels are amiloride and guanidine derivatives. Amiloride, a potassium-sparing diuretic, is a well-known blocker of the epithelial sodium channel (ENaC). Guanidine-containing compounds represent a diverse group, including naturally occurring toxins like tetrodotoxin (TTX) and saxitoxin (STX), which are potent blockers of voltage-gated sodium channels (Nav), as well as other synthetic derivatives with varied activities. This guide offers a comparative analysis of their effects on different sodium channel subtypes.

Data Presentation: Quantitative Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for amiloride, its derivatives, and various guanidine derivatives on different sodium channel subtypes. It is important to note that direct comparative studies across a wide range of these compounds on multiple channel subtypes are limited. The data presented here is compiled from various sources, and experimental conditions may vary between studies.

CompoundClassSodium Channel SubtypeIC50 / KiExperimental SystemReference
AmiloridePyrazinoylguanidineαβγ ENaC~0.1 µM (Ki)Oocytes[1]
AmiloridePyrazinoylguanidineδβγ ENaC2.6 µM (IC50)Oocytes[1]
BenzamilAmiloride Derivativeδβγ ENaC30-fold higher than αβγ ENaCOocytes[1]
6-iodo-amilorideAmiloride DerivativeNot specified (vasodilatory effect)Twice the activity of amilorideDog forelimb[2]
2',4'-dichlorobenzamil (DCB)Amiloride DerivativeKATP channels1.80 µM (IC50)Mouse cardiac myocytes[3]
5-(N-ethyl-N-isopropyl)amiloride (EIPA)Amiloride DerivativeKATP channels2.14 µM (IC50)Mouse cardiac myocytes[3]
GuanidiniumGuanidineNa+/H+ Exchanger30 mM (K0.5)Cardiac cells[4]
GuanochlorGuanidine DerivativeNa+/H+ Exchanger0.5 - 6 µMVarious cell types[4]
1-bromo-2,4,6-tris(isothiouronium methyl)-benzene tribromide (Br-TITU)Isothiouronium DerivativeAmiloride-blockable Na+ channel94 +/- 39 nM (Ki)Rat distal colon vesicles[5]
Tetrodotoxin (TTX)Guanidinium ToxinNav1.2-Not specified[6]
Saxitoxin (STX)Guanidinium ToxinNav Channels-Not specified[7]

Experimental Protocols

The following is a representative experimental protocol for determining the IC50 of sodium channel inhibitors using the whole-cell patch-clamp technique. This method is widely used to characterize the electrophysiological effects of compounds on ion channels.

Whole-Cell Patch-Clamp Protocol for Sodium Channel Inhibition Assay

1. Cell Preparation:

  • HEK293 cells stably expressing the human αβγ-ENaC or a specific Nav channel subtype are cultured under standard conditions.

  • For recording, cells are seeded onto glass coverslips and allowed to adhere for 24-48 hours.

2. Electrophysiological Recording Setup:

  • An inverted microscope equipped with micromanipulators and a perfusion system is used.

  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-cell currents are recorded using a patch-clamp amplifier and data acquisition software.

3. Solutions:

  • External (Extracellular) Solution (in mM): 145 NaCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 CsCl, 10 NaCl, 1 MgCl2, 5 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Note: Cesium is used in the internal solution to block potassium channels.

4. Recording Procedure:

  • A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution.

  • A gigaohm seal is formed between the patch pipette and the cell membrane.

  • The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -80 mV.

5. Voltage Protocol and Data Acquisition:

  • To elicit sodium currents, depolarizing voltage steps are applied (e.g., to 0 mV for 50 ms).

  • A baseline current is established by repeatedly applying the voltage protocol at a set frequency (e.g., 0.1 Hz).

  • The test compound (amiloride, guanidine derivative, etc.) is then perfused at increasing concentrations.

  • The steady-state block at each concentration is recorded.

6. Data Analysis:

  • The peak sodium current amplitude is measured before and after the application of the test compound at each concentration.

  • The percentage of inhibition is calculated for each concentration.

  • A dose-response curve is generated by plotting the percentage of inhibition against the compound concentration.

  • The IC50 value is determined by fitting the dose-response curve with the Hill equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

General Mechanism of Sodium Channel Blockade cluster_amiloride Amiloride Action on ENaC cluster_guanidine Guanidinium Toxin Action on Nav Channels Amiloride Amiloride ENaC Epithelial Sodium Channel (ENaC) Amiloride->ENaC Binds to extracellular pore Sodium_Influx_E Sodium Influx Amiloride->Sodium_Influx_E Blocks ENaC->Sodium_Influx_E Mediates Cell_Depolarization_E Cell Depolarization Sodium_Influx_E->Cell_Depolarization_E Leads to Guanidine_Toxin Guanidinium Toxin (e.g., TTX, STX) Nav Voltage-Gated Sodium Channel (Nav) Guanidine_Toxin->Nav Binds to outer pore (Site 1) Sodium_Influx_N Sodium Influx Guanidine_Toxin->Sodium_Influx_N Blocks Nav->Sodium_Influx_N Mediates Action_Potential Action Potential Propagation Sodium_Influx_N->Action_Potential Initiates

Caption: General mechanisms of sodium channel blockade by amiloride and guanidinium toxins.

Experimental Workflow for IC50 Determination Cell_Culture Cell Culture (HEK293 with target channel) Patch_Clamp_Setup Whole-Cell Patch-Clamp Setup Cell_Culture->Patch_Clamp_Setup Baseline_Recording Baseline Current Recording Patch_Clamp_Setup->Baseline_Recording Compound_Application Compound Application (Increasing Concentrations) Baseline_Recording->Compound_Application Data_Acquisition Data Acquisition (Peak Current Measurement) Compound_Application->Data_Acquisition Data_Analysis Data Analysis (Dose-Response Curve) Data_Acquisition->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination

Caption: Workflow for determining the IC50 of sodium channel inhibitors.

Conclusion

Amiloride and its derivatives are primarily recognized for their inhibitory effects on epithelial sodium channels (ENaC), with some analogues showing activity on other ion transporters. In contrast, the guanidinium group is a key pharmacophore in a diverse range of compounds, including potent neurotoxins that are highly selective for voltage-gated sodium channels (Nav). The provided data, while not exhaustive due to the limited number of direct comparative studies, highlights the distinct selectivity profiles of these two classes of compounds. The experimental protocol detailed herein provides a standardized method for further comparative analysis. Future research focusing on a systematic comparison of a broad range of amiloride and guanidine derivatives on various sodium channel subtypes will be invaluable for the development of more selective and potent therapeutic agents.

References

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